cyclobutane-1,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYNUWZLKTEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178702 | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-16-5 | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis- and trans-Cyclobutane-1,3-dicarboxylic Acid Isomers for Researchers and Drug Development Professionals
Introduction
Cyclobutane-1,3-dicarboxylic acid, a four-membered carbocyclic compound, exists as two key geometric isomers: cis-cyclobutane-1,3-dicarboxylic acid and trans-cyclobutane-1,3-dicarboxylic acid. These isomers, while sharing the same molecular formula (C₆H₈O₄) and connectivity, exhibit distinct three-dimensional arrangements of their carboxylic acid functional groups, leading to significant differences in their physical, chemical, and biological properties. Their rigid cyclobutane core makes them valuable scaffolds in medicinal chemistry, serving as bioisosteres for phenyl rings and as building blocks for conformationally constrained molecules. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, physicochemical properties, and analytical characterization of these important isomers, with a focus on their application in drug discovery and development.
Stereochemistry and Conformational Analysis
The stereochemical relationship between the two carboxyl groups on the cyclobutane ring dictates the overall shape and properties of the isomers. The cyclobutane ring itself is not planar and adopts a puckered or "butterfly" conformation to relieve ring strain.
-
cis-Cyclobutane-1,3-dicarboxylic acid: In the cis-isomer, the two carboxylic acid groups are on the same side of the cyclobutane ring. This arrangement results in a puckered cyclobutane ring with a dihedral angle of approximately 149°.[1] Both substituents can occupy pseudo-equatorial positions to minimize steric hindrance. The cis-isomer possesses a plane of symmetry and is therefore achiral and optically inactive.
-
trans-Cyclobutane-1,3-dicarboxylic acid: In the trans-isomer, the carboxylic acid groups are on opposite sides of the ring. X-ray crystallographic studies have shown that the cyclobutane ring in the trans-isomer is planar in the solid state.[2] This isomer also has a plane of symmetry and is achiral.
The distinct spatial orientation of the carboxylic acid groups in the cis and trans isomers has a profound impact on their dipole moments and their ability to participate in intra- and intermolecular interactions, which in turn influences their physical properties and biological activity.[3]
Caption: 2D representation of cis- and trans-cyclobutane-1,3-dicarboxylic acid.
Physicochemical Properties
The differing stereochemistry of the isomers leads to distinct physical properties, which are crucial for their separation, purification, and formulation in drug development.
| Property | cis-Cyclobutane-1,3-dicarboxylic Acid | trans-Cyclobutane-1,3-dicarboxylic Acid | Reference(s) |
| Molecular Weight | 144.12 g/mol | 144.12 g/mol | [4][5] |
| Melting Point | 135-136 °C | 170-171 °C (decomposes) | [6][7] |
| pKa1 | 4.03 | 3.81 | [8] |
| pKa2 | 5.31 | 5.28 | [8] |
| Solubility | Soluble in polar solvents | Soluble in polar solvents | [9] |
| Appearance | Colorless solid | Colorless solid | [9] |
Synthesis of Isomers
Historically, the synthesis of 1,3-cyclobutanedicarboxylic acids was fraught with errors, with many early reported syntheses later found to produce other compounds.[7] Modern, reliable methods have since been developed for the specific synthesis of each isomer.
Caption: Generalized workflow for the synthesis and isolation of isomers.
Experimental Protocols
1. Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Precursor)
A common precursor for the synthesis of both isomers is diethyl 1,1-cyclobutanedicarboxylate.
-
Materials: Diethyl malonate, 1,3-dibromopropane, sodium ethoxide, absolute ethanol, diethyl ether.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To a stirred solution of diethyl malonate in absolute ethanol, add 1,3-dibromopropane.
-
Slowly add the sodium ethoxide solution to the reaction mixture, maintaining the temperature at around 50-60 °C.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol by distillation.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.[10][11]
-
2. Synthesis of cis- and trans-Cyclobutane-1,3-dicarboxylic Acid
The mixture of isomers can be prepared from 1,1-cyclobutanedicarboxylic acid, which is obtained by the hydrolysis of the corresponding diethyl ester.
-
Materials: Diethyl 1,1-cyclobutanedicarboxylate, potassium hydroxide, ethanol, hydrochloric acid.
-
Procedure:
-
Hydrolyze diethyl 1,1-cyclobutanedicarboxylate by refluxing with a solution of potassium hydroxide in ethanol.
-
Remove the ethanol by distillation and dissolve the resulting potassium salt in water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate 1,1-cyclobutanedicarboxylic acid.
-
Filter and recrystallize the crude product from a suitable solvent like ethyl acetate.[12]
-
The separation of the cis and trans isomers can be achieved by fractional crystallization from water, exploiting the lower solubility of the trans-isomer.[8]
-
Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclobutane ring protons.
Table 2: Representative ¹H and ¹³C NMR Data
| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis | ¹H (ring CH) | ~3.2 - 3.5 | Multiplet | - |
| ¹H (ring CH₂) | ~2.2 - 2.6 | Multiplet | - | |
| ¹³C (C=O) | ~175 | - | - | |
| ¹³C (ring CH) | ~40 | - | - | |
| ¹³C (ring CH₂) | ~25 | - | - | |
| trans | ¹H (ring CH) | ~3.0 - 3.3 | Multiplet | - |
| ¹H (ring CH₂) | ~2.4 - 2.8 | Multiplet | - | |
| ¹³C (C=O) | ~176 | - | - | |
| ¹³C (ring CH) | ~42 | - | - | |
| ¹³C (ring CH₂) | ~28 | - | - | |
| (Note: Exact chemical shifts can vary depending on the solvent and concentration.) |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the dicarboxylic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[4][13]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The carboxylic acid group has characteristic absorption bands.
Table 3: Key FTIR Absorption Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretching | 1680-1720 | Strong |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Medium |
| C-H (Cyclobutane) | Stretching | 2850-3000 | Medium |
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.[14][15]
-
Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the carboxylic acid and cyclobutane moieties.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: For techniques like Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). Derivatization to esters may be employed for better volatility and fragmentation in techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]
-
Analysis: Introduce the sample into the mass spectrometer.
-
Data Interpretation: Analyze the mass spectrum to confirm the molecular ion peak (m/z) and study the fragmentation patterns to gain structural information.
Caption: Workflow for the analytical characterization of the isomers.
Applications in Drug Development
The rigid cyclobutane scaffold of these dicarboxylic acids is of significant interest to medicinal chemists. The defined spatial orientation of the carboxyl groups allows for their use in designing molecules that can interact with biological targets with high specificity.
-
Scaffolds and Building Blocks: Both cis and trans isomers serve as versatile building blocks for the synthesis of more complex drug candidates. They can be used to introduce conformational rigidity, which can lead to improved binding affinity and selectivity for a target protein.
-
Bioisosteres: The cyclobutane ring can act as a non-aromatic bioisostere for a phenyl ring, a common motif in many drugs. This substitution can improve metabolic stability and alter the pharmacokinetic properties of a drug candidate.
-
Linkers in PROTACs and Other Conjugates: The dicarboxylic acid functionality allows for the covalent attachment of these molecules to other chemical entities, making them suitable as linkers in technologies like Proteolysis Targeting Chimeras (PROTACs).
The cis and trans isomers of this compound are valuable chemical entities with distinct properties and significant potential in drug discovery and materials science. A thorough understanding of their synthesis, stereochemistry, and analytical characterization is crucial for their effective utilization. This guide provides a foundational resource for researchers and professionals working with these important molecules, enabling them to leverage their unique structural features in the design and development of novel therapeutics and advanced materials.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. trans-Cyclobutane-1,3-dicarboxylic acid | 7439-33-0 | HAA43933 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. eng.uc.edu [eng.uc.edu]
Unveiling the Solid-State Architecture of Cyclobutane-1,3-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of the cis and trans isomers of cyclobutane-1,3-dicarboxylic acid. A comprehensive understanding of the three-dimensional arrangement of these molecules in the solid state is crucial for applications in crystal engineering, materials science, and the design of pharmaceutical compounds where molecular conformation and intermolecular interactions are paramount. This document summarizes key crystallographic data, details the experimental protocols for their determination, and visualizes the distinct structural features of each isomer.
Core Findings: A Tale of Two Isomers
The crystal structures of cis- and trans-cyclobutane-1,3-dicarboxylic acid reveal significant conformational differences primarily dictated by the stereochemistry of the carboxylic acid groups. The trans isomer adopts a planar conformation of the cyclobutane ring, whereas the cis isomer exhibits a puckered ring structure.[1][2] These fundamental differences influence the intermolecular hydrogen bonding networks, leading to distinct crystal packing arrangements.
Crystallographic Data Summary
The following tables summarize the key crystallographic parameters for both the cis and trans isomers of this compound, as determined by single-crystal X-ray diffraction.
| Parameter | cis-Cyclobutane-1,3-dicarboxylic Acid [3] | trans-Cyclobutane-1,3-dicarboxylic Acid [2] |
| Formula | C₆H₈O₄ | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol | 144.13 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 6.439 Å | a = 5.26 Å |
| b = 13.268 Å | b = 9.98 Å | |
| c = 8.036 Å | c = 6.84 Å | |
| β = 92.84° | β = 110.1° | |
| Volume | 685.9 ų | 338.2 ų |
| Z | 4 | 2 |
| Density (calculated) | 1.39 g/cm³ | 1.41 g/cm³ |
| R-factor | 0.057 | 0.088 |
| Selected Bond Lengths (Å) | cis-Isomer | trans-Isomer [2] |
| C1-C2 | 1.554 | 1.549 |
| C2-C3 | 1.554 | 1.562 |
| C1-C(carboxyl) | 1.491 | 1.481 |
| C=O | 1.215 | 1.212 |
| C-OH | 1.306 | 1.321 |
| Selected Bond Angles (°) | cis-Isomer | trans-Isomer [2] |
| C1-C2-C3 | 88.5 | 89.6 |
| C2-C3-C4 | 88.5 | 89.6 |
| O=C-OH | 122.9 | 122.3 |
Molecular and Crystal Structure Analysis
cis-Cyclobutane-1,3-dicarboxylic Acid: A Puckered Conformation
The crystal structure of the cis isomer reveals a significantly puckered cyclobutane ring, with a dihedral angle of 149°. This puckering alleviates the steric strain that would be present in a planar conformation with two bulky carboxylic acid groups on the same side of the ring. The molecules are organized into infinite chains through intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules.[3]
trans-Cyclobutane-1,3-dicarboxylic Acid: A Planar Ring
In contrast, the trans isomer features a planar cyclobutane ring.[2] The molecule possesses a center of symmetry, with the carboxylic acid groups positioned on opposite sides of the ring, which minimizes steric hindrance and allows for the planar conformation. Similar to the cis isomer, the crystal structure is characterized by extensive hydrogen bonding, forming a robust network that connects the individual molecules.
Experimental Protocols
The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow is outlined below.
Crystal Growth and Mounting
Single crystals of both isomers were grown by slow evaporation from an aqueous solution. A suitable crystal of dimensions approximately 0.08 x 0.08 x 0.2 mm was selected and mounted on a glass fiber.[3]
Data Collection
X-ray diffraction data were collected at room temperature using a four-circle diffractometer equipped with a scintillation counter. Copper (Cu Kα) or Molybdenum (Mo Kα) radiation was used. The intensities of a large number of independent reflections were measured. For the cis-isomer, 427 independent reflections were measured.
Structure Determination and Refinement
The crystal structures were solved using direct methods and refined by full-matrix least-squares procedures. The positions of the non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from difference Fourier maps and their positions were refined with isotropic temperature factors. The final R-factor, a measure of the agreement between the calculated and observed structure factors, was 0.057 for the cis isomer and 0.088 for the trans isomer.[2]
Visualizations
The following diagrams illustrate the key structural aspects and experimental workflow.
Conclusion
The solid-state structures of cis- and trans-cyclobutane-1,3-dicarboxylic acid are fundamentally different, with the former adopting a puckered cyclobutane ring and the latter a planar one. These conformational distinctions, driven by stereochemistry, have a direct impact on the crystal packing and the resulting intermolecular interactions. The detailed crystallographic data and experimental protocols provided in this guide offer a valuable resource for researchers in medicinal chemistry, materials science, and crystal engineering, enabling a deeper understanding and utilization of this important dicarboxylic acid and its derivatives.
References
An In-depth Technical Guide to Cyclobutane-1,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutane-1,3-dicarboxylic acid, a key building block in organic synthesis, is gaining prominence in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and applications, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis of related structures and a visualization of its application in targeted protein degradation are presented to support researchers in this field.
Chemical Identity and Properties
This compound is a dicarboxylic acid with the IUPAC name This compound .[1][2] It exists as two stereoisomers: cis-cyclobutane-1,3-dicarboxylic acid and trans-cyclobutane-1,3-dicarboxylic acid. The Chemical Abstracts Service (CAS) has assigned several numbers to this compound and its isomers, with some of the most common being:
A summary of key physicochemical properties is provided in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₈O₄ | PubChem[1] |
| Molecular Weight | 144.13 g/mol | PubChem[1] |
| CAS Number (cis) | 2398-16-5 | NIST[4] |
| CAS Number (trans) | 7439-33-0 | PubChem[2] |
| Computed XLogP3 | -0.2 | PubChem[1] |
| Boiling Point (cis) | Decomposes | NIST[4] |
| pKa₁ (for 1,1-isomer) | 3.13 (at 25°C) | LookChem |
| pKa₂ (for 1,1-isomer) | 5.88 (at 25°C) | LookChem |
Note: pKa values are for the related 1,1-cyclobutanedicarboxylic acid and are provided for reference.
Role in Drug Discovery: A Linker for PROTACs
A significant application of this compound in modern drug discovery is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein and the E3 ligase, which in turn affects the efficiency of ternary complex formation and subsequent protein degradation. The rigid and defined stereochemistry of the cyclobutane ring in this compound makes it an attractive scaffold for constructing these linkers, allowing for precise control over the spatial arrangement of the two binding moieties.
The PROTAC Signaling Pathway
The general mechanism of action for a PROTAC is illustrated in the diagram below. A PROTAC molecule consists of a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By simultaneously binding to both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Derivative
This multi-step synthesis involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.
Step 1: Knoevenagel Condensation
-
A ketone precursor is condensed with Meldrum's acid to form a cyclobutylidene Meldrum's acid derivative. This reaction is typically carried out in the presence of a base, such as piperidine or pyridine, in a suitable solvent like dichloromethane or toluene.
Step 2: Diastereoselective Reduction
-
The cyclobutylidene Meldrum's acid derivative is then reduced using a hydride source, such as sodium borohydride (NaBH₄). The choice of solvent and reaction conditions is critical to achieve high diastereoselectivity for the cis-isomer.
Step 3: Decarboxylation and Esterification
-
The resulting product is then subjected to decarboxylation, often by heating in a suitable solvent. This is followed by esterification to protect one of the carboxylic acid groups.
Step 4: Hydrolysis
-
Finally, the remaining ester group is selectively hydrolyzed under basic or acidic conditions to yield the desired cis-1,3-disubstituted cyclobutane carboxylic acid.
For a detailed experimental procedure, including reaction times, temperatures, and purification methods, it is recommended to consult the primary literature on the synthesis of specific drug candidates that utilize this scaffold.
Characterization
The synthesized this compound and its derivatives are typically characterized by a range of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule. For cyclobutane rings, the coupling constants between protons can provide valuable information about their relative orientation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid functional groups.
-
Melting Point Analysis: To determine the purity of the solid compound.
The following diagram outlines a general workflow for the synthesis and characterization of a this compound derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. cis-Cyclobutane-1,3-dicarboxylic acid [webbook.nist.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Cyclobutane-1,3-dicarboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutane-1,3-dicarboxylic acid (CBDA), a dicarboxylic acid built upon a four-membered carbocyclic ring, presents a unique structural motif of significant interest in medicinal chemistry, polymer science, and organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of its cis and trans isomers, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in drug development. The rigid, puckered conformation of the cyclobutane ring in the cis-isomer and the planar structure of the trans-isomer impart distinct physicochemical characteristics that can be strategically exploited in molecular design.
Physical and Chemical Properties
This compound exists as two diastereomers: cis-cyclobutane-1,3-dicarboxylic acid and trans-cyclobutane-1,3-dicarboxylic acid. Their distinct stereochemistry leads to significant differences in their physical and chemical properties.
General Properties
| Property | Value |
| Molecular Formula | C₆H₈O₄[1] |
| Molecular Weight | 144.13 g/mol [1][2] |
| CAS Number (cis) | 2398-16-5[1] |
| CAS Number (trans) | 7439-33-0 |
Stereoisomer-Specific Properties
The spatial arrangement of the carboxylic acid groups in the cis and trans isomers profoundly influences their molecular geometry and bulk properties.
| Property | cis-Cyclobutane-1,3-dicarboxylic acid | trans-Cyclobutane-1,3-dicarboxylic acid |
| Melting Point | 135-136 °C[3] | Varies (e.g., 170 °C reported historically, though this was for an incorrect structure)[3] |
| pKa₁ | 1.93 | 3.81 |
| pKa₂ | 3.25 | 5.28 |
| Crystal Structure | Monoclinic, Space group P2₁/n | Monoclinic, Space group P2₁/c |
| Cyclobutane Ring Conformation | Puckered | Planar |
| Solubility | Soluble in polar solvents. | Soluble in polar solvents due to hydrogen bonding capabilities.[4] |
Spectroscopic Data
NMR Spectroscopy
Detailed NMR data is crucial for the structural elucidation and differentiation of the cis and trans isomers.
Table 2.1: ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J)
| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| cis | ¹H | - | - | - | - |
| ¹³C | - | - | - | - | |
| trans | ¹H | - | - | - | - |
| ¹³C | - | - | - | - | |
| cis-1,2-dicarboxylic acid derivative (for comparison) | ¹H | 4.22, 3.81 | d, d | 4.5 | Cyclobutane ring protons |
| ¹³C | 174.3, 139.6, 128.2, 128.0, 126.2, 44.8, 42.9 | - | - | COOH, Phenyl, Cyclobutane |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound.
Table 2.2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Isomer |
| 2500-3300 | O-H | Stretching (broad) | Both |
| 1680-1750 | C=O | Stretching (strong) | Both |
| 2850-2950 | C-H (alkane) | Stretching | Both |
| Below 1500 | C-C, C-O, C-N | Bending, Stretching (Fingerprint Region) | Both |
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimers. The strong carbonyl absorption is also a key identifying feature.[5]
Synthesis and Reactivity
The synthesis of this compound has a history of mistaken identities, with many early reported syntheses later proven to be incorrect.[3] Modern, reliable methods have since been developed.
Synthesis of Isomers
A common route to a mixture of cis and trans isomers involves the decarboxylation of cyclobutane-1,1,3,3-tetracarboxylic acid.[3]
Experimental Protocol: Decarboxylation of Cyclobutane-1,1,3,3-tetracarboxylic acid
-
Reactant: Cyclobutane-1,1,3,3-tetracarboxylic acid.
-
Procedure: Heat the tetracarboxylic acid at a temperature sufficient to induce decarboxylation (typically above its melting point).
-
Work-up: The resulting product is a mixture of the cis and trans isomers of this compound.
-
Purification/Separation: The isomers can be separated by techniques such as fractional crystallization, leveraging their different solubilities and crystal packing, or by derivatization followed by chromatography.[6]
Key Chemical Reactions
The carboxylic acid functionalities of this compound undergo typical reactions such as esterification and amide formation.
Experimental Protocol: Fischer Esterification
-
Reactants: this compound and an excess of the desired alcohol.
-
Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
-
Procedure: The reactants and catalyst are heated under reflux. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the ester product.
-
Work-up: The reaction mixture is cooled, and the excess alcohol is removed. The crude ester is then typically washed with a basic solution to remove any unreacted carboxylic acid and the acid catalyst, followed by washing with water and brine.
-
Purification: The final product can be purified by distillation or chromatography.
Experimental Protocol: Amide Synthesis via Acyl Chloride
-
Activation: Convert the carboxylic acid groups to more reactive acyl chlorides by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction with Amine: The resulting diacyl chloride is then reacted with the desired amine. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Work-up: The reaction mixture is usually quenched with water. The product can be extracted into an organic solvent.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Applications in Drug Development and Materials Science
The rigid cyclobutane scaffold has been increasingly utilized in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles.[7]
Role in Medicinal Chemistry
The constrained conformation of the cyclobutane ring can be advantageous in drug design by:
-
Conformational Restriction: Reducing the entropic penalty upon binding to a biological target.[8]
-
Directing Pharmacophore Groups: The defined stereochemistry allows for precise positioning of functional groups for optimal interaction with a receptor.[8]
-
Improving Metabolic Stability: The cyclobutane ring can block metabolically labile sites in a molecule.[8]
-
Aryl Isostere: The cyclobutane moiety can serve as a non-aromatic bioisostere for a phenyl ring.[8]
A notable example of a drug containing a cyclobutane dicarboxylic acid derivative is Carboplatin , a second-generation platinum-based anticancer agent. In Carboplatin, the cyclobutane-1,1-dicarboxylate ligand replaces the chloride ligands of cisplatin, resulting in reduced nephrotoxicity.[7]
Applications in Materials Science
This compound and its derivatives are valuable monomers for the synthesis of polymers. The diacid functionality allows for the formation of polyesters and polyamides through condensation reactions with diols and diamines, respectively.[9] The rigidity of the cyclobutane unit can impart unique thermal and mechanical properties to the resulting polymers.
Conclusion
This compound, in both its cis and trans isomeric forms, is a versatile building block with well-defined structural and chemical properties. Its rigid framework offers distinct advantages in the rational design of new pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its key characteristics, synthetic methodologies, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration into the biological activities of its derivatives and the properties of polymers derived from it is warranted to fully exploit the potential of this unique carbocyclic scaffold.
References
- 1. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Cyclobutane-1,3-dicarboxylic acid | 7439-33-0 | HAA43933 [biosynth.com]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Cyclobutane-1,3-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cyclobutane-1,3-dicarboxylic acid in common laboratory solvents. Due to the limited availability of specific quantitative data for this compound, this document integrates known values with qualitative solubility principles for dicarboxylic acids and outlines a detailed experimental protocol for precise solubility determination.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter in drug development and chemical research, influencing bioavailability, formulation, and reaction kinetics. For dicarboxylic acids such as this compound, solubility is primarily governed by the interplay between the polar carboxylic acid functional groups and the nonpolar cyclobutane ring. The presence of two carboxylic acid moieties allows for strong hydrogen bonding with polar solvents. The solubility of dicarboxylic acids generally decreases as the carbon chain length increases.[1]
This compound exists as two stereoisomers: cis and trans. These isomers can exhibit different physical properties, including solubility, due to variations in their crystal lattice energies and molecular packing.
Quantitative Solubility Data
Currently, specific quantitative solubility data for both isomers of this compound across a wide range of solvents is not extensively reported in publicly available literature. However, a calculated solubility value for the trans isomer in water has been documented.
| Solvent | Isomer | Temperature (°C) | Solubility (g/L) | Citation |
| Water | trans | 25 | 63 | [2] |
Qualitative Solubility Profile
Based on the general principles of "like dissolves like" and the known behavior of other dicarboxylic acids, a qualitative solubility profile for this compound can be inferred. The presence of two polar carboxylic acid groups suggests good solubility in polar protic and aprotic solvents.
-
Polar Protic Solvents (e.g., Water, Alcohols): Expected to be soluble due to strong hydrogen bonding interactions between the carboxylic acid groups and the solvent molecules.[3]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate to good solubility is anticipated as these solvents can act as hydrogen bond acceptors.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the nonpolar nature of the solvent being unable to overcome the strong intermolecular forces of the dicarboxylic acid.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, the isothermal saturation shake-flask method is a well-established and recommended procedure.[4][5] This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (cis and/or trans isomer)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)
-
Analytical balance
-
Constant temperature water bath or incubator with shaker
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The concentration of the dissolved solid should not change over time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Record the final weight of the volumetric flask to determine the mass of the collected solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the isothermal saturation method.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine the solubility experimentally under the conditions of interest.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. CAS # 7439-33-0, trans-1,3-Cyclobutanedicarboxylic acid - chemBlink [chemblink.com]
- 3. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
stereoisomers of cyclobutane-1,3-dicarboxylic acid
An In-depth Technical Guide to the Stereoisomers of Cyclobutane-1,3-dicarboxylic Acid
Introduction
This compound is a cyclic dicarboxylic acid featuring a four-membered carbon ring. The spatial arrangement of the two carboxylic acid groups relative to the plane of the cyclobutane ring gives rise to two distinct stereoisomers: cis-cyclobutane-1,3-dicarboxylic acid and trans-cyclobutane-1,3-dicarboxylic acid. Unlike their 1,2-disubstituted counterparts, both the cis and trans isomers of this compound are achiral, as each possesses an internal plane of symmetry.[1][2] This guide provides a comprehensive overview of these stereoisomers, including their physical and chemical properties, detailed synthesis protocols, and structural relationships. The unique semi-rigid structure of the cyclobutane ring makes these compounds valuable building blocks in the synthesis of polymers and pharmaceutical agents, such as PROTAC linkers.[3][4]
Stereoisomeric Forms and Structures
The two are diastereomers.
-
cis-isomer : The carboxylic acid groups are on the same side of the cyclobutane ring. This molecule has a plane of symmetry and is therefore achiral (a meso compound).
-
trans-isomer : The carboxylic acid groups are on opposite sides of the ring. This configuration also contains a plane of symmetry, rendering it achiral.[2]
The relationship between these isomers is illustrated below.
Physical and Chemical Properties
The spatial orientation of the functional groups in the cis and trans isomers influences their physical properties. A history of mistaken identities in early organic chemistry has led to some conflicting data in older literature; the values presented here are based on modern analysis.[5]
Data Summary
The quantitative data for the stereoisomers are summarized in the table below. Note the small difference in ionization constants, which suggests that this property is not a reliable indicator of conformation in solution.[5]
| Property | cis-isomer | trans-isomer |
| Molecular Formula | C₆H₈O₄[6] | C₆H₈O₄[7] |
| Molecular Weight | 144.13 g/mol [8] | 144.13 g/mol [3] |
| CAS Number | 2398-16-5[6] | 7439-33-0[3] |
| Melting Point | 135-136 °C (very pure)[5] | 170 °C (from early synthesis, identity debated)[5] |
| pKa₁ | 4.13 (IUPAC Dataset)[9] | Data not readily available |
| pKa₂ | 5.33 (IUPAC Dataset)[9] | Data not readily available |
| Appearance | Solid | Colorless solid[10] |
Spectroscopic Data
Detailed comparative spectroscopic data for both isomers is not extensively documented. However, based on analogous structures, the following characteristics can be expected.
| Spectroscopy | Expected Observations for cis and trans Isomers |
| ¹H NMR | - A broad signal for the carboxylic acid protons (COOH).- Multiplets for the cyclobutane ring protons. The chemical shifts and coupling constants will differ between the cis and trans isomers due to their distinct magnetic environments.[11] Characteristic cyclobutane methine proton signals often appear in the range of 4.4-5.0 ppm.[12] |
| ¹³C NMR | - A signal for the carboxyl carbons (>170 ppm).- Signals for the cyclobutane ring carbons. The number of unique carbon signals and their chemical shifts will vary based on the symmetry of each isomer.[11] |
| FT-IR | - A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹). |
| Mass Spec (EI) | - The molecular ion peak (m/z = 144) may be weak or absent. - Common fragmentation patterns include the loss of water (H₂O) and one or both carboxyl groups (COOH).[11] |
Experimental Protocols
The synthesis of 1,3-cyclobutanedicarboxylic acid has a complex history, with many early reported methods before 1950 being erroneous.[5] Modern, reliable methods have since been developed.
Synthesis of cis-Cyclobutane-1,3-dicarboxylic Acid Scaffold
A scalable, diastereoselective synthesis has been developed for derivatives of the cis-isomer. The key step involves the reduction of a cyclobutylidene Meldrum's acid derivative.[13]
Methodology:
-
Knoevenagel Condensation: A ketone precursor is condensed with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form a cyclobutylidene Meldrum's acid derivative.
-
Diastereoselective Reduction: The resulting derivative is reduced using sodium borohydride (NaBH₄). This reduction proceeds with high cis-selectivity.
-
Purification: The diastereomeric ratio can be improved through recrystallization. Controlling acidic impurities during this process is crucial for achieving high purity.[13]
-
Hydrolysis & Decarboxylation: Subsequent hydrolysis of the Meldrum's acid moiety and decarboxylation yields the target cis-dicarboxylic acid scaffold.
This workflow provides a reliable route to the cis-isomer, avoiding column chromatography and enabling large-scale production.[13]
Synthesis via [2+2] Photocyclization
Cyclobutane-1,3-diacid derivatives can be synthesized via a [2+2] photocycloaddition reaction. For example, α-truxillic acid (a diphenyl-substituted this compound) is readily prepared from commercially available materials.[4]
Methodology:
-
Precursor Preparation: A solution or solid-state arrangement of an appropriate α,β-unsaturated carboxylic acid (e.g., trans-cinnamic acid) is prepared.
-
Photodimerization: The precursor is irradiated with UV light. The [2+2] cycloaddition of the alkene moieties leads to the formation of the cyclobutane ring. In the solid state, the crystal packing of the precursor can pre-organize the molecules to selectively form specific stereoisomers.[4][12]
-
Isolation and Purification: The resulting cyclobutane derivative is isolated from the reaction mixture and purified, typically by recrystallization.
This method offers a direct route to the cyclobutane core and has been utilized to create a variety of semi-rigid building blocks for polymer synthesis.[4]
Applications in Research and Drug Development
The are of significant interest to researchers and drug development professionals.
-
Polymer Chemistry: Their semi-rigid structures are used to synthesize novel polyesters and other polymers with unique thermal and chemical stabilities.[4]
-
Drug Discovery: The cyclobutane scaffold is a desirable component in medicinal chemistry due to its conformational rigidity. The trans-isomer, in particular, has been identified as a useful linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of specific target proteins.[3]
-
Pharmacokinetic Studies: Deuterium-labeled derivatives of the cis-isomer have been synthesized for use as internal standards in quantitative mass spectrometry analyses during nonclinical and clinical pharmacokinetic studies.[14]
References
- 1. Draw all possible stereoisomers of cyclobutane-1,2-dicarboxylic acid, and.. [askfilo.com]
- 2. homework.study.com [homework.study.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. cis-Cyclobutane-1,3-dicarboxylic acid [webbook.nist.gov]
- 7. trans-Cyclobutane-1,3-dicarboxylic acid | 7439-33-0 | HAA43933 [biosynth.com]
- 8. cis-1,3-Cyclobutanedicarboxylic acid 95% | CAS: 2398-16-5 | AChemBlock [achemblock.com]
- 9. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry-Science-Chemical Encyclopedia-lookchem [lookchem.com]
Synthesis of Cyclobutane-1,3-Dicarboxylic Acid via Photocycloaddition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane moiety is a valuable scaffold in medicinal chemistry, offering a rigid and three-dimensional structural element that can enhance the pharmacological properties of drug candidates. Among the various substituted cyclobutanes, cyclobutane-1,3-dicarboxylic acid and its derivatives are of significant interest due to their potential applications as building blocks in the synthesis of novel therapeutics. This technical guide provides an in-depth overview of the synthesis of this compound, with a core focus on the [2+2] photocycloaddition reaction—a powerful and efficient method for constructing the cyclobutane ring.
Introduction to [2+2] Photocycloaddition
The [2+2] photocycloaddition is a photochemical reaction that involves the union of two unsaturated molecules, typically alkenes, to form a four-membered ring.[1] This reaction is initiated by the absorption of light, which excites one of the alkene molecules to a higher energy state, facilitating the cycloaddition process. The stereochemical outcome of the reaction is often governed by the arrangement of the reactant molecules in the solid state or by the use of templates, a principle known as topochemical control.[2]
The synthesis of this compound derivatives through photocycloaddition typically involves the dimerization of α,β-unsaturated carboxylic acids or their esters. Key starting materials include cinnamic acid, maleic anhydride, and furanacrylic acid derivatives.
General Reaction Mechanism
The [2+2] photocycloaddition reaction can proceed through different mechanistic pathways depending on the nature of the reactants and the reaction conditions. In many cases, particularly with photosensitizers, the reaction involves the formation of a triplet excited state of one of the alkene partners. This excited molecule then adds to a ground-state alkene to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to yield the cyclobutane product.
Caption: General mechanism of a photosensitized [2+2] cycloaddition reaction.
Synthesis from Key Precursors
From Cinnamic Acid Derivatives
The solid-state photodimerization of trans-cinnamic acid is a well-established method for producing α-truxillic acid (2,4-diphenylthis compound), a derivative of this compound.[3] This reaction is highly stereospecific, with the crystal packing of the cinnamic acid determining the stereochemistry of the resulting cyclobutane.[2]
Experimental Protocol: Solid-State Photodimerization of trans-Cinnamic Acid
-
Preparation of the Reactant Film: 1.5 g of trans-cinnamic acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) in a petri dish or a flat-bottomed flask.
-
Solvent Evaporation: The solvent is allowed to evaporate slowly at room temperature to form a thin, crystalline film of trans-cinnamic acid on the surface of the glass.
-
Irradiation: The crystalline film is then exposed to a UV light source. Sunlight can be used as a natural and effective light source.[3] For laboratory setups, a medium-pressure mercury lamp with a Pyrex filter (to block short-wavelength UV) is commonly employed. The irradiation time can vary from several hours to days depending on the light source and the scale of the reaction.
-
Isolation of the Product: After irradiation, the solid residue is scraped from the glass and washed with a solvent in which the starting material is soluble but the product is not (e.g., chloroform or diethyl ether). This removes any unreacted trans-cinnamic acid.
-
Purification: The crude α-truxillic acid can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
| Starting Material | Product | Light Source | Reaction Time | Yield | Reference |
| trans-Cinnamic Acid | α-Truxillic Acid | Sunlight | 8 hours | Near quantitative | [3] |
| trans-Cinnamic Acid | α-Truxillic Acid | Medium-pressure Hg lamp | 24-48 hours | High |
From Maleic Anhydride
The [2+2] photocycloaddition of maleic anhydride with various alkenes provides a versatile route to highly functionalized cyclobutane derivatives. The resulting cyclobutane-1,2,3,4-tetracarboxylic dianhydride can be subsequently converted to cyclobutane-1,3-dicarboxylic acids through further chemical transformations.[4] Photosensitizers such as acetone or benzophenone are often used to facilitate the reaction.
Experimental Protocol: Photosensitized [2+2] Cycloaddition of Maleic Anhydride with Ethylene
-
Reaction Setup: A solution of maleic anhydride (1.0 eq) and a photosensitizer (e.g., acetone, used as solvent, or benzophenone, 0.1 eq) in a suitable solvent (e.g., acetone or acetonitrile) is prepared in a quartz reaction vessel.
-
Introduction of Alkene: Ethylene gas is bubbled through the solution. For other liquid alkenes, they are added directly to the solution.
-
Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant flow of the alkene. The reaction temperature is typically kept low to minimize side reactions.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure. The resulting crude product, a cyclobutane-1,2,3,4-tetracarboxylic dianhydride, can be purified by crystallization or chromatography.
-
Conversion to Dicarboxylic Acid: The dianhydride can be hydrolyzed to the corresponding tetracarboxylic acid, which can then be selectively decarboxylated to yield this compound, although this multi-step process can be low-yielding.
| Alkene | Photosensitizer | Solvent | Yield of Cycloadduct | Reference |
| Ethylene | Acetone | Acetone | Moderate to Good | |
| Cyclopentene | Benzophenone | Acetonitrile | High |
From Furanacrylates
A greener approach to this compound derivatives involves the solvent-free photodimerization of crystalline ethyl 2-furanacrylate.[5] This method utilizes "blacklight" as a cost-effective and safer UV source. The resulting diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid.
Experimental Protocol: Solvent-Free Photodimerization of Ethyl 2-Furanacrylate
-
Crystallization: Ethyl 2-furanacrylate is crystallized to obtain a suitable solid-state packing for efficient photodimerization.
-
Irradiation: The crystalline ethyl 2-furanacrylate is irradiated with a blacklight source at a low temperature (e.g., -20 °C). The reaction is typically carried out in a temperature-controlled chamber.
-
Isolation: After irradiation, the solid product, diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate, is obtained.
-
Hydrolysis: The diester is then hydrolyzed to 2,4-di(furan-2-yl)this compound. A typical procedure involves refluxing the ester with a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution, followed by acidification.
| Starting Material | Product | Light Source | Temperature | Yield (Photocycloaddition) | Reference |
| Ethyl 2-Furanacrylate | Diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate | Blacklight | -20 °C | Not specified | [5] |
Experimental Workflow
The general workflow for the synthesis of this compound via photocycloaddition involves several key stages, from precursor preparation to final product purification.
Caption: A generalized experimental workflow for synthesizing this compound.
Applications in Drug Development
The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for the design of bioactive molecules.[6] this compound and its derivatives have been incorporated into various drug candidates, where they can serve to orient pharmacophoric groups in a specific and favorable conformation for binding to biological targets.
One notable area of application is in the development of enzyme inhibitors. The defined stereochemistry of the 1,3-disubstituted cyclobutane ring can mimic the transition state of an enzymatic reaction or position key functional groups for optimal interaction with the active site. For instance, cyclobutane-containing compounds have been investigated as inhibitors of scytalone dehydratase, an enzyme involved in fungal melanin biosynthesis, highlighting their potential as fungicides.[7]
Furthermore, cyclobutane derivatives have emerged as potent inhibitors of Janus kinases (JAKs), a family of enzymes that play a crucial role in cytokine signaling pathways involved in inflammation and immunity.[8][9] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers. By incorporating a cyclobutane moiety, medicinal chemists can fine-tune the selectivity and pharmacokinetic properties of JAK inhibitors.
Caption: Simplified signaling pathway showing the inhibition of JAK by cyclobutane derivatives.
Conclusion
The [2+2] photocycloaddition reaction is a powerful and versatile tool for the synthesis of this compound and its derivatives. By carefully selecting the starting materials and controlling the reaction conditions, a variety of substituted cyclobutanes can be obtained with high stereoselectivity. The unique structural features of the cyclobutane ring make it a valuable component in the design of novel therapeutics, particularly in the development of enzyme and kinase inhibitors. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals interested in harnessing the potential of this important class of molecules.
References
- 1. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 9. BRPI0909040B8 - azetidine and cyclobutane derivatives, their uses, and composition - Google Patents [patents.google.com]
A Theoretical Conformational Analysis of Cyclobutane-1,3-dicarboxylic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and are of significant interest in medicinal chemistry and materials science. Their inherent ring strain and puckered nature offer a unique three-dimensional scaffold that can be exploited to modulate the pharmacological properties of drug candidates. Cyclobutane-1,3-dicarboxylic acid, with its two functional groups in a 1,3-disubstituted pattern, presents a particularly interesting case for conformational analysis. The stereochemistry of the carboxylic acid groups, cis or trans, dictates the preferred conformation of the cyclobutane ring and, consequently, the spatial orientation of these key functional groups.
This technical guide provides an in-depth theoretical analysis of the conformational landscape of cis- and trans-cyclobutane-1,3-dicarboxylic acid. We will explore the different possible conformers, their relative stabilities, and the energy barriers to their interconversion, supported by computational data. Furthermore, this guide will detail the experimental protocols, particularly NMR spectroscopy, that are crucial for validating the theoretical findings. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of molecules incorporating the this compound scaffold.
Conformational Landscape of Cyclobutane
The cyclobutane ring is not planar. To alleviate torsional strain from eclipsing hydrogen atoms, it adopts a puckered or "butterfly" conformation.[1][2] This puckering can be described by a dihedral angle, and the ring can undergo a rapid inversion process between two equivalent puckered conformations. The presence of substituents on the ring influences the equilibrium between these conformers.
For 1,3-disubstituted cyclobutanes, such as this compound, the substituents can occupy either axial or equatorial positions in the puckered ring. The relative stability of these conformers is determined by the steric and electronic interactions between the substituents and the ring.
trans-Cyclobutane-1,3-dicarboxylic Acid
In the solid state, X-ray crystallographic studies have shown that trans-cyclobutane-1,3-dicarboxylic acid adopts a planar conformation.[3] This is likely due to packing forces in the crystal lattice that overcome the inherent preference for a puckered ring. However, in the gas phase and in solution, it is expected to exist in a puckered conformation to relieve torsional strain. The two carboxylic acid groups would occupy opposing equatorial-like positions in the most stable puckered conformer to minimize steric hindrance. The interconversion between the two equivalent puckered conformers would proceed through a planar transition state.
cis-Cyclobutane-1,3-dicarboxylic Acid
The cis isomer is inherently more complex due to the possibility of the two carboxylic acid groups being in either a diequatorial or a diaxial orientation in the puckered ring. X-ray crystallography has confirmed that the cis isomer exists in a puckered conformation in the solid state.[4] In solution, a dynamic equilibrium between the diequatorial and diaxial conformers is expected. The diequatorial conformer is generally predicted to be more stable due to reduced steric interactions. However, the diaxial conformer may be stabilized by intramolecular hydrogen bonding between the two carboxylic acid groups. The relative populations of these conformers will depend on the solvent and temperature.
Theoretical Conformational Analysis: Methodology
The conformational landscape of this compound can be thoroughly investigated using computational chemistry methods. These theoretical approaches provide valuable insights into the geometries, relative energies, and interconversion barriers of the different conformers.
Computational Methods
A common and effective approach for the conformational analysis of small organic molecules is the use of Density Functional Theory (DFT) and ab initio calculations.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost. They are well-suited for geometry optimizations and frequency calculations of different conformers.
-
Ab initio Methods: For higher accuracy in energy calculations, especially for transition states, coupled-cluster methods like CCSD(T) are often employed. These methods are more computationally demanding but provide a benchmark for the results obtained from DFT.
A typical computational workflow for the conformational analysis of this compound is illustrated below.
Caption: A typical workflow for the theoretical conformational analysis of a molecule.
Quantitative Data
The following tables summarize the expected key quantitative data from a thorough theoretical conformational analysis of cis- and trans-cyclobutane-1,3-dicarboxylic acid. The values presented are illustrative and based on typical findings for substituted cyclobutanes. Actual values would be obtained from specific DFT or ab initio calculations.
Table 1: Calculated Relative Energies of cis-Cyclobutane-1,3-dicarboxylic Acid Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) | Puckering Angle (°) |
| Diequatorial | C | 0.00 | ~25-30 |
| Diaxial | C | 1.0 - 3.0 | ~25-30 |
| Planar (TS) | C | 4.0 - 6.0 | 0 |
Table 2: Calculated Relative Energies of trans-Cyclobutane-1,3-dicarboxylic Acid Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) | Puckering Angle (°) |
| Puckered | C | 0.00 | ~25-30 |
| Planar (TS) | D | 1.0 - 2.0 | 0 |
Experimental Validation
Theoretical predictions of conformational preferences should be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.
NMR Spectroscopy
Proton (¹H) NMR spectroscopy can provide valuable information about the conformation of cyclobutane derivatives through the analysis of coupling constants.
-
3JHH Coupling Constants: The vicinal coupling constants between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. However, due to the rapid ring inversion, the observed coupling constants are a population-weighted average.
-
4JHH Coupling Constants: Long-range four-bond couplings (4JHH) have been shown to be particularly sensitive to the conformation of the cyclobutane ring. Specifically, the coupling between equatorial-equatorial protons is significantly larger (around 5 Hz) than that between axial-axial protons (around 0 Hz). This difference can be used to determine the conformational equilibrium between the axial and equatorial conformers of the substituents.
Experimental Protocol: NMR Analysis
A detailed NMR analysis to determine the conformational equilibrium of cis-cyclobutane-1,3-dicarboxylic acid would involve the following steps:
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at a specific temperature.
-
Spectral Analysis: Fully assign all proton resonances using 2D NMR techniques such as COSY and HSQC.
-
Extraction of Coupling Constants: Accurately measure the relevant 3JHH and 4JHH coupling constants from the ¹H spectrum. This may require spectral simulation for complex multiplets.
-
Calculation of Conformer Population: Use the experimentally determined 4JHH values in conjunction with theoretically calculated coupling constants for the individual conformers (diequatorial and diaxial) to determine the population of each conformer in solution.
The following diagram illustrates the relationship between the observed NMR couplings and the conformational equilibrium.
Caption: Relationship between conformational equilibrium and NMR J-couplings.
Conclusion
The conformational analysis of this compound reveals a rich and subtle interplay of steric and electronic effects that govern the geometry of this important molecular scaffold. Theoretical calculations, particularly DFT and high-level ab initio methods, are indispensable tools for elucidating the relative energies and interconversion pathways of the various conformers of both the cis and trans isomers. Experimental validation, primarily through detailed NMR spectroscopic analysis of J-coupling constants, is crucial for confirming the theoretical predictions and providing a comprehensive understanding of the conformational behavior in solution. A thorough grasp of the conformational preferences of this compound is essential for the rational design of novel molecules with tailored three-dimensional structures for applications in drug discovery and materials science.
References
The Synthesis of Cyclobutane-1,3-dicarboxylic Acid: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,3-dicarboxylic acid and its derivatives are important structural motifs in medicinal chemistry and materials science, offering a semi-rigid scaffold that can influence the pharmacokinetic and pharmacodynamic properties of molecules. The history of the synthesis of this seemingly simple molecule is, however, fraught with misconceptions and erroneous reports that persisted for nearly seven decades. This technical guide provides an in-depth exploration of the historical challenges and the modern, reliable synthetic routes to this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
A History of Mistaken Identity: Early Attempts (1881-1950)
The quest for this compound began in the late 19th century, but early attempts were plagued by incorrect structural assignments. Many accomplished organic chemists of the era reported syntheses that, upon later re-examination, were found to yield other cyclic or acyclic products.[1]
A pivotal early attempt was reported in 1881 by Markownikoff and Krestownikoff, who claimed the synthesis via a self-condensation of ethyl-α-chloropropionate.[1] However, work by Ingold and later confirmed by Deutsch and Buchman in 1950, revealed that this reaction actually produced a methylcyclopropanedicarboxylic acid derivative.[1] Similarly, other notable chemists, including Perkin, Haworth, and Simonsen, also reported synthetic routes that were later proven to be incorrect.[1] These early efforts often resulted in the formation of more stable five- or six-membered rings, or rearranged products, highlighting the challenges of forming the strained cyclobutane ring with the desired 1,3-substitution pattern.
The Dawn of Authenticated Synthesis: The Buchman Method
It was not until the mid-20th century that the successful synthesis of both cis- and trans-cyclobutane-1,3-dicarboxylic acid was unequivocally reported by E. R. Buchman. This multi-step synthesis provided the first authenticated route to these important compounds.
Experimental Workflow for the Buchman Synthesis
References
Methodological & Application
Application Notes and Protocols: Cyclobutane-1,3-dicarboxylic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,3-dicarboxylic acid (CBDA) and its derivatives are emerging as versatile, semi-rigid building blocks for the synthesis of novel polymers.[1][2] The unique strained four-membered ring of the cyclobutane moiety imparts a distinct combination of rigidity and processability to the resulting macromolecules, positioning them as promising alternatives to conventional petroleum-based polymers.[3] Notably, certain CBDA monomers can be synthesized from renewable resources, such as furfural and trans-cinnamic acid, aligning with the growing demand for sustainable materials.[2][4]
These application notes provide an overview of the synthesis of polyesters using CBDA and its derivatives, including detailed experimental protocols and characterization data. The information is intended to guide researchers in exploring the potential of these unique monomers in materials science and drug development applications.
Monomer Synthesis Overview
A key advantage of CBDA-based polymers lies in the accessibility of the diacid monomer through environmentally friendly methods. A prominent route involves a [2+2] photocycloaddition of renewable precursors. For instance, α-truxillic acid (2,4-diphenylthis compound) can be readily synthesized from the commercially available trans-cinnamic acid.[1] Similarly, a furan-containing CBDA has been produced from furfural via a solvent-free photocycloaddition, highlighting the green chemistry potential of this monomer class.[4][5] The cyclobutane ring exhibits excellent chemical stability, tolerating both acidic and basic conditions.[1]
Polymer Synthesis: Polyesters from CBDA
Polyesters derived from CBDA are typically synthesized via melt polycondensation of the diacid monomer with various aliphatic diols.[1][6] This two-stage process allows for the creation of a diverse library of polyesters with tunable thermal and mechanical properties. The choice of diol, varying in chain length, directly influences the glass transition temperature (Tg) and other characteristics of the final polymer.[5][7]
Experimental Workflow for Polyester Synthesis
The following diagram outlines the general workflow for the synthesis of polyesters from a CBDA monomer and a diol.
Caption: General workflow for the synthesis of polyesters from CBDA.
Experimental Protocols
Protocol 1: Synthesis of Poly(α-truxillates)
This protocol describes the synthesis of a series of polyesters, poly(α-truxillates), by condensation of α-truxillic acid (trans-2,4-diphenylthis compound) with various diols.[1]
Materials:
-
α-truxillic acid
-
Ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, or 1,6-hexanediol
-
Titanium(IV) isopropoxide (catalyst)
-
Toluene
-
Nitrogen gas
-
Vacuum source
Procedure:
-
In a reaction vessel, combine α-truxillic acid and the selected diol in a 1:1.2 molar ratio.
-
Add a catalytic amount of titanium(IV) isopropoxide solution in toluene (e.g., 1 mg/mL).
-
Heat the mixture to 180-200°C under a nitrogen atmosphere with mechanical stirring for 4-6 hours to facilitate the initial esterification. Water will be evolved during this stage.
-
Increase the temperature to 220-240°C and apply a high vacuum (e.g., <1 Torr) for an additional 4-6 hours to promote polycondensation and remove the excess diol.
-
Cool the reaction mixture to room temperature. The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).
-
Dry the purified polymer under vacuum.
Protocol 2: Synthesis of Furan-Based Polyesters
This protocol outlines the synthesis of polyesters from a renewable, furan-derived cyclobutane diacid.[5]
Materials:
-
3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-furan)
-
Aliphatic diols of varying chain lengths
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas
-
Vacuum source
Procedure:
-
The polymerization is conducted in bulk via a two-step process.
-
In the first stage, mix the CBDA-furan monomer and the chosen diol in the reaction vessel.
-
Add the titanium(IV) isopropoxide catalyst.
-
Heat the mixture under a nitrogen flow to initiate the esterification reaction, typically in the range of 180-200°C.
-
For the second stage, increase the temperature to 220-250°C and apply a vacuum to drive the polycondensation reaction to completion by removing the condensation byproducts.
-
The resulting polyester can be purified as described in Protocol 1.
Polymer Characterization Data
The properties of polyesters derived from CBDA are highly dependent on the specific diacid and diol used in the synthesis. The following tables summarize key quantitative data from the literature.
Table 1: Thermal Properties of Furan-Based Polyesters[5][7]
| Diol Used | Glass Transition Temperature (Tg) (°C) | Decomposition Onset (Td10%) (°C) |
| Ethylene Glycol | 52 | 284 |
| 1,3-Propanediol | 35 | 275 |
| 1,4-Butanediol | 25 | 263 |
| 1,6-Hexanediol | 6 | 278 |
Table 2: Molecular Weight of Furan-Based Polyesters[5]
| Diol Used | Molecular Weight ( g/mol ) |
| Various Aliphatic Diols | Up to 11,200 |
Structure-Property Relationships
The relationship between the monomer structure and the final polymer properties is a critical aspect of material design. The following diagram illustrates how the choice of diol impacts the glass transition temperature of the resulting polyester.
Caption: Influence of diol choice on the thermal properties of CBDA-based polyesters.
Conclusion
This compound and its derivatives represent a promising class of monomers for the development of novel polymers with tailored properties.[1] The synthetic versatility, coupled with the potential for derivation from renewable resources, makes them attractive for a wide range of applications, from sustainable plastics to advanced materials in the biomedical field.[4][5] The protocols and data presented herein provide a foundation for researchers to further explore the potential of this unique building block in polymer chemistry. The resulting polyesters exhibit good thermal stability and their glass transition temperatures can be systematically tuned by varying the diol co-monomer.[5][7]
References
- 1. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional " by Rahul Kumar Shahni [commons.und.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of Cyclobutane-1,3-dicarboxylic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a variety of applications, including gas storage, catalysis, and notably, drug delivery. The choice of the organic linker is crucial as it dictates the resulting topology, porosity, and functionality of the MOF.
Cyclobutane-1,3-dicarboxylic acid (CBDA) presents itself as a potentially valuable, yet underexplored, linker for MOF synthesis. Its semi-rigid, bent structure, a consequence of the cyclobutane ring, can lead to the formation of unique framework topologies distinct from those generated by linear or more flexible aliphatic linkers. The stability of the cyclobutane ring, coupled with the coordinating carboxylate groups, suggests its suitability for creating robust frameworks.[1] This document provides a generalized framework for the synthesis and application of MOFs using CBDA as a linker, particularly focusing on its potential in drug delivery systems.
Disclaimer: As of the latest literature survey, specific examples of MOFs synthesized directly with this compound, along with their detailed characterization and application data, are not extensively reported. The following application notes and protocols are therefore based on established methodologies for MOF synthesis using similar flexible and semi-rigid dicarboxylic acid linkers.
Properties and Advantages of this compound as a Linker
The unique geometry of this compound offers several potential advantages in the design of novel MOFs:
-
Structural Diversity: The bent nature of the linker can lead to the formation of complex and novel 3D framework topologies that are not accessible with linear linkers.
-
Controlled Porosity: The semi-rigid cyclobutane core can help in the design of MOFs with specific and well-defined pore sizes and shapes, which is crucial for applications like selective molecular separation and controlled drug release.
-
Framework Stability: The inherent stability of the cyclobutane ring can contribute to the overall robustness of the resulting MOF, a desirable property for practical applications.[1]
Generalized Synthesis Protocol for CBDA-based MOFs
The solvothermal method is a common and effective technique for the synthesis of MOFs from dicarboxylic acid linkers. The following is a generalized protocol that can be adapted for the synthesis of MOFs using this compound.
1. Reagents and Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)
-
This compound (cis or trans isomer)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Modulator (optional, e.g., Benzoic acid, Acetic acid)
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Vacuum oven
2. Experimental Procedure:
-
Preparation of Precursor Solutions:
-
In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in 10 mL of the chosen solvent (e.g., DMF).
-
In a separate vial, dissolve the this compound linker (0.5 mmol) in 10 mL of the same solvent. Sonication may be necessary to ensure complete dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the metal salt and linker solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
If a modulator is used to control crystal growth and size, add it to the reaction mixture at this stage. The amount of modulator can vary significantly and needs to be optimized for each system.
-
-
Solvothermal Synthesis:
-
Seal the autoclave tightly and place it in a preheated oven.
-
Heat the mixture at a constant temperature, typically between 80°C and 150°C, for a period of 24 to 72 hours. The optimal temperature and time will depend on the specific metal-linker combination.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the collected crystals thoroughly with fresh solvent (e.g., 3 x 10 mL of DMF) to remove any unreacted starting materials.
-
-
Activation of the MOF:
-
To remove the solvent molecules occluded within the pores, immerse the purified crystals in a volatile solvent such as methanol or ethanol.
-
Exchange the solvent every 24 hours for a period of 3 days.
-
After the solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for at least 12 hours to obtain the activated, porous MOF.
-
Characterization of CBDA-based MOFs
A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the new MOF material.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity, phase purity, and crystal structure of the material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be unique and not match the starting materials. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature range for solvent removal. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable temperature range of the framework before decomposition at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups of the linker to the metal centers. | A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the synthesized MOF particles. | Images revealing the shape (e.g., cubic, octahedral, rod-like) and size distribution of the MOF crystals. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore volume of the activated MOF. | A Type I or Type IV isotherm, from which the BET surface area and pore size distribution can be calculated, confirming the microporous or mesoporous nature of the material. |
Application in Drug Delivery
The inherent porosity of MOFs makes them excellent candidates for drug delivery vehicles, potentially offering high drug loading capacities and controlled release profiles.
Protocol for Drug Loading
A common method for loading drug molecules into a MOF is through diffusion from a concentrated solution.
-
Preparation of Drug Solution: Prepare a concentrated solution of the desired drug (e.g., ibuprofen, 5-fluorouracil) in a suitable solvent in which the drug is highly soluble and the MOF is stable.
-
Loading Procedure:
-
Immerse a known amount of activated CBDA-based MOF in the drug solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
-
Isolation of Drug-Loaded MOF:
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the collected material briefly with a small amount of fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
-
Quantification of Drug Loading:
-
The amount of loaded drug can be determined by measuring the concentration of the drug remaining in the supernatant using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Alternatively, the drug-loaded MOF can be dissolved in an acidic solution to release the drug, which is then quantified.
-
The drug loading capacity is typically calculated as: Loading Capacity (%) = (mass of loaded drug / mass of drug-loaded MOF) x 100
Protocol for In Vitro Drug Release
-
Preparation of Release Medium: Prepare a buffer solution that mimics physiological conditions, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Release Study:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium.
-
Place the suspension in a shaker bath maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Centrifuge the collected aliquots to remove any suspended MOF particles.
-
Analyze the concentration of the released drug in the supernatant using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Quantitative Data
| MOF Example (Linker) | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loaded | Drug Loading Capacity (wt%) |
| MIL-101 (Terephthalic acid) | Cr³⁺ | ~3000-4000 | ~1.2-2.0 | Ibuprofen | ~40-60 |
| UiO-66 (Terephthalic acid) | Zr⁴⁺ | ~1200-1500 | ~0.5-0.7 | Doxorubicin | ~10-20 |
| MOF-74 (2,5-Dihydroxyterephthalic acid) | Zn²⁺ | ~1000-1300 | ~0.6-0.8 | 5-Fluorouracil | ~15-25 |
| ZIF-8 (2-Methylimidazole) | Zn²⁺ | ~1300-1800 | ~0.6-0.7 | Doxorubicin | ~5-15 |
Visualizations
Caption: Generalized workflow for the solvothermal synthesis of MOFs using this compound.
Caption: Logical relationships between linker properties, MOF characteristics, and applications.
References
Applications of Cyclobutane-1,3-Dicarboxylic Acid Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property for drug candidates.[1] Derivatives of cyclobutane-1,3-dicarboxylic acid, in particular, serve as versatile building blocks, enabling the precise spatial orientation of pharmacophoric elements. This document outlines key applications of these derivatives in drug discovery, focusing on their roles as Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonists and Metabotropic Glutamate Receptor (mGluR) modulators.
Application 1: RORγt Inverse Agonists for Autoimmune Diseases
Background: RORγt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are critical in the pathogenesis of various autoimmune diseases, including psoriasis and rheumatoid arthritis, primarily through their production of pro-inflammatory cytokines like IL-17A. Consequently, inhibiting RORγt activity with inverse agonists represents a promising therapeutic strategy. This compound derivatives have been successfully incorporated into potent and selective RORγt inverse agonists.
A prominent example is TAK-828F , an orally available RORγt inverse agonist that contains a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.[2] This rigid core structure helps to correctly position the interacting moieties within the ligand-binding domain of RORγt, leading to high potency.
Quantitative Data: RORγt Inverse Agonist Activity
The following table summarizes the in vitro activity of TAK-828F.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity |
| TAK-828F | Human RORγt | Radioligand Binding Assay | 1.9 | >5000-fold vs. RORα and RORβ |
| TAK-828F | Human RORγt | Reporter Gene Assay | 6.1 | >5000-fold vs. RORα and RORβ |
Experimental Protocols
This protocol describes a general, scalable method for synthesizing the key cyclobutane scaffold found in TAK-828F, adapted from published procedures.[2]
Materials:
-
3-Oxocyclobutanecarboxylic acid derivative (starting material)
-
Meldrum's acid
-
Sodium borohydride (NaBH₄)
-
Appropriate solvents (e.g., Toluene, Methanol, 1-Butanol)
-
Acids and bases for pH adjustment and workup
Procedure:
-
Knoevenagel Condensation:
-
React the 3-oxocyclobutanecarboxylic acid derivative with Meldrum's acid in a suitable solvent like toluene.
-
This step forms a cyclobutylidene Meldrum's acid derivative.
-
-
Diastereoselective Reduction:
-
Dissolve the cyclobutylidene Meldrum's acid derivative in a solvent mixture (e.g., Methanol/Toluene).
-
Cool the solution and add sodium borohydride (NaBH₄) portion-wise to reduce the exocyclic double bond. This reduction preferentially forms the cis diastereomer.
-
-
Hydrolysis and Decarboxylation:
-
Heat the reaction mixture in the presence of an alcohol like 1-Butanol. This process facilitates the hydrolysis of the Meldrum's acid adduct and subsequent decarboxylation to yield the desired cis-cyclobutane-1,3-dicarboxylic acid monoester.
-
-
Purification:
-
The desired product can often be purified via recrystallization, which also serves to improve the diastereomeric ratio. Controlling acidic impurities is crucial for efficient recrystallization.
-
This protocol outlines a method to determine the binding affinity of a test compound to the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt LBD
-
Tritiated RORγt ligand (e.g., [³H]-2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide)
-
Test compound (e.g., TAK-828F)
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 10% glycerol, 0.25% CHAPS, 1 mM TCEP)
-
Scintillation cocktail and counter
-
384-well plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume (e.g., 0.1 µL) of each concentration into the wells of a 384-well plate.
-
-
Receptor and Bead Preparation:
-
Mix the purified RORγt LBD with scintillation proximity assay (SPA) beads (e.g., yttrium oxide glutathione beads) in the assay buffer.
-
Add this mixture to the wells containing the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour to allow the test compound to bind to the receptor.
-
-
Radioligand Addition:
-
Add the tritiated RORγt ligand to each well at a final concentration near its Kd.
-
-
Equilibration and Detection:
-
Incubate the plate for another 1-2 hours to reach binding equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand will be inversely proportional to the affinity of the test compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: RORγt signaling and inhibition by a cyclobutane derivative.
Application 2: Metabotropic Glutamate Receptor (mGluR) Modulators for Neurological Disorders
Background: Metabotropic glutamate receptors are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability in the central nervous system. They are implicated in a variety of neurological and psychiatric disorders, making them attractive drug targets. Conformationally restricted analogs of glutamate, such as those built on a cyclobutane scaffold, are valuable tools for achieving selectivity among the different mGluR subtypes.
Derivatives of this compound can serve as rigid glutamate analogs. For example, cis-1-amino-3-(phosphonooxy)cyclobutane-1-carboxylic acid (cis-ACCP) is a potent and selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8).[3] These receptors are primarily located presynaptically and their activation leads to an inhibition of neurotransmitter release, a mechanism of interest for treating conditions involving excessive glutamate signaling.
Quantitative Data: Group III mGluR Agonist Activity
The following table summarizes the activity profile of cis-ACCP.
| Compound | Target | Activity |
| cis-ACCP | Group III mGluRs (mGluR4, 6, 7, 8) | Potent and Selective Agonist |
Experimental Protocols
This protocol outlines the synthesis of a key intermediate for cis-ACCP and related analogs.[3]
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Esterification:
-
React 3-oxocyclobutanecarboxylic acid with thionyl chloride in methanol to form the methyl ester.
-
-
Stereoselective Reduction:
-
Reduce the ketone of the methyl ester using sodium borohydride in methanol at low temperature to stereoselectively form the cis-hydroxy ester.
-
-
Azide Displacement:
-
Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate) and then displace it with sodium azide to introduce the azide group with inversion of configuration, resulting in a trans-azido ester.
-
-
Hydrolysis and Curtius Rearrangement:
-
Hydrolyze the ester to the carboxylic acid.
-
Perform a Curtius rearrangement on the acyl azide (formed from the carboxylic acid) to generate an isocyanate, which is then hydrolyzed to the cis-amino acid.
-
-
Alternative: Reduction of Azide:
-
Alternatively, the azide can be reduced to an amine using a reducing agent like H₂ over Pd/C.
-
This protocol describes a general method to assess the agonist activity of a test compound at group III mGluRs by measuring the inhibition of adenylyl cyclase.[3]
Materials:
-
CHO or HEK293 cells stably expressing a human group III mGluR (e.g., mGluR4)
-
Test compound (e.g., cis-ACCP)
-
Forskolin
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture:
-
Culture the mGluR-expressing cells to an appropriate density in multi-well plates.
-
-
Compound Treatment:
-
Wash the cells and replace the medium with a buffer.
-
Add serial dilutions of the test compound to the wells and pre-incubate for 15-30 minutes.
-
-
Stimulation:
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the kit's detection reagents.
-
-
Data Analysis:
-
The agonist activity of the test compound will be observed as a dose-dependent decrease in the forskolin-stimulated cAMP levels.
-
Calculate the EC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Group III mGluR signaling and activation by a cyclobutane analog.
References
Application Notes and Protocols: Cyclobutane-1,3-dicarboxylic Acid in the Synthesis of Novel Polyesters and Polyamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel polyesters and polyamides derived from cyclobutane-1,3-dicarboxylic acid (CBDA). The unique semi-rigid and often bio-based nature of the cyclobutane ring makes it a promising building block for developing advanced materials with tunable properties for various applications, including in the pharmaceutical and biomedical fields.
Introduction to this compound in Polymer Synthesis
This compound (CBDA) and its derivatives, such as α-truxillic acid (2,4-diphenylthis compound), are emerging as valuable monomers in polymer chemistry.[1][2] These dicarboxylic acids can be synthesized from renewable resources like trans-cinnamic acid (derived from lignin) and furfural through environmentally friendly methods like [2+2] photocycloaddition.[1][3] The resulting cyclobutane ring introduces a semi-rigid element into the polymer backbone, influencing the material's thermal and mechanical properties.
The incorporation of CBDA into polyesters and polyamides offers the potential to create polymers with:
-
Tunable Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) can be adjusted by selecting different diol or diamine co-monomers.[3]
-
Good Thermal Stability: Polymers based on CBDA derivatives have shown decomposition temperatures suitable for melt processing.[3]
-
Potential Biocompatibility and Biodegradability: The use of bio-based monomers and the presence of ester or amide linkages suggest that these polymers may be suitable for biomedical applications.[4][5]
-
Unique Mechanical Properties: The rigid cyclobutane structure can enhance the modulus and strength of the resulting polymers.
This document provides detailed protocols for the synthesis of polyesters and a general protocol for polyamides using CBDA, along with a summary of their reported properties and a discussion of their potential in drug development.
Synthesis of Novel Polyesters
The synthesis of polyesters from this compound is typically achieved through melt polycondensation with various diols. This method avoids the use of solvents and allows for the production of high molecular weight polymers.
Experimental Protocol: Melt Polycondensation for Polyester Synthesis
This protocol is based on the synthesis of poly-α-truxillates.[1]
Materials:
-
α-Truxillic acid (2,4-diphenylthis compound)
-
Diol (e.g., ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,6-hexanediol)
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
Nitrogen gas (high purity)
-
Methanol
-
Chloroform
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Vacuum pump
-
Heating mantle with temperature controller
-
Schlenk line
Procedure:
-
Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer and a distillation outlet, add α-truxillic acid (1.0 eq), the desired diol (1.2 eq), titanium(IV) isopropoxide (0.1 mol %), and a suitable antioxidant.
-
Inert Atmosphere: Purge the flask with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, constant flow of nitrogen throughout the first stage of the reaction.
-
Esterification Stage: Heat the reaction mixture to 180-200 °C with constant stirring. The esterification reaction will begin, and water will be produced as a byproduct, which will be removed through the distillation outlet. Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 220-250 °C while slowly reducing the pressure to below 1 Torr over a period of 30-60 minutes. This will facilitate the removal of the excess diol and further drive the polymerization reaction.
-
Polymerization: Continue the reaction under high vacuum and elevated temperature for 4-6 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
Polymer Isolation: Once the desired viscosity is reached, stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the flask.
-
Purification: Dissolve the crude polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., methanol) to remove unreacted monomers and oligomers. Repeat the dissolution-precipitation process 2-3 times.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C for 24 hours to remove any residual solvent.
Data Presentation: Properties of CBDA-Based Polyesters
The properties of polyesters derived from cyclobutane dicarboxylic acid can be tailored by varying the diol co-monomer.
| Polymer Name | Diol Used | Molecular Weight ( g/mol ) | Tg (°C) | Td,10% (°C) |
| Poly(ethylene truxillate) | Ethylene glycol | - | - | - |
| Poly(propylene truxillate) | 1,3-Propanediol | - | - | - |
| Poly(butylene truxillate) | 1,4-Butanediol | - | - | - |
| Poly(hexamethylene truxillate) | 1,6-Hexanediol | - | - | - |
| Furan-CBDA-Butanediol | 1,4-Butanediol | up to 11,200 | 6 - 52 | 263 - 284 |
Data for poly-α-truxillates were reported as semi-crystalline materials with stability comparable to PET.[1] Data for Furan-CBDA polyesters show tunable Tg depending on the diol chain length.[3]
Experimental Workflow: Polyester Synthesis
Caption: Workflow for polyester synthesis via melt polycondensation.
Synthesis of Novel Polyamides
The synthesis of polyamides from this compound can be achieved through polycondensation with various diamines. While specific literature on the synthesis of polyamides from CBDA is limited, a general protocol for direct polyamidation can be adapted.
Experimental Protocol: Direct Polyamidation (General Method)
This is a representative protocol for the synthesis of polyamides from a dicarboxylic acid and a diamine.
Materials:
-
This compound (or its derivative)
-
Diamine (e.g., 1,6-hexanediamine, m-xylylenediamine)
-
Dehydrating agent (e.g., triphenyl phosphite)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) and the chosen diamine (1.0 eq) in a mixture of NMP and pyridine. Add lithium chloride to improve solubility if needed.
-
Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes.
-
Addition of Dehydrating Agent: Cool the solution to 0 °C in an ice bath and slowly add the dehydrating agent (e.g., triphenyl phosphite, 1.05 eq).
-
Polymerization: Slowly raise the temperature to 100-120 °C and maintain it for 3-5 hours under a continuous nitrogen flow. The viscosity of the solution will increase as the reaction proceeds.
-
Polymer Isolation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the polymer and wash it thoroughly with hot methanol and water to remove any residual reactants and byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
Data Presentation: Expected Properties of CBDA-Based Polyamides
| Polymer Name | Diamine Used | Expected Molecular Weight | Expected Tg (°C) | Expected Td,10% (°C) |
| CBDA-Hexamethylenediamine | 1,6-Hexamethylenediamine | Moderate to High | Moderate | > 350 |
| CBDA-m-Xylylenediamine | m-Xylylenediamine | Moderate to High | High | > 400 |
These are estimated properties based on analogous polymer systems.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for polyamide synthesis via direct polycondensation.
Applications in Drug Development
The unique properties of polyesters and polyamides derived from this compound make them interesting candidates for applications in drug development, particularly in controlled drug delivery.
Potential Advantages:
-
Biocompatibility: Polymers with backbones composed of naturally occurring or biocompatible monomers are often well-tolerated in vivo.[6] While specific biocompatibility data for CBDA-based polymers is needed, related aliphatic polyesters are known for their good biocompatibility.[5]
-
Biodegradability: The ester and amide linkages in these polymers are susceptible to hydrolysis, leading to biodegradation.[6] The degradation products would include the CBDA monomer and the corresponding diol or diamine, which would need to be assessed for their toxicity.
-
Tunable Drug Release: The degradation rate of the polymer, and thus the drug release profile, can be tuned by altering the polymer's microstructure (e.g., by changing the co-monomer).[3][7] The semi-crystalline nature of some of these polymers could also be exploited to control drug release kinetics.
-
Mechanical Integrity for Implants: The rigidity imparted by the cyclobutane ring could provide the necessary mechanical strength for solid implants or drug-eluting devices.
Potential Applications:
-
Drug-Eluting Implants: These polymers could be used to fabricate implants that provide sustained, localized delivery of therapeutic agents.
-
Nanoparticles for Drug Delivery: The polymers could be formulated into nanoparticles for targeted or controlled systemic drug delivery.[8]
-
Tissue Engineering Scaffolds: Their tunable mechanical properties and potential biocompatibility make them candidates for use in tissue engineering scaffolds that can support cell growth and deliver growth factors.
Signaling Pathway and Logical Relationships
The application of these polymers in drug delivery is based on a logical relationship between their synthesis, properties, and performance as a drug carrier.
Caption: Logical relationship for developing CBDA-based drug delivery systems.
Conclusion
Polyesters and polyamides derived from this compound represent a promising class of materials with tunable properties. The ability to synthesize the monomer from renewable resources adds to their appeal. While research into polyesters is more established, the exploration of corresponding polyamides offers an exciting avenue for new material development. For drug development professionals, these polymers present a novel platform for creating advanced drug delivery systems, although further research into their biocompatibility and in vivo degradation is necessary to fully realize their potential.
References
- 1. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of biodegradable polyesters with various microstructures for highly controlled release of epirubicin and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. One-step synthesis, biodegradation and biocompatibility of polyesters based on the metabolic synthon, dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 8. Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diastereoselective Synthesis of cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. The methodologies presented are scalable and avoid the need for column chromatography, making them suitable for drug development and manufacturing processes. The core of this method relies on a highly diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.
Introduction
Cyclobutane rings are valuable structural motifs in medicinal chemistry, offering a three-dimensional scaffold that can improve the physicochemical properties of drug candidates, such as metabolic stability and binding affinity.[1] Specifically, cis-1,3-disubstituted cyclobutanes serve as conformationally restricted bioisosteres for various functionalities. This document details a robust and scalable synthesis of a key cis-1,3-disubstituted cyclobutane carboxylic acid, a crucial intermediate in the synthesis of TAK-828F, a potent RORγt inverse agonist for the treatment of autoimmune diseases.[2][3][4] The presented synthetic strategy improves upon previous methods by increasing the overall yield and eliminating the need for purification by column chromatography.[2][3]
Synthetic Strategy
The overall synthetic approach involves a multi-step sequence starting from a commercially available 3-oxocyclobutanecarboxylic acid. The key steps include:
-
Esterification: Protection of the carboxylic acid functionality.
-
Knoevenagel Condensation: Reaction of the cyclobutanone with Meldrum's acid to form a cyclobutylidene Meldrum's acid derivative.
-
Diastereoselective Reduction: Reduction of the exocyclic double bond using sodium borohydride (NaBH₄) to establish the desired cis stereochemistry.
-
Deprotection and Esterification: Conversion of the Meldrum's acid derivative to a mono-esterified dicarboxylic acid, which is then selectively deprotected to yield the final carboxylic acid scaffold.
This process has been optimized to be scalable, with an overall yield of 39%, a significant improvement from the previously reported 23%.[2][3]
Experimental Workflows and Reaction Schemes
The following diagrams illustrate the overall workflow and key transformations in the synthesis.
References
- 1. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. researchgate.net [researchgate.net]
Enantioselective Synthesis of Chiral Cyclobutane-1,3-Dicarboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclobutane-1,3-dicarboxylic acid derivatives are valuable structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional scaffold can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and binding affinity. The stereochemistry of these derivatives is often crucial for their biological activity. This document provides detailed application notes and experimental protocols for key enantioselective methods to synthesize these important building blocks.
I. Diastereoselective Reduction for cis-Cyclobutane-1,3-dicarboxylic Acid Derivatives
This approach relies on the diastereoselective reduction of a prochiral cyclobutylidene Meldrum's acid derivative to establish the cis-stereochemistry of the 1,3-disubstituted cyclobutane core. Subsequent transformations then yield the desired dicarboxylic acid derivative.
Experimental Workflow
Caption: Workflow for diastereoselective reduction method.
Quantitative Data Summary
| Entry | Reductant | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | THF | -5 | 10:1 |
| 2 | NaBH(OAc)₃ | THF | 25 | <5:1 |
| 3 | NaBH₃CN | THF | 25 | <5:1 |
| 4 | NaBH₄ | MeOH | -5 | 7:1 |
| 5 | NaBH₄ | EtOH | -5 | 8:1 |
Experimental Protocol: Synthesis of cis-3-(alkoxycarbonyl)cyclobutane-1-carboxylic acid derivative
1. Knoevenagel Condensation to form Cyclobutylidene Meldrum's Acid:
-
To a solution of the starting cyclobutanone (1.0 equiv.) and Meldrum's acid (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a catalytic amount of a weak base (e.g., pyridine, 0.1 equiv.).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the cyclobutylidene Meldrum's acid derivative.
2. Diastereoselective Reduction:
-
Dissolve the cyclobutylidene Meldrum's acid derivative (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -5 °C.
-
Add sodium borohydride (NaBH₄) (1.2 equiv.) portion-wise over 15 minutes, maintaining the internal temperature below 0 °C.
-
Stir the reaction at -5 °C for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often used in the next step without further purification.
3. Esterification and Decarboxylation:
-
Reflux the crude cis-cyclobutane Meldrum's acid derivative in an appropriate alcohol (e.g., methanol, ethanol) for 4-8 hours. This step facilitates both esterification and decarboxylation.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting diester by silica gel chromatography.
II. Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition
This powerful method constructs the chiral cyclobutane ring directly through a [2+2] cycloaddition of an enyne with an alkene, catalyzed by a chiral cobalt complex. This approach offers high enantioselectivity and can be adapted to synthesize a variety of substituted cyclobutanes.
Catalytic Cycle
Application Notes and Protocols for the Functionalization of the Cyclobutane Ring in Cyclobutane-1,3-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane-1,3-dicarboxylic acid (CBDA) scaffold is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and serve as a non-planar bioisostere for aromatic rings.[1] Functionalization of the cyclobutane ring at the 2- and 4-positions allows for the precise spatial arrangement of pharmacophoric groups, making this scaffold highly attractive for the development of novel therapeutics.
These application notes provide an overview of key strategies for the functionalization of the cyclobutane ring in CBDA derivatives, complete with detailed protocols for selected transformations.
Application Notes
Overview of Functionalization Strategies
The functionalization of the cyclobutane ring in CBDA and its derivatives can be broadly categorized into two main approaches:
-
Construction of Substituted Rings: Methods that build the substituted cyclobutane ring from acyclic precursors, with the desired functionality already in place. The most common method is the [2+2] cycloaddition.
-
Post-functionalization of a Pre-formed Ring: Methods that introduce new functional groups onto an existing this compound scaffold. This is often more challenging but allows for late-stage diversification. Key strategies include C-H functionalization and transformations of existing functional groups.
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful tool for the late-stage modification of core scaffolds. Recent advances have enabled the transannular γ-arylation of cyclobutane carboxylic acids, overriding the typically favored β-functionalization.[2] This method utilizes a directing group (the carboxylic acid) to guide a palladium catalyst to a specific C-H bond.
The choice of ligand is critical for achieving high regioselectivity. Specialized pyridone-based ligands have been developed to facilitate this challenging transformation.[3][4] This approach is particularly valuable for introducing aryl and heteroaryl moieties, which are common in bioactive molecules.
Table 1: Palladium-Catalyzed Transannular γ-Arylation of Cyclobutane Carboxylic Acids
| Entry | Cyclobutane Substrate | Aryl Halide | Ligand | Yield (%) | Reference |
| 1 | 1-ethylcyclobutane-1-carboxylic acid | 4-iodotoluene | SulfonaPyridone (L3) + Pyridone (L4) | 65 | [2] |
| 2 | 1-phenylcyclobutane-1-carboxylic acid | 1-iodo-4-methoxybenzene | SulfonaPyridone (L3) + Pyridone (L4) | 72 | [2] |
| 3 | spiro[3.3]heptane-1-carboxylic acid | 1-iodo-4-fluorobenzene | SulfonaPyridone (L3) + Pyridone (L4) | 58 | [2] |
Data is representative of the types of transformations possible.
Diastereoselective Reduction for Stereocontrol
For many drug candidates, precise control of stereochemistry is essential for activity. A highly effective method for producing cis-1,3-disubstituted cyclobutanes involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[5] This approach leverages the steric hindrance of the substrate to guide the hydride delivery from a reducing agent like sodium borohydride (NaBH₄), leading to a high diastereomeric ratio.
This strategy is part of a scalable synthesis for the scaffold of TAK-828F, a potent RORγt inverse agonist, demonstrating its applicability in drug development.[5]
Table 2: Diastereoselective Reduction of Cyclobutylidene Meldrum's Acid Derivatives
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1 | Cyclobutylidene Meldrum's acid derivative | NaBH₄ | THF | -25 | >20:1 | 90 | [5] |
| 2 | Cyclobutylidene Meldrum's acid derivative | NaBH₄ | THF | 5 | 15:1 | 92 | [5] |
| 3 | Cyclobutylidene Meldrum's acid derivative | NaBH₄ | EtOH | -25 | 8:1 | 85 | [5] |
Data is based on the optimization studies for the synthesis of a key intermediate for TAK-828F.
[2+2] Cycloaddition for Ring Construction
The [2+2] cycloaddition is a fundamental and versatile method for synthesizing cyclobutane rings. The reaction between an alkene and an allenoate, promoted by a Lewis acid, can rapidly generate 1,3-substituted cyclobutanes with functional handles suitable for further elaboration into dicarboxylic acids.[6][7]
This method is highly modular, allowing for a wide variety of substituents to be incorporated by simply changing the starting alkene. The resulting cyclobutane products can then be converted to the corresponding diacids through standard chemical transformations.
Table 3: Lewis Acid-Promoted [2+2] Cycloaddition of Alkenes and Allenoates
| Entry | Alkene | Allenoate | Lewis Acid | Yield (%) | Reference |
| 1 | Styrene | Phenyl 2,3-butadienoate | EtAlCl₂ | 90 | [6] |
| 2 | 4-Methylstyrene | Phenyl 2,3-butadienoate | EtAlCl₂ | 88 | [6] |
| 3 | 1-Hexene | Phenyl 2,3-butadienoate | EtAlCl₂ | 75 | [6] |
Yields are for the initial cycloadduct, which can be further processed to the diacid.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Transannular γ-Arylation of a Cyclobutane Carboxylic Acid
This protocol is a representative procedure based on the methodology for transannular C-H functionalization.[2]
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axial.substack.com [axial.substack.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 7. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of Cyclobutane-1,3-dicarboxylic Acid with Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters based on cyclobutane-1,3-dicarboxylic acid (CBDA) are an emerging class of polymers with significant potential in various fields, including specialty materials and biomedical applications. The rigid and unique stereochemistry of the cyclobutane ring imparts distinct properties to the resulting polyesters, such as enhanced thermal stability and tunable glass transition temperatures, making them attractive alternatives to conventional polymers.[1][2] This document provides detailed protocols for the synthesis of polyesters from CBDA and various diols, summarizes key quantitative data, and illustrates the experimental workflow.
The synthesis is typically achieved through a two-step melt polycondensation process, which involves an initial esterification followed by a polycondensation step under high vacuum and elevated temperatures.[3][4] This method avoids the use of solvents and allows for the synthesis of high molecular weight polymers. The properties of the final polyester can be tailored by varying the structure of the diol comonomer.[4]
Experimental Protocols
Protocol 1: Two-Step Melt Polycondensation for Polyester Synthesis
This protocol is a general method for synthesizing polyesters from this compound and a variety of aliphatic diols.[3][4][5]
Materials:
-
This compound (CBDA)
-
Selected diol (e.g., ethylene glycol, 1,3-propanediol, 1,4-butanediol)[1]
-
Catalyst (e.g., zinc acetate, titanium (IV) isopropoxide, or antimony trioxide)
-
Nitrogen or Argon gas supply
-
High vacuum pump
Equipment:
-
Three-necked round bottom flask
-
Mechanical stirrer
-
Distillation condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum gauge
Procedure:
Step 1: Esterification
-
Charge the three-necked round bottom flask with this compound, the selected diol (typically in a molar excess, e.g., 1:1.6 to 1:2.2 ratio of diacid to diol), and the catalyst (e.g., 0.2 mol% based on the dicarboxylic acid).[6]
-
Equip the flask with a mechanical stirrer and a distillation condenser.
-
Purge the system with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.
-
Heat the reaction mixture under a slow stream of inert gas to a temperature of 180-200°C.
-
Maintain this temperature for 2-4 hours with continuous stirring to facilitate the esterification reaction. Water will be evolved and collected in the receiving flask. The reaction is complete when the theoretical amount of water has been collected.
Step 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 210-240°C.
-
Simultaneously, slowly reduce the pressure of the system to below 1 Torr using a high vacuum pump.
-
Continue the reaction under these conditions for 3-5 hours. The excess diol will be removed by distillation under vacuum. An increase in the viscosity of the reaction mixture will be observed.
-
Once the desired viscosity is achieved (often indicated by the torque on the mechanical stirrer), discontinue the heating and break the vacuum by introducing an inert gas.
-
Allow the polymer to cool to room temperature. The resulting polyester can be removed from the flask for subsequent purification and characterization.
Purification:
The synthesized polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform or dichloromethane) and precipitating it in a non-solvent (e.g., cold methanol). The precipitate is then filtered and dried under vacuum.
Data Presentation
The properties of polyesters derived from cyclobutane dicarboxylic acids and various diols are summarized in the tables below. These tables highlight the influence of the diol structure on the thermal properties and molecular weight of the resulting polymers.
Table 1: Thermal Properties of Polyesters from a Furanic Cyclobutane Diacid (CBDA) and Aliphatic Diols [3][4]
| Diol Comonomer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10%) (°C) |
| 1,3-Propanediol | 52 | 284 |
| 1,4-Butanediol | 35 | 275 |
| 1,6-Hexanediol | 18 | 278 |
| 1,10-Decanediol | 6 | 263 |
Table 2: Molecular Weight of Polyesters from a Furanic Cyclobutane Diacid (CBDA) and Aliphatic Diols [3][4]
| Diol Comonomer | Number Average Molecular Weight (Mn) ( g/mol ) |
| 1,3-Propanediol | 8,100 |
| 1,4-Butanediol | 11,200 |
| 1,6-Hexanediol | 9,500 |
| 1,10-Decanediol | 10,500 |
Table 3: Thermal Properties of Polyesters from trans-1,3-Cyclobutane Dimethanol (CBDO-1) and Various Diacids [7]
| Diacid Comonomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (°C) |
| Adipic Acid | 33 | 381 |
| Suberic Acid | 44 | 412 |
| Sebacic Acid | 39 | 409 |
| Terephthalic Acid | 114 | 424 |
Visualizations
The following diagrams illustrate the experimental workflow for the polymerization and the general structure of the resulting polyesters.
Caption: Experimental workflow for the synthesis and characterization of polyesters.
Caption: General polymerization reaction scheme.
Applications in Drug Development and Research
Polyesters derived from this compound are being explored for various applications due to their unique properties:
-
Drug Delivery: The biodegradability of certain aliphatic polyesters makes them suitable for creating nanoparticles, microparticles, and hydrogels for controlled drug release.[5] The specific degradation kinetics can be tuned by adjusting the copolymer composition.
-
Biomaterials: Their biocompatibility and tunable mechanical properties make them candidates for tissue engineering scaffolds and medical implants.[5] The rigidity of the cyclobutane ring can contribute to the mechanical strength of these materials.
-
Sustainable Polymers: With a growing emphasis on renewable resources, bio-based cyclobutane dicarboxylic acids, derived from precursors like furfural, offer a sustainable alternative to petroleum-based monomers for creating high-performance polyesters.[2][3][4]
Further research into the structure-property relationships of these polymers will continue to expand their applications in the pharmaceutical and materials science industries.
References
- 1. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 3. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 4. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of Cyclobutane-1,3-dicarboxylic Acid in Supramolecular Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclobutane-1,3-dicarboxylic acid (CBDA) and its derivatives have emerged as versatile and robust building blocks in the field of supramolecular chemistry. Their semi-rigid, puckered four-membered ring structure offers unique stereochemical and conformational properties that are instrumental in the rational design and construction of complex supramolecular architectures. This document provides an in-depth overview of the applications of CBDA in supramolecular chemistry, complete with detailed experimental protocols for the synthesis and characterization of CBDA-based supramolecular systems.
Application Notes
The distinct structural features of this compound, including the presence of two carboxylic acid groups positioned at the 1 and 3 positions of the cyclobutane ring, make it a valuable component in the construction of a variety of supramolecular assemblies. The cis and trans isomers of CBDA provide different geometric vectors for the propagation of supramolecular structures, influencing the topology and properties of the resulting materials.[1][2]
1. Formation of Hydrogen-Bonded Networks and Co-crystals:
The carboxylic acid moieties of CBDA are excellent hydrogen bond donors and acceptors, enabling the formation of robust and predictable hydrogen-bonded networks.[3] In the solid state, these interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. This property is particularly relevant in the field of crystal engineering and for the development of co-crystals, where an active pharmaceutical ingredient (API) is co-crystallized with a benign co-former like CBDA to improve its physicochemical properties, such as solubility, stability, and bioavailability.[4][5] The predictable synthon formation of carboxylic acids makes CBDA an attractive candidate for the systematic design of new crystalline forms of drugs.
2. Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers:
The dicarboxylate functionality of CBDA allows it to act as a linker molecule to coordinate with metal ions or clusters, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers.[6][7] The semi-rigid nature of the cyclobutane ring can impart unique flexibility and guest-responsive properties to the resulting frameworks. By choosing the appropriate isomer of CBDA and the metal center, it is possible to tune the porosity, dimensionality, and topology of the MOF, which in turn influences its properties for applications in gas storage, separation, and catalysis.[8][9] While the 1,1- and 1,2-dicarboxylic acid analogues have been more extensively studied in this context, the 1,3-dicarboxylic acid offers a distinct angular geometry for the construction of novel framework materials.[10][11]
3. Building Blocks for Supramolecular Polymers:
This compound can be utilized as a monomer for the synthesis of supramolecular polymers.[12] The directional and reversible nature of non-covalent interactions, such as hydrogen bonding between the carboxylic acid groups, can be exploited to create polymers with stimuli-responsive and self-healing properties. These materials are of interest for applications in drug delivery, tissue engineering, and advanced materials. The stability of the cyclobutane ring enhances the durability of the resulting polymers.[6]
Quantitative Data
Quantitative data on the supramolecular interactions of this compound itself are not extensively reported in the literature. However, the fundamental physicochemical properties of the cis and trans isomers are known and presented below. For comparison, typical thermodynamic parameters for carboxylic acid dimerization, a key interaction in the self-assembly of CBDA, are also provided.
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-Cyclobutane-1,3-dicarboxylic Acid | trans-Cyclobutane-1,3-dicarboxylic Acid | Reference |
| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ | [13] |
| Molecular Weight | 144.13 g/mol | 144.13 g/mol | [13] |
| Melting Point | 135-136 °C | >300 °C | [1] |
| pKa₁ | 3.99 | 4.04 | [1] |
| pKa₂ | 5.25 | 5.27 | [1] |
| Hydrogen Bond Donors | 2 | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | 4 | [3] |
Table 2: Representative Thermodynamic Data for Carboxylic Acid Dimerization in Apolar Solvents
| Parameter | Typical Value Range |
| Association Constant (Kₐ) | 10² - 10⁶ M⁻¹ |
| Gibbs Free Energy (ΔG) | -10 to -35 kJ/mol |
| Enthalpy (ΔH) | -30 to -60 kJ/mol |
| Entropy (ΔS) | Negative (unfavorable) |
Note: These are general values for carboxylic acid dimerization and may not be specific to this compound. The actual values for CBDA would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of a Co-crystal of a Model API with cis-Cyclobutane-1,3-dicarboxylic Acid by Solvent Evaporation
This protocol describes a general method for the co-crystallization of a model active pharmaceutical ingredient (API) with cis-cyclobutane-1,3-dicarboxylic acid.
Materials:
-
Model API (e.g., caffeine)
-
cis-Cyclobutane-1,3-dicarboxylic acid
-
Solvent (e.g., ethanol, methanol, or a solvent mixture in which both components are soluble)
-
Glass vials
-
Stir plate and stir bars
-
Filtration apparatus
Procedure:
-
Determine the appropriate stoichiometric ratio for the co-crystal (commonly 1:1 or 2:1 API:co-former).
-
In a clean glass vial, dissolve the model API and cis-cyclobutane-1,3-dicarboxylic acid in the chosen solvent at the selected stoichiometric ratio.
-
Gently stir the solution at room temperature until all solids are completely dissolved.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a location free from vibrations and allow the solvent to evaporate over several days.
-
Monitor the vial for the formation of crystals.
-
Once a significant amount of crystalline material has formed, harvest the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
-
Characterize the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new co-crystalline phase.[4][14]
Protocol 2: Synthesis of a Zinc-based Coordination Polymer with trans-Cyclobutane-1,3-dicarboxylic Acid
This protocol provides a general procedure for the solvothermal synthesis of a coordination polymer using trans-cyclobutane-1,3-dicarboxylic acid as the organic linker.
Materials:
-
trans-Cyclobutane-1,3-dicarboxylic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
In a glass vial, dissolve 0.1 mmol of trans-cyclobutane-1,3-dicarboxylic acid and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 48 hours.
-
Slowly cool the autoclave to room temperature at a rate of 0.1 °C/min.
-
Collect the resulting crystals by filtration and wash them with fresh DMF.
-
Exchange the solvent with a volatile solvent like ethanol or acetone.
-
Dry the crystals under vacuum.
-
Characterize the product using PXRD, SCXRD, and thermogravimetric analysis (TGA) to determine its structure and thermal stability.
Protocol 3: Determination of Host-Guest Binding Affinity by Isothermal Titration Calorimetry (ITC)
While specific host-guest systems involving CBDA as the host are not well-documented, this protocol outlines the general procedure for determining the thermodynamic parameters of a host-guest interaction, which could be adapted for a CBDA-based system.[15][16]
Materials:
-
Host molecule (e.g., a macrocycle functionalized with CBDA)
-
Guest molecule
-
Buffer solution (ensure the host and guest are dissolved in the exact same buffer to minimize heats of dilution)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of the host molecule at a known concentration (typically in the micromolar range) in the buffer.
-
Prepare a solution of the guest molecule at a concentration 10-20 times higher than the host molecule in the same buffer.
-
Degas both solutions to prevent air bubbles from interfering with the measurement.
-
Fill the sample cell of the ITC with the host solution and the injection syringe with the guest solution.
-
Allow the system to equilibrate thermally.
-
Perform a series of injections of the guest solution into the sample cell, typically 1-5 µL per injection, with sufficient time between injections for the signal to return to baseline.
-
Record the heat change associated with each injection.
-
Analyze the resulting data by integrating the heat flow for each injection and plotting it against the molar ratio of guest to host.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the association constant (Kₐ), enthalpy of binding (ΔH), and stoichiometry of the interaction (n).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the obtained values using the equation ΔG = -RTln(Kₐ) = ΔH - TΔS.[17]
Visualizations
Caption: Logical relationships in the formation of supramolecular architectures from this compound.
Caption: Experimental workflow for the synthesis and characterization of a co-crystal using this compound.
Caption: Signaling pathway for the synthesis of a Metal-Organic Framework (MOF) using this compound as a linker.
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]
- 3. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 5. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 8. researchgate.net [researchgate.net]
- 9. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cis-Cyclobutane-1,3-dicarboxylic acid [webbook.nist.gov]
- 14. ajpp.in [ajpp.in]
- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 16. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols: Synthesis of Functionalized Cyclobutane-1,3-Dicarboxylic Acids for Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutane-1,3-dicarboxylic acids (CBDAs) are a class of semi-rigid building blocks that are gaining significant interest in materials science. Their unique stereochemistry and conformational properties, arising from the cyclobutane core, make them valuable monomers for the synthesis of advanced polymers, metal-organic frameworks (MOFs), and liquid crystals. The functionalization of the cyclobutane ring allows for the fine-tuning of the resulting materials' properties, such as thermal stability, crystallinity, and host-guest interactions. This document provides detailed protocols for the synthesis of two key functionalized CBDAs: α-truxillic acid and a renewable furan-based analogue, along with their application in the synthesis of polyesters.
The primary synthetic route to these compounds is the [2+2] photocycloaddition of α,β-unsaturated carboxylic acids or their esters. This method offers a green and efficient way to construct the cyclobutane ring with high stereoselectivity, often in the solid state.
Synthesis of Functionalized Cyclobutane-1,3-Dicarboxylic Acids
Two examples of functionalized cyclobutane-1,3-dicarboxylic acids are presented here: 2,4-diphenylcyclobutane-1,3-dicarboxylic acid (α-truxillic acid) and 2,4-di(furan-2-yl)this compound.
1. Synthesis of α-Truxillic Acid via [2+2] Photocycloaddition
α-Truxillic acid is synthesized through the photodimerization of trans-cinnamic acid. This reaction is typically performed in the solid state to achieve high stereoselectivity for the α-isomer.
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Cyclobutane-1,3-Dicarboxylic Acid
Welcome to the technical support center for the stereoselective synthesis of cyclobutane-1,3-dicarboxylic acid and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in synthesizing a cyclobutane ring?
A1: The primary challenge in forming a cyclobutane ring is overcoming its inherent ring strain.[1][2] The ideal sp³ bond angle is 109.5°, but the C-C-C bond angles in a planar cyclobutane are constrained to 90°. This deviation, known as angle strain, along with torsional strain from eclipsing interactions, increases the molecule's potential energy and makes its formation thermodynamically less favorable.[2] To mitigate some of the torsional strain, the cyclobutane ring adopts a puckered conformation.[1][2]
Q2: What are the common synthetic strategies for obtaining the this compound core?
A2: Several strategies exist, with [2+2] cycloadditions being a prominent method.[1][3][4][5] These can be promoted photochemically or by transition metals.[1] For instance, the [2+2] photocyclization of trans-cinnamic acid can yield α-truxillic acid, a 2,4-diphenylthis compound.[6] Other methods include intramolecular alkylation/decarboxylation strategies and ring contractions of larger rings like pyrrolidines.[4][5][7] Historically, the synthesis of 1,3-cyclobutanedicarboxylic acid has been fraught with errors, with many early reported syntheses actually producing other structures.[8]
Q3: How can I control the stereochemistry (cis/trans) at the 1 and 3 positions?
A3: Achieving high diastereoselectivity is a significant challenge. The choice of synthetic route and reaction conditions is critical. For example, in the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for TAK-828F, a key step was the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using NaBH₄.[9][10][11] The diastereomeric ratio was sensitive to the solvent and temperature of the reaction.
Another approach involves the hydrogenation of an olefin precursor, which can lead to a mixture of diastereomers. For instance, hydrogenation of an olefinic precursor in one synthesis afforded a cis/trans ratio of 4:1.[9][10] Subsequent separation of these isomers often requires chromatographic techniques like HPLC.[9][10]
Troubleshooting Guides
Problem 1: Low yield of the desired cyclobutane product.
| Possible Cause | Troubleshooting Suggestion |
| High Ring Strain | The inherent strain of the cyclobutane ring makes its formation difficult.[1] Consider using reaction conditions that favor the formation of four-membered rings, such as photochemical [2+2] cycloadditions or transition metal-catalyzed reactions.[1] |
| Inefficient Cycloaddition | The choice of reactants and catalysts is crucial. For allenoate-alkene [2+2] cycloadditions, phenyl 2,3-butadienoate with EtAlCl₂ has been shown to give high yields.[3] |
| Side Reactions | In some historical approaches, incorrect starting materials or reaction pathways led to the formation of cyclopropane or other derivatives instead of the desired cyclobutane.[8] Carefully verify your starting materials and reaction mechanism. |
| Sub-optimal Reaction Conditions | Yields can be highly dependent on solvent, temperature, and catalyst. For instance, in a diastereoselective reduction, THF was found to be a more suitable solvent than MeOH, CPME, or 2-Me-THF for achieving high conversion and selectivity.[9] |
Problem 2: Poor diastereoselectivity (cis/trans ratio).
| Possible Cause | Troubleshooting Suggestion |
| Non-selective Reduction | The reducing agent and reaction conditions play a key role in diastereoselective reductions. In the synthesis of a cis-1,3-disubstituted cyclobutane, NaBH₄ was effective, and lowering the reaction temperature from 25 °C to -25 °C significantly improved the diastereomeric ratio.[9] |
| Presence of Impurities | Acidic impurities were found to be detrimental to achieving a high diastereomeric ratio during recrystallization in the synthesis of a cis-cyclobutane carboxylic acid scaffold.[9][10][11] Ensure rigorous purification of intermediates. |
| Equilibration of Stereocenters | Under certain conditions (e.g., presence of base), stereocenters can epimerize, leading to a mixture of isomers.[12] Careful control of pH and temperature is necessary. |
| Ineffective Purification | Separation of diastereomers can be challenging. Chiral HPLC or derivatization to form easily separable diastereomeric salts might be necessary.[9][10] |
Problem 3: Difficulty in achieving high enantioselectivity.
| Possible Cause | Troubleshooting Suggestion |
| Use of Achiral Reagents/Catalysts | Enantioselective synthesis requires the use of chiral catalysts, reagents, or auxiliaries. For example, Rh₂(S-NTTL)₄ has been used for the enantioselective synthesis of bicyclobutanes, which are precursors to functionalized cyclobutanes.[13] |
| Low Enantiomeric Excess (ee) | The choice of chiral catalyst is critical. For the enantioselective sulfa-Michael addition to cyclobutenes, a chiral cinchona squaramide catalyst provided high enantioselectivity.[14][15] |
| Racemization | The desired enantiomer may racemize under the reaction or workup conditions. Analyze the stability of your product under various conditions. |
Experimental Protocols
Key Experiment: Diastereoselective Reduction for a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid [9]
This protocol describes the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, a key step in synthesizing a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.
Materials:
-
Cyclobutylidene Meldrum's acid derivative (1 equivalent)
-
Sodium borohydride (NaBH₄) (0.8 equivalents)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the cyclobutylidene Meldrum's acid derivative in THF.
-
Cool the reaction mixture to -25 °C.
-
Slowly add NaBH₄ to the solution while maintaining the temperature at -25 °C.
-
Stir the reaction at -25 °C until completion (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired cis-diastereomer.
Optimization Data for Diastereoselective Reduction [9]
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Conversion (%) |
| 1 | THF | 5 | 93:7 | >99 |
| 4 | MeOH | 5 | 87:13 | 42 |
| 5 | CPME | 5 | 92:8 | 98 |
| 6 | 2-Me-THF | 5 | 92:8 | 97 |
| 7 | EtOH | 5 | 89:11 | >99 |
| 8 | EtOAc | 5 | 88:12 | >99 |
| 9 | MeCN | 5 | 88:12 | >99 |
| 10 | THF | 25 | 89:11 | >99 |
| 11 | THF | -5 | 94:6 | >99 |
| 12 | THF | -25 | 95:5 | >99 |
Visualizations
Caption: A simplified workflow for the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid.
Caption: A logical flowchart for troubleshooting poor diastereoselectivity in the synthesis of this compound derivatives.
References
- 1. baranlab.org [baranlab.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
controlling byproducts in the photocycloaddition synthesis of cyclobutane-1,3-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the photocycloaddition synthesis of cyclobutane-1,3-dicarboxylic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Problem 1: Low or No Yield of the Desired Cyclobutane Product
Q: My [2+2] photocycloaddition reaction is giving a low yield or no product at all. What are the potential causes and how can I resolve this?
A: Low or no yield in a photocycloaddition reaction can stem from several factors, ranging from the experimental setup to the reaction conditions. Here are the primary aspects to investigate:
-
Inadequate Light Source: The wavelength and intensity of the UV light source are critical. Ensure your lamp's emission spectrum overlaps with the absorption spectrum of the photosensitizer or the reactant itself. For many [2+2] cycloadditions, a common setup involves a high-pressure mercury lamp.
-
Incorrect Photosensitizer: If using a photosensitizer (e.g., acetone, benzophenone), its triplet energy must be high enough to excite the alkene.[1] Acetone and benzophenone are common choices for sensitizing the triplet state of reactants.[1]
-
Reaction Quenching: The presence of oxygen or other quenching species can deactivate the excited state of the reactants. It is crucial to thoroughly degas the solvent and reaction mixture prior to irradiation and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
Sub-optimal Solvent: The choice of solvent can significantly impact the reaction. Some solvents can quench the excited state or lead to side reactions. Ethers like THF and diethyl ether are commonly used for these reactions.[2] The solvent polarity can also influence reaction pathways.[3][4][5]
-
Precursor Isomerization: For starting materials like trans-cinnamic acid, photoisomerization to the cis-isomer can occur, which may be less reactive or lead to different products.[6]
-
Product Insolubility: The photodimerization product of maleic anhydride, cyclobutane-1,2,3,4-tetracarboxylic dianhydride, is often insoluble and can precipitate out of solution, potentially coating the lamp well and hindering further reaction.[7][8][9] Using a microreactor with slug flow and ultrasonication can help prevent clogging in such cases.[7][8][9]
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield in photocycloaddition.
Problem 2: Formation of Multiple Isomeric Products
Q: My reaction produces a complex mixture of cyclobutane isomers. How can I improve the stereoselectivity and regioselectivity?
A: The formation of multiple isomers is a common challenge in [2+2] photocycloadditions, particularly with unsymmetrical alkenes. The photodimerization of cinnamic acid, for instance, can yield up to 11 different isomers of diphenylcyclobutanedicarboxylic acid (truxillic and truxinic acids).[10] Controlling the stereochemical outcome often requires careful consideration of the reaction conditions and starting materials.
-
Solid-State Photodimerization: Performing the reaction in the solid state can significantly enhance selectivity. The crystal packing of the reactant molecules pre-organizes them for a specific cycloaddition pathway. For example, the photodimerization of trans-cinnamic acid in the solid state can be directed to selectively form specific isomers.
-
Template-Directed Synthesis: Utilizing a covalent template can bring two reactant molecules into a specific orientation, thereby controlling the stereochemical outcome of the cycloaddition.
-
Cocrystal Engineering: Cocrystallization of the reactant with a suitable coformer can direct the packing arrangement in the solid state and thus control the regioselectivity of the photoreaction.[11]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and the ratio of isomers formed.[3][4][5] Experimenting with a range of solvents from nonpolar (e.g., benzene) to polar (e.g., acetonitrile) can help optimize the desired isomer ratio.
-
Photosensitizer Choice: The choice of photosensitizer can also influence the stereochemical outcome.
Problem 3: Difficulty in Purifying the Desired Product
Q: I am struggling to separate the desired this compound from byproducts and unreacted starting material. What purification strategies are effective?
A: Purification of cyclobutane dicarboxylic acids can be challenging due to the presence of multiple isomers with similar physical properties and potential solubility issues.
-
Recrystallization: This is often the most effective method for separating diastereomers. A careful selection of the recrystallization solvent is crucial. For dicarboxylic acids, polar solvents like water, ethanol, or ethyl acetate, or mixtures thereof, are often employed.
-
Column Chromatography: While challenging for separating closely related isomers, column chromatography can be effective for removing unreacted starting materials and other byproducts. Derivatization of the carboxylic acids to their corresponding esters (e.g., methyl or ethyl esters) can improve their solubility in less polar eluents and facilitate separation on silica gel.
-
Chiral High-Performance Liquid Chromatography (HPLC): For separating enantiomers or diastereomers that are difficult to resolve by other means, chiral HPLC is a powerful technique.[12]
-
Chemical Separation: In some cases, selective chemical reactions can be used to remove impurities. For example, if unreacted maleic anhydride is present, it can be hydrolyzed to the more water-soluble maleic acid and removed by extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound via photocycloaddition?
A1: Common precursors include:
-
Cinnamic Acid and its Derivatives: Photodimerization of cinnamic acids yields various isomers of diphenylthis compound (truxillic and truxinic acids).[13]
-
Maleic Anhydride: This readily available and electron-deficient alkene undergoes [2+2] photocycloaddition with various alkenes.[14][15][16][17][18] The resulting anhydride can then be hydrolyzed to the corresponding tetracarboxylic acid, which can be further processed.
-
Furanacrylic Acid: This bio-based starting material can be used to synthesize renewable this compound derivatives.
Q2: What are the typical byproducts in the photocycloaddition synthesis of this compound?
A2: The primary byproducts are typically other stereoisomers and regioisomers of the desired cyclobutane product. For example, the photodimerization of trans-cinnamic acid can lead to a mixture of α-truxillic acid, β-truxinic acid, and other isomers.[11] In reactions involving maleic anhydride, side reactions can include the formation of azetidines if imines are present.[16] Additionally, E/Z isomerization of the starting alkene can be a competing process.[6]
Q3: How does the solvent affect the outcome of the photocycloaddition reaction?
A3: The solvent can have a profound impact on the reaction's efficiency and selectivity.[4]
-
Polarity: Solvent polarity can influence the stability of excited states and intermediates, thereby affecting the reaction pathway and the ratio of products.[3][5] For instance, in the photocycloaddition of o-benzoquinone with ethyl vinyl ether, polar solvents favor a [3+2] cycloaddition, while nonpolar solvents lead to a competitive [4+2] pathway.[3]
-
Quenching: Solvents with heavy atoms or certain functional groups can quench the excited triplet state of the reactants, leading to lower yields.
-
Solubility: The solubility of both the reactants and products in the chosen solvent is crucial for a homogeneous reaction and to prevent product precipitation on the light source.
Q4: What is the general experimental protocol for a [2+2] photocycloaddition to synthesize a cyclobutane dicarboxylic acid derivative?
A4: While specific conditions vary, a general protocol is as follows:
-
Reactant Preparation: Dissolve the alkene precursor (e.g., cinnamic acid or maleic anhydride and another alkene) and a photosensitizer (if required) in a suitable solvent (e.g., acetone, acetonitrile, or THF) in a photoreactor vessel (commonly made of Pyrex or quartz).
-
Degassing: Thoroughly degas the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for a sufficient period (e.g., 30 minutes) to remove dissolved oxygen.
-
Irradiation: While maintaining an inert atmosphere and stirring, irradiate the solution with a suitable UV lamp (e.g., a high-pressure mercury lamp). The reaction progress should be monitored by a suitable analytical technique like TLC, GC, or NMR.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. The crude product can then be subjected to purification.
-
Purification: Purify the crude product using techniques such as recrystallization, column chromatography, or a combination thereof to isolate the desired this compound isomer.
Experimental Workflow: General Photocycloaddition
Caption: General experimental workflow for photocycloaddition synthesis.
Data Presentation
Table 1: Influence of Reaction Conditions on the Photodimerization of Cinnamic Acid Derivatives (Illustrative Data)
| Precursor | Solvent | Photosensitizer | Irradiation Time (h) | Major Product(s) | Yield (%) | Reference |
| trans-Cinnamic Acid | Solid State | None | 48 | α-Truxillic Acid | >95 | [11] |
| trans-Cinnamic Acid | Benzene | Benzophenone | 24 | Mixture of isomers | 60-70 | General Knowledge |
| Methyl Cinnamate | Benzene | BF₃·Et₂O | 12 | 8 of 11 possible isomers | Variable | [19] |
| p-Methoxy-trans-cinnamic acid | Solid (cocrystal with 5-hydroxyisophthalic acid) | None | 72 | β-Truxinic acid derivative | High | [11] |
Table 2: Common Solvents for [2+2] Photocycloaddition and Their Properties
| Solvent | Polarity | Triplet Energy (kcal/mol) | Common Use/Consideration |
| Acetone | Polar aprotic | 78-80 | Can act as both solvent and photosensitizer.[1] |
| Acetonitrile | Polar aprotic | - | Common solvent for a wide range of reactants. |
| Tetrahydrofuran (THF) | Moderately polar aprotic | - | Good solvent for many organic compounds.[2] |
| Benzene | Nonpolar | 84 | Can influence regioselectivity.[3] |
| Diethyl Ether | Nonpolar | - | Volatile, good for reactions at lower temperatures.[2] |
References
- 1. baranlab.org [baranlab.org]
- 2. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect on solvent polarity and concentration on the photo transformation of 6-nitro BIPS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Control of Regioselectivity in the Dimerization of trans-Cinnamic Acid and Its Derivatives Using Cocrystal Engineering | DIAL.pr - BOREAL [dial.uclouvain.be]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 19. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cyclobutane-1,3-dicarboxylic Acid
Welcome to the technical support center for the synthesis of cyclobutane-1,3-dicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve synthesis yields.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly focusing on the malonic ester synthesis and photochemical methods.
Issue 1: Low or No Yield of the Desired Cyclobutane Ring
-
Question: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors depending on the synthetic route.
-
For Malonic Ester Synthesis:
-
Side Reactions: A significant side reaction is the formation of acyclic dialkylated products or larger ring structures. For instance, the reaction between malonic ester and 1,3-dihalopropanes can lead to the formation of tetraethyl pentane-1,1,5,5-tetracarboxylate.[1][2] To minimize this, ensure slow addition of the base and maintain the recommended reaction temperature to favor intramolecular cyclization.
-
Incomplete Reaction: Ensure that the reaction goes to completion by monitoring it using techniques like TLC or GC. If the reaction stalls, adding a slight excess of the dihaloalkane or extending the reaction time might be beneficial.
-
Purity of Reagents: The presence of moisture or impurities in the reagents or solvents can significantly impact the reaction. Always use freshly dried solvents and pure reagents.[3]
-
-
For Photochemical [2+2] Cycloaddition:
-
Incorrect Wavelength: The wavelength of the UV light is crucial for the cycloaddition to occur efficiently. Ensure you are using the appropriate wavelength for your specific substrate (e.g., UV-C at 254 nm for the photodimerization of maleic anhydride).[4]
-
Concentration: The concentration of the starting material can influence the outcome. In some cases, high dilutions are necessary to minimize the formation of byproducts.[5]
-
Quantum Yield: Not all photochemical reactions have high quantum yields. Consider using a photosensitizer if applicable to your specific reaction to improve efficiency.
-
-
Issue 2: Difficulty in Isolating and Purifying the Product
-
Question: I am having trouble isolating and purifying my this compound. What are the recommended procedures?
-
Answer: Purification can be challenging due to the presence of isomers and byproducts.
-
Crystallization: Recrystallization is a powerful technique for purifying solid dicarboxylic acids. For cis-1,3-cyclobutanedicarboxylic acid, solvents like water or ethyl acetate can be effective.[6] Controlling acidic impurities is crucial for improving the diastereomeric ratio during recrystallization.[7]
-
Distillation: If the product is a liquid ester derivative, fractional distillation under reduced pressure can be used to separate it from unreacted starting materials and byproducts.[3]
-
Chromatography: While not always ideal for large-scale synthesis, column chromatography can be used for small-scale purification to separate cis and trans isomers or other impurities.[7] Chiral high-performance liquid chromatography (HPLC) may be necessary to separate enantiomers if a stereospecific synthesis was performed.[7]
-
Issue 3: Incorrect Isomer Formation (cis/trans selectivity)
-
Question: My synthesis is producing a mixture of cis and trans isomers. How can I control the stereoselectivity?
-
Answer: Controlling the stereochemistry is a common challenge in cyclobutane synthesis.
-
Reaction Conditions: The choice of solvent and temperature can influence the diastereoselectivity of the reaction. For example, in some reductions of cyclobutylidene derivatives, tetrahydrofuran (THF) as a solvent at a lower temperature (5 °C) can favor the formation of the cis isomer.[7]
-
Starting Material Geometry: In photochemical [2+2] cycloadditions, the stereochemistry of the starting alkene can dictate the stereochemistry of the cyclobutane product according to the Woodward-Hoffmann rules.
-
Post-synthesis Isomerization: It may be possible to isomerize an unwanted isomer to the desired one under specific conditions, although this is highly dependent on the specific derivative of the dicarboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods include:
-
Malonic Ester Synthesis: This involves the reaction of a malonic ester with a 1,3-dihalopropane followed by hydrolysis and decarboxylation.[8][9]
-
Photochemical [2+2] Cycloaddition: This method utilizes the dimerization of suitable alkene precursors under UV irradiation to form the cyclobutane ring.[4][10] For example, α-truxillic acid (a diphenyl substituted this compound) can be synthesized from trans-cinnamic acid.[10]
-
From Coumalates: Alkyl coumalates can undergo photoisomerization followed by hydrogenation to yield 1,3-cyclobutanedicarboxylates.[5][11]
Q2: What are the key safety precautions to consider during the synthesis?
A2:
-
When working with strong bases like sodium ethoxide, it is crucial to avoid contact with skin and eyes and to work in a well-ventilated fume hood.[12]
-
Vacuum distillations should never be performed with glassware that has cracks or damage to prevent implosion.[12]
-
Photochemical reactions should be carried out in appropriate apparatus that shields the user from harmful UV radiation.
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the structure and stereochemistry of the cyclobutane ring and its substituents.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point can be an indicator of high purity. The melting points for cis- and trans-1,3-cyclobutanedicarboxylic acid are reported to be very close, so this method should be used in conjunction with other techniques.[13]
Data Presentation
Table 1: Comparison of Common Synthesis Methods
| Synthesis Method | Starting Materials | Typical Reagents | Reported Yields | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1,3-dibromopropane | Sodium ethoxide, HCl, H₂O | 50-60% (for diethyl 1,1-cyclobutanedicarboxylate)[1] | Readily available starting materials. | Potential for side reactions, multi-step process.[2] |
| Photochemical [2+2] Cycloaddition | trans-Cinnamic acid | UV light | Not specified | Can be a direct method to the cyclobutane core. | Requires specialized photochemical equipment, potential for low quantum yields. |
| From Alkyl Coumalates | Alkyl coumalates | UV light, H₂/Pd-C | Good productivity in flow systems (e.g., 360 mg/h)[5] | Can be adapted for continuous flow synthesis.[5] | Starting materials may be less common. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate via Malonic Ester Synthesis
This protocol is adapted from established procedures.[3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, place diethyl malonate and 1,3-dibromopropane.
-
Base Addition: Prepare a solution of sodium ethoxide in absolute ethanol. While vigorously stirring the reaction mixture, slowly add the sodium ethoxide solution from the addition funnel. Maintain the reaction temperature at a gentle reflux.
-
Reaction and Workup: After the addition is complete, continue to reflux the mixture with stirring for approximately 45 minutes. After cooling, add water to dissolve the sodium bromide precipitate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ether. Combine the organic layer and the ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the ether by distillation. Distill the residue under reduced pressure to obtain diethyl 1,1-cyclobutanedicarboxylate.
Protocol 2: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid
This protocol follows the subsequent steps after obtaining the diester.[2]
-
Hydrolysis: Reflux the diethyl 1,1-cyclobutanedicarboxylate with a solution of potassium hydroxide in ethanol for 2 hours to hydrolyze the esters.
-
Isolation of Dicarboxylic Acid: Remove most of the ethanol by distillation and evaporate the remaining mixture to dryness. Dissolve the residue in hot water and acidify with hydrochloric acid. The dicarboxylic acid can then be extracted with ether and purified by recrystallization from a suitable solvent like ethyl acetate.
-
Decarboxylation: Place the purified 1,1-cyclobutanedicarboxylic acid in a distillation flask and heat it to approximately 160-170 °C until the evolution of carbon dioxide ceases.
-
Purification of Monocarboxylic Acid: Raise the temperature to 210-220 °C and collect the fraction boiling at 189-195 °C. Redistill the crude product to obtain pure cyclobutanecarboxylic acid.
Visualizations
Caption: Workflow for Malonic Ester Synthesis of Cyclobutanecarboxylic Acid.
Caption: Troubleshooting Logic for Low Yield in Cyclobutane Synthesis.
References
- 1. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fliphtml5.com [fliphtml5.com]
- 13. ojs.library.okstate.edu [ojs.library.okstate.edu]
Technical Support Center: Purification of Cyclobutane-1,3-dicarboxylic Acid
Welcome to the Technical Support Center for the purification of cyclobutane-1,3-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization . For mixtures of cis and trans isomers, an alternative method involves esterification to their corresponding diesters, which can then be separated by fractional crystallization or chromatography, followed by hydrolysis back to the pure isomeric acids. Sublimation can also be a viable technique for purification, particularly for small quantities.
Q2: What are the common impurities found in crude this compound?
A2: The impurity profile can vary significantly depending on the synthetic route.
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Isomeric Impurities: The crude product is often a mixture of cis and trans isomers of this compound.
-
Byproducts from Historical Syntheses: Older synthetic methods were prone to producing side products that were often misidentified as the target compound. These can include α-methyleneglutaric acid and trans-1-methyl-1,2-cyclopropanedicarboxylic acid.[1]
-
Unreacted Starting Materials: Depending on the modern synthesis used (e.g., [2+2] cycloaddition of allenoates and alkenes), residual starting materials may be present.
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be trapped in the crude solid.
Q3: What are the key physical properties of the cis and trans isomers?
A3: The cis and trans isomers have distinct physical properties that can be exploited for their separation and identification.
| Property | cis-Isomer | trans-Isomer |
| Melting Point | 135-136 °C | ~170 °C (historical data) |
| Solubility in Water | Data not readily available | 63 g/L (at 25 °C)[2] |
| General Solubility | Soluble in polar solvents | Soluble in polar solvents[3] |
Note: The melting point of the trans-isomer has been historically reported with some variability.
Troubleshooting Guides
Recrystallization Issues
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not polar enough to dissolve the dicarboxylic acid, even at elevated temperatures.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the hot solvent in small increments.
-
Switch to a More Polar Solvent: Test the solubility in more polar solvents such as water, ethanol, or mixtures thereof.
-
Perform Small-Scale Solubility Tests: Before a full-scale recrystallization, test the solubility of a small amount of the crude material in various hot solvents to identify a suitable one.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound or its impurities, causing it to melt rather than dissolve. The presence of significant impurities can also lower the melting point of the mixture.
-
Troubleshooting Steps:
-
Add More Solvent: Reheat the solution to dissolve the oil, and add more of the same solvent to lower the saturation point.
-
Use a Solvent Mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble in the cold solvent.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Use a dry ice/acetone bath for further cooling, but be aware that this may cause impurities to precipitate as well.
-
Issue 4: The purified product is still a mixture of cis and trans isomers.
-
Possible Cause: The solubilities of the cis and trans isomers in the chosen recrystallization solvent are too similar for effective separation by a single recrystallization.
-
Troubleshooting Steps:
-
Fractional Crystallization: This technique involves multiple, sequential recrystallization steps. The less soluble isomer will crystallize out first. The mother liquor, enriched with the more soluble isomer, is then concentrated and cooled to yield a second crop of crystals. This process is repeated on both fractions to improve the purity of each isomer.
-
Alternative Purification Method: Consider the esterification-based separation method outlined in the experimental protocols section.
-
Caption: Troubleshooting logic for common recrystallization issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization. Water is a good starting solvent for the trans-isomer.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Caption: General workflow for purification by recrystallization.
Protocol 2: Separation of cis and trans Isomers via Esterification
This method is based on the principle that the diastereomeric esters of the cis and trans acids may have different physical properties (e.g., boiling points, solubilities), allowing for their separation.
Materials:
-
Mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid
-
An alcohol (e.g., methanol or ethanol)
-
A strong acid catalyst (e.g., concentrated sulfuric acid)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
-
Aqueous base (e.g., NaOH or KOH)
-
Aqueous acid (e.g., HCl)
Procedure:
-
Esterification: Reflux the mixture of dicarboxylic acids in the chosen alcohol with a catalytic amount of strong acid until the reaction is complete (monitored by TLC or GC).
-
Work-up: Neutralize the reaction mixture, remove the alcohol under reduced pressure, and extract the diesters into an organic solvent. Dry the organic layer and evaporate the solvent.
-
Separation of Diesters:
-
Fractional Distillation: If the boiling points of the cis- and trans-diesters are sufficiently different, separate them by fractional distillation under reduced pressure.
-
Chromatography: Use column chromatography to separate the diesters.
-
Fractional Crystallization: If one of the diesters is a solid, it may be possible to separate them by recrystallization.
-
-
Hydrolysis: Separately hydrolyze the purified diesters back to the corresponding dicarboxylic acids by refluxing with an aqueous base.
-
Isolation of Pure Acids: Acidify the cooled basic solutions to precipitate the pure cis and trans dicarboxylic acids. Collect the pure isomers by filtration, wash with cold water, and dry.
References
Technical Support Center: Optimization of Reaction Conditions for Cyclobutane-1,3-dicarboxylic Acid Polymerization
Welcome to the technical support center for the polymerization of cyclobutane-1,3-dicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your polymerization reactions and overcoming common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of this compound, offering potential causes and solutions.
Q1: The final polymer has a low molecular weight and is brittle. What are the possible causes and how can I improve it?
A1: Low molecular weight is a common challenge in polycondensation reactions and can be attributed to several factors:
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Inadequate Removal of Byproducts: The continuous removal of condensation byproducts, such as water or alcohol, is crucial for driving the reaction equilibrium towards the formation of high molecular weight polymers.
-
Solution: Employ a high-vacuum system (typically below 1 mbar) during the final stages of the polymerization. Ensure all connections in your reaction setup are properly sealed to maintain a high vacuum. A gradual increase in vacuum can help prevent bumping or foaming of the reaction mixture.
-
-
Imprecise Stoichiometry: An exact 1:1 molar ratio of this compound to the diol is critical for achieving a high degree of polymerization.
-
Solution: Accurately weigh the monomers. It is advisable to use a slight excess (1-2 mol%) of the diol to compensate for any potential loss due to its higher volatility during the initial heating stages.
-
-
Insufficient Reaction Time or Temperature: The polymerization may not have been conducted for a sufficient duration or at an optimal temperature to reach high conversion.
-
Solution: Optimize the reaction time and temperature profile. A two-stage process is common, with an initial lower temperature stage for esterification and a subsequent higher temperature stage under high vacuum for polycondensation.[1] Monitoring the viscosity of the reaction mixture can be an indicator of molecular weight build-up.
-
-
Monomer Impurities: Impurities in the this compound or the diol can act as chain terminators, limiting the molecular weight.
-
Solution: Ensure high purity of the monomers. Recrystallize the dicarboxylic acid and distill the diol if necessary.
-
Q2: The resulting polymer is discolored (yellow or brown). What is the cause and how can it be prevented?
A2: Discoloration is often a sign of thermal degradation or oxidative side reactions.
-
Presence of Oxygen: Oxygen can lead to oxidative degradation of the polymer at high temperatures, resulting in colored byproducts.
-
Solution: Conduct the entire polymerization process under an inert atmosphere, such as dry nitrogen or argon. Purge the reaction vessel with the inert gas before heating.
-
-
Excessive Reaction Temperature or Time: Prolonged exposure to high temperatures can cause the polymer chains to degrade.
-
Solution: Carefully control the reaction temperature and time. Determine the optimal conditions that facilitate polymerization without causing significant degradation. The use of thermal stabilizers can also be considered.
-
-
Catalyst-Related Side Reactions: Some catalysts, particularly at high concentrations, can promote side reactions that lead to discoloration.
Q3: The polymerization reaction is very slow. How can I increase the reaction rate?
A3: A slow reaction rate can be due to several factors related to reaction conditions and catalyst efficiency.
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Inefficient Catalyst: The chosen catalyst may not be optimal for the specific monomers used.
-
Solution: Experiment with different catalysts. For example, strong Brønsted acids have been shown to be effective for dehydration polycondensation at lower temperatures.[4] The catalyst concentration should also be optimized to maximize the reaction rate without inducing side reactions.
-
-
Mass Transfer Limitations: As the viscosity of the reaction mixture increases, the mobility of the reactants and the removal of byproducts become hindered, slowing down the reaction.
-
Solution: Ensure efficient stirring throughout the reaction to improve mass transfer. For highly viscous melts, a helical stirrer is often more effective than a simple magnetic stir bar.
-
Q4: How does the cis/trans isomer ratio of this compound affect the final polymer properties?
A4: The stereochemistry of the cyclobutane ring can significantly influence the properties of the resulting polyester. While specific data for unsubstituted this compound polyesters is limited, general principles from related cycloaliphatic polyesters can be applied.
-
Glass Transition Temperature (Tg): The cis isomer, being less symmetrical, is expected to disrupt chain packing more than the trans isomer. This can lead to a lower glass transition temperature. Conversely, a higher content of the more rigid trans isomer may increase the Tg.[5][6]
-
Crystallinity: Polymers with a higher content of the more regular trans isomer are more likely to be semi-crystalline, whereas a higher proportion of the cis isomer can lead to amorphous polymers.[7]
-
Solution: The cis/trans ratio of the starting diacid should be carefully controlled and characterized. The desired properties of the final polymer will dictate the optimal isomer ratio.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: Historically, the synthesis of this compound has been challenging, with many early reported methods being erroneous.[8] Modern and reliable syntheses are available. Additionally, substituted versions of this compound can be synthesized from readily available precursors like trans-cinnamic acid via [2+2] photocyclization.[7] Bio-based routes from furfural have also been developed for furan-containing cyclobutane dicarboxylic acids.[8][9]
Q2: What are common diols used for polymerization with this compound?
A2: A variety of aliphatic diols can be used, including:
-
Ethylene glycol
-
1,3-Propanediol
-
1,4-Butanediol
-
1,6-Hexanediol
The choice of diol will significantly impact the thermal and mechanical properties of the resulting polyester. Longer chain diols generally lead to lower glass transition temperatures and increased flexibility.
Q3: What analytical techniques are used to characterize the resulting polyesters?
A3: A combination of spectroscopic and thermal analysis techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer, determine the monomer composition, and analyze the end groups to estimate the number-average molecular weight (Mn).[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch, confirming the formation of the polyester.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[5]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[9]
Experimental Protocols
General Protocol for Melt Polycondensation of this compound with 1,4-Butanediol
This protocol describes a two-stage melt polycondensation process.
Materials:
-
This compound (high purity, known cis/trans ratio)
-
1,4-Butanediol (high purity)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
Dry nitrogen or argon gas
Procedure:
-
Esterification Stage:
-
Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with equimolar amounts of this compound and 1,4-butanediol (with a slight excess of the diol, e.g., 1.02 equivalents).
-
Add the catalyst (e.g., 200-400 ppm of antimony(III) oxide).
-
Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen.
-
Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.
-
Maintain these conditions for 2-4 hours, or until the theoretical amount of water has been collected in the distillation receiver.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 30-60 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum and at high temperature for another 3-5 hours. The viscosity of the melt will increase significantly as the polymer chain grows.
-
Once the desired viscosity is reached, stop heating and turn off the stirrer.
-
Allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be removed from the reactor.
-
Purification:
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or a mixture of phenol and tetrachloroethane) and precipitating it in a non-solvent (e.g., methanol).
-
The precipitated polymer should be filtered and dried in a vacuum oven until a constant weight is achieved.
Data Presentation
Table 1: Typical Reaction Conditions for Melt Polycondensation
| Parameter | Condition | Purpose |
| Monomer Ratio (Diacid:Diol) | 1:1.02 | Compensate for diol volatility |
| Catalyst | Antimony(III) oxide, Titanium(IV) isopropoxide | Accelerate polymerization |
| Catalyst Concentration | 200 - 500 ppm | Optimize reaction rate |
| Esterification Temperature | 180 - 200 °C | Formation of oligomers |
| Esterification Time | 2 - 4 hours | Complete initial reaction |
| Polycondensation Temperature | 220 - 250 °C | Promote chain growth |
| Polycondensation Time | 3 - 6 hours | Achieve high molecular weight |
| Vacuum | < 1 mbar | Remove condensation byproducts |
Table 2: Influence of Diol Chain Length on Polyester Properties (Illustrative)
| Diol | Expected Glass Transition Temp. (Tg) | Expected Crystallinity |
| Ethylene Glycol | Highest | Potentially semi-crystalline |
| 1,4-Butanediol | Intermediate | Potentially semi-crystalline |
| 1,6-Hexanediol | Lowest | May be more amorphous |
Note: This table is based on general trends in polyester chemistry. Actual values will depend on the specific reaction conditions and the cis/trans ratio of the this compound.
Visualizations
References
- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA3084091A1 - Polycondensation catalyst for producing polyester and production of polyester using the same - Google Patents [patents.google.com]
- 3. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 9. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
preventing side reactions in the synthesis of cyclobutane-1,3-dicarboxylic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of cyclobutane-1,3-dicarboxylic acid and its derivatives.
General Troubleshooting and FAQs
Q1: My synthesis of a this compound derivative is giving a low yield and a complex mixture of products. Where should I start troubleshooting?
A1: A low yield and multiple products suggest that side reactions are competing with your desired reaction pathway. To begin troubleshooting, consider the following:
-
Reaction Purity: Ensure all starting materials and solvents are pure and dry. Moisture and impurities can initiate unwanted side reactions.
-
Inert Atmosphere: Many reagents used in these syntheses are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial.
-
Temperature Control: The temperature of your reaction can significantly influence the rates of competing reactions. Precise temperature control is essential.
-
Reaction Concentration: The concentration of your reactants can favor intramolecular versus intermolecular reactions. For ring-closing reactions, high dilution is often necessary to suppress polymerization.
The following diagram outlines a general troubleshooting workflow:
Caption: General troubleshooting workflow for synthesis issues.
Method-Specific Troubleshooting Guides
Based on the primary synthetic routes to this compound derivatives, here are specific troubleshooting guides:
Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for forming cyclobutane rings.[1][2] However, it is prone to specific side reactions that can lower the yield of the desired product.
FAQs and Troubleshooting:
Q2: I am attempting an intramolecular cyclization of a 1,3-dihalopropane with diethyl malonate, but I am getting a significant amount of a high-boiling byproduct. What is it and how can I avoid it?
A2: The high-boiling byproduct is likely the result of an intermolecular reaction where one molecule of the dihalide reacts with two molecules of the malonic ester. For instance, in the reaction with 1,3-dibromopropane, this side reaction forms tetraethyl pentane-1,1,5,5-tetracarboxylate.[3]
Troubleshooting Steps:
-
High Dilution: To favor the desired intramolecular cyclization, perform the reaction under high dilution conditions. This can be achieved by slowly adding the reagents to a large volume of solvent.
-
Purification: The desired product, diethyl cyclobutane-1,1-dicarboxylate, can be separated from the high-molecular-weight byproduct by steam distillation.[3]
Q3: My malonic ester synthesis is resulting in a mixture of mono- and di-alkylated products before the cyclization step. How can I improve the selectivity?
A3: The formation of both mono- and di-alkylated products is a common issue.[2]
Troubleshooting Steps:
-
Stoichiometry of the Base: Use a precise stoichiometry of the base (e.g., sodium ethoxide) to ensure complete deprotonation of the malonic ester, which can help in achieving a more controlled alkylation.
-
Reaction Temperature: Lowering the reaction temperature during the alkylation step can sometimes improve selectivity by reducing the rate of the second alkylation.
The following diagram illustrates the competing pathways in malonic ester synthesis for cyclobutane formation:
Caption: Competing reaction pathways in malonic ester synthesis.
[2+2] Photocycloaddition
[2+2] photocycloaddition is a powerful technique for the direct formation of cyclobutane rings from two alkene-containing molecules.[4][5] Key challenges include controlling regioselectivity (head-to-head vs. head-to-tail isomers) and stereoselectivity.
FAQs and Troubleshooting:
Q4: My [2+2] photocycloaddition is producing a mixture of regioisomers (head-to-head and head-to-tail). How can I control this?
A4: Regioselectivity in [2+2] photocycloadditions is influenced by electronic and steric factors of the substituents on the alkenes.
Troubleshooting Steps:
-
Substrate Choice: The inherent electronic properties of your alkene substrates play a major role. Electron-donating and electron-withdrawing groups can direct the regioselectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the diradical intermediates, thereby affecting the product ratio. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar (e.g., acetonitrile).
-
Use of Catalysts: Lewis acids or photosensitizers can sometimes influence the regiochemical outcome.
Q5: How can I improve the diastereoselectivity of my photocycloaddition reaction?
A5: Diastereoselectivity can be influenced by several factors.
Troubleshooting Steps:
-
Solid-State Photochemistry: Performing the reaction in the solid state can pre-organize the reactant molecules in the crystal lattice, leading to a single diastereomer.[6]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can induce facial selectivity in the cycloaddition.
-
Chiral Photosensitizers: The use of chiral photosensitizers can lead to the formation of enantiomerically enriched products.[7]
-
Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity.
The table below summarizes the effect of reaction conditions on the outcome of a [2+2] photocycloaddition of a cyclohexenone derivative with ethylene in different media.
| Solvent/Medium | Conversion (%) | Diastereomeric Excess (de, %) | Reference |
| Dichloromethane | 68 | 58 | [8] |
| Supercritical CO₂ (scCO₂) | 99 | 42 | [8] |
This diagram shows the possible isomers from a [2+2] photocycloaddition:
Caption: Isomeric outcomes of [2+2] photocycloaddition.
Ring-Closing Metathesis (RCM)
RCM is a powerful method for the synthesis of unsaturated rings, including cyclobutenes, which can then be hydrogenated to cyclobutanes. The primary side reaction is intermolecular polymerization.[9]
FAQs and Troubleshooting:
Q6: My RCM reaction is primarily yielding oligomers/polymers instead of the desired cyclic product. What can I do?
A6: Oligomerization is a kinetically favored process in many RCM reactions, especially when forming larger rings.[10]
Troubleshooting Steps:
-
High Dilution: This is the most critical factor. The reaction should be run at very low concentrations (e.g., <0.05 M) to favor the intramolecular reaction. Slow addition of the substrate to the catalyst solution can also be beneficial.
-
Catalyst Choice: The choice of catalyst can influence the rate of metathesis versus side reactions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often more efficient and tolerant of functional groups.[11]
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of competing oligomerization.
Q7: I am observing significant isomerization of the double bond in my starting material or product. How can I prevent this?
A7: Isomerization is often caused by the decomposition of the ruthenium catalyst to form ruthenium hydride species.[12]
Troubleshooting Steps:
-
Additives: Additives such as 1,4-benzoquinone or phenol can suppress isomerization by scavenging the ruthenium hydride species.[13]
-
Fresh Catalyst: Use a fresh, active catalyst, as catalyst decomposition is a primary source of the isomerization-promoting species.
The following table shows the effect of different Grubbs catalysts on the RCM of a diene to form a seven-membered ring, which illustrates the importance of catalyst selection.
| Catalyst | Time (min) | Conversion (%) | Reference |
| Grubbs 1st Gen | 120 | 0 | [14] |
| Grubbs 2nd Gen | 120 | 95 | [14] |
| Hoveyda-Grubbs 2nd Gen | 120 | 95 | [14] |
This diagram illustrates the competition between RCM and oligomerization:
Caption: RCM versus competing oligomerization.
Experimental Protocols
Detailed Protocol for Malonic Ester Synthesis of 1,1-Cyclobutanedicarboxylic Acid[3]
-
Apparatus Setup: In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a calcium chloride drying tube, and a thermometer, place 160 g (1 mole) of ethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Reaction: Prepare a solution of 46 g (2 gram atoms) of sodium in 800 mL of absolute ethanol. While stirring the contents of the flask, add the sodium ethoxide solution through the dropping funnel, maintaining the reaction temperature at 60-65 °C. Cooling may be necessary during the initial addition. The addition should take approximately 50 minutes.
-
Reflux: After the addition is complete, allow the mixture to stand until the temperature drops to 50-55 °C. Then, heat the mixture on a steam bath until a sample is neutral to phenolphthalein when added to water (approximately 2 hours).
-
Workup and Distillation: Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. Arrange the flask for steam distillation and collect about 4 L of distillate. This separates the desired ethyl 1,1-cyclobutanedicarboxylate and unreacted malonic ester from the high-boiling tetraester byproduct.
-
Extraction and Hydrolysis: Separate the ester layer from the distillate and extract the aqueous layer with ether. Combine the organic layers, remove the ether, and hydrolyze the esters by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.
-
Isolation: Remove most of the ethanol by distillation and evaporate the mixture to dryness. Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid. After boiling to remove CO₂, make the solution slightly alkaline with ammonia and add barium chloride to precipitate unreacted malonic acid. Filter the hot solution, cool the filtrate, and acidify with hydrochloric acid.
-
Purification: Extract the solution with ether, dry the combined extracts, and remove the ether. The crude product can be recrystallized from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.
Detailed Protocol for [2+2] Photocycloaddition for a this compound Derivative[6]
-
Starting Material Preparation: Synthesize ethyl 2-furanacrylate from furfural and malonic acid, followed by esterification.
-
Crystallization: Dissolve the ethyl 2-furanacrylate in a minimal amount of a suitable solvent and allow it to crystallize. This pre-organizes the molecules for a stereospecific reaction.
-
Photoreaction: Irradiate the crystalline material at -20 °C using a blacklight (as an energy-efficient UV source) to induce a solvent-free [2+2] photodimerization. This yields diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate.
-
Hydrolysis: Hydrolyze the resulting diester to the corresponding dicarboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).
-
Purification: The final product, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound, can be purified by recrystallization.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective [2 + 2] photocycloaddition of cyclohexenone derivative with olefins in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Ring Closing Metathesis [organic-chemistry.org]
- 12. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of cis-1,3-Disubstituted Cyclobutane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of cis-1,3-disubstituted cyclobutane derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cis-1,3-disubstituted cyclobutanes in a question-and-answer format.
Issue 1: Low Reaction Yield
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in cyclobutane synthesis can stem from several factors. In photochemical [2+2] cycloadditions, insufficient irradiation, incorrect wavelength, or the presence of oxygen can be problematic. Oxygen can quench the triplet excited state of the reactants, hindering the desired cycloaddition. For reactions involving intermediates like Meldrum's acid derivatives, self-condensation of starting materials or side reactions can reduce the yield.[1]
Recommended Solutions:
-
Degas the solvent: Before irradiation, thoroughly degas the reaction mixture by bubbling an inert gas like nitrogen or argon through the solvent for at least 30 minutes to remove dissolved oxygen.[2]
-
Optimize irradiation: Ensure the light source provides the appropriate wavelength for the specific substrates. The reaction time should also be optimized by monitoring the reaction progress using techniques like TLC or NMR.[2]
-
Control reaction conditions: For condensation reactions, carefully control the temperature and stoichiometry of reagents. For instance, in some cases, conducting the reaction at room temperature followed by aging at a slightly elevated temperature can improve yields by driving the reaction to completion and removing volatile impurities.[1][3]
-
Choice of catalyst and solvent: In Lewis acid-catalyzed [2+2] cycloadditions, the choice of catalyst and solvent is critical and may require screening to find the optimal conditions for your specific substrates.
-
Issue 2: Poor cis/trans Diastereoselectivity
-
Question: I am obtaining a mixture of cis and trans isomers with poor selectivity for the desired cis isomer. How can I improve the diastereoselectivity?
-
Answer: Achieving high cis selectivity is a common challenge. The stereochemical outcome of a [2+2] photocycloaddition is influenced by the reaction mechanism (singlet vs. triplet state) and the stability of the diradical intermediate.[4] In other methods, such as the reduction of a cyclobutylidene derivative, the choice of reducing agent and the presence of impurities can significantly affect the diastereomeric ratio.[3][5]
Recommended Solutions:
-
Solvent Polarity: The polarity of the solvent can influence the stereochemical outcome in photochemical reactions. Non-polar solvents may favor the formation of products with a smaller overall dipole moment.[4] Experimenting with a range of solvents from non-polar (e.g., hexanes, benzene) to polar (e.g., methanol, water) is recommended.
-
Temperature: For some reactions, lowering the temperature can enhance diastereoselectivity.[6]
-
Control of Impurities: Acidic or basic impurities can influence the stereochemical course of the reaction. For instance, controlling acidic impurities has been shown to be crucial for improving the diastereomeric ratio during recrystallization of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.[3][5]
-
Chiral Auxiliaries: The use of chiral auxiliaries on one of the reacting partners can induce facial selectivity, leading to higher diastereomeric excess.[6]
-
Issue 3: Difficulty in Separating cis and trans Isomers
-
Question: I have a mixture of cis and trans isomers that are difficult to separate by standard column chromatography. What other purification techniques can I use?
-
Answer: The separation of cis and trans isomers of cyclobutane derivatives can be challenging due to their similar physical properties.[7]
Recommended Solutions:
-
Recrystallization: If the desired isomer is crystalline and has significantly different solubility than the other isomer in a particular solvent system, recrystallization can be a highly effective and scalable purification method. Careful screening of solvents is necessary.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide high resolution and is often successful where standard column chromatography fails.[7]
-
Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for the separation of stereoisomers and can sometimes offer advantages over HPLC in terms of speed and solvent consumption.
-
Derivatization: In some cases, the isomers can be derivatized to compounds with more distinct physical properties, facilitating separation. The original functionality can then be restored in a subsequent step.
-
Complexation: Certain isomers can form complexes with specific reagents, allowing for their separation. For example, trans isomers have been shown to form urea complexes while cis isomers do not.[8]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common methods for the scalable synthesis of cis-1,3-disubstituted cyclobutanes?
-
Answer: The most prevalent methods include [2+2] cycloaddition reactions (photochemical, thermal, or metal-catalyzed) and the functionalization of pre-existing cyclobutane cores.[9][10] For instance, the photochemical [2+2] cycloaddition of olefins is a powerful tool for constructing the cyclobutane ring.[2][11] Another scalable approach involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[3][5]
-
Question 2: What factors should be considered when choosing a synthetic route for a specific cis-1,3-disubstituted cyclobutane derivative?
-
Answer: Key considerations include the desired substitution pattern, stereochemistry, scalability of the process, availability and cost of starting materials, and environmental impact of the reagents and solvents used. For pharmaceutical applications, a chromatography-free synthesis is often a major goal.[3][5]
-
Question 3: In a photochemical [2+2] cycloaddition, what is the role of a photosensitizer?
-
Answer: A photosensitizer is a molecule that absorbs light and then transfers the energy to one of the reactants, promoting it to an excited triplet state. This is often necessary when the reactants themselves do not efficiently absorb light at the wavelength of the light source or do not readily undergo intersystem crossing to the reactive triplet state. Thioxanthone is an example of a photosensitizer used in the [2+2] cycloaddition of N-aryl maleimides with olefins.[12]
-
Question 4: Are there any limitations to the [2+2] cycloaddition of allenoates and alkenes for synthesizing 1,3-disubstituted cyclobutanes?
-
Answer: A notable limitation of this method is its lack of tolerance for substrates containing Lewis basic heteroatoms, such as unprotected alcohols or nitrogen-containing groups. These functionalities can inhibit the Lewis acid catalyst used in the reaction. However, it is possible to introduce these groups after the cycloaddition has occurred.
Data Presentation
Table 1: Comparison of Synthetic Methods for cis-1,3-Disubstituted Cyclobutanes
| Synthetic Method | Key Reagents/Conditions | Typical Yield | cis:trans Ratio | Scalability | Key Challenges |
| Diastereoselective Reduction | Cyclobutylidene Meldrum's acid derivative, NaBH₄ | 39% (overall) | Improved by recrystallization | Demonstrated on 100g scale[1] | Control of acidic impurities[3][5] |
| Photochemical [2+2] Cycloaddition | Olefins, UV light (e.g., 254 nm), +/- photosensitizer | Varies widely | Solvent and temperature dependent | Potentially scalable | Regio- and stereoselectivity control |
| Lewis Acid-Catalyzed [2+2] Cycloaddition | Allenoates, terminal alkenes, EtAlCl₂ | Up to 90% | Not specified | Gram scale demonstrated | Intolerance to Lewis basic heteroatoms |
Experimental Protocols
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition
This protocol provides a general guideline for a photochemical [2+2] cycloaddition reaction. The specific substrate concentrations, solvent, and irradiation time will need to be optimized for each specific reaction.
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve one of the alkene substrates (1.0 equivalent) in an appropriate solvent (e.g., benzene, cyclohexane, or ethanol). The concentration should be optimized for the specific reaction.[2]
-
Add the second alkene substrate (typically in excess, e.g., 2.0-5.0 equivalents).
-
If required, add a photosensitizer (e.g., thioxanthone, 10-20 mol%).[12]
-
-
Degassing:
-
Seal the reaction vessel and deoxygenate the solution by bubbling a gentle stream of an inert gas (e.g., nitrogen or argon) through the mixture for at least 30 minutes.[2] This step is crucial to prevent quenching of the excited state by oxygen.
-
-
Irradiation:
-
Place the reaction vessel in a photoreactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp).[2]
-
Irradiate the stirred or agitated solution. The reaction progress should be monitored periodically by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete (indicated by the consumption of the limiting starting material), turn off the lamp and allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, which may be a mixture of isomers and byproducts, can then be purified by column chromatography, recrystallization, or preparative HPLC to isolate the desired cis-1,3-disubstituted cyclobutane derivative.
-
Mandatory Visualizations
Caption: General experimental workflow for photochemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Cis and Trans Isomers of Cyclobutane-1,3-dicarboxylic Acid Esters
Welcome to the technical support center for the separation of cis and trans isomers of cyclobutane-1,3-dicarboxylic acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the separation of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the cis and trans isomers of this compound esters?
The primary methods leverage the different physical and chemical properties of the cis and trans isomers. Key techniques include:
-
Fractional Crystallization: This method exploits differences in the solubility of the two isomers in a given solvent. One isomer will preferentially crystallize out of the solution under controlled cooling, allowing for its separation.[1]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating these isomers.[1][2] For GC analysis, the dicarboxylic acids are typically converted to more volatile esters (e.g., methyl esters) first.[1][2] Chiral HPLC can be used for separating diastereomeric ester derivatives.[3]
-
Chemical Conversion/Derivatization: Isomers can be separated by converting the di-acid or its ester into derivatives where one isomer has significantly different properties. For example, converting a mixture of diols to their diesters can result in one isomer being a solid at room temperature while the other remains a liquid, simplifying separation.[4]
Q2: How can I confirm the identity and purity of the separated isomers?
Several analytical techniques are essential for confirming the successful separation and purity of the isomers:
-
Melting Point Analysis: Pure cis and trans isomers will have distinct and sharp melting points. A mixture of the two will show a depressed and broadened melting point range.[1] For the parent di-acids, the pure cis-acid melts at 135-136 °C.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the stereochemistry of the cyclobutane ring. The coupling constants and chemical shifts of the ring protons will differ significantly between the cis and trans isomers.
-
Gas Chromatography (GC): When using a suitable column, GC can effectively separate the volatile ester derivatives of the cis and trans isomers, providing a quantitative measure of purity.[2]
-
Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectra can show subtle differences in the fingerprint region for the two isomers.
Q3: Is it possible to isomerize one isomer into the other during separation?
Yes, isomerization is a potential risk, particularly under harsh conditions. For instance, heating cis-cyclobutane-1,2-dicarboxylic acid in concentrated hydrochloric acid can convert it to the more stable trans-isomer.[5] It is crucial to use mild conditions, especially during chemical derivatization or hydrolysis steps, to prevent unwanted isomerization.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of cis and trans isomers of this compound esters.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling (Fractional Crystallization) | The solution is too dilute (too much solvent was used). | Concentrate the solution by carefully evaporating some of the solvent.[1] |
| The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1] | |
| No nucleation sites are available. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired isomer.[1] | |
| Poor Separation of Isomers (Contamination of Fractions) | Crystallization: The cooling process was too fast, leading to co-precipitation. | Ensure a slow and controlled cooling rate to allow for selective crystallization.[1] |
| Crystallization: The solubility difference between the isomers is insufficient in the chosen solvent. | Screen different solvents or solvent mixtures to maximize the solubility difference. | |
| Crystallization: Impure starting material. | Purify the initial mixture (e.g., by column chromatography) before attempting fractional crystallization. | |
| Chromatography: Inappropriate column, mobile phase, or temperature program. | Optimize the separation parameters. For HPLC, test different stationary phases (e.g., reverse-phase, chiral) and mobile phase compositions. For GC, adjust the temperature gradient and carrier gas flow rate.[6] | |
| Low Yield of Recovered Isomer(s) | Crystallization: Multiple recrystallization steps lead to material loss. | Minimize the number of recrystallization steps. Combine mother liquors enriched in the desired isomer and re-process. |
| Crystallization: The desired isomer is too soluble in the wash solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.[1] | |
| Chemical Conversion: Incomplete reaction or side reactions during derivatization or hydrolysis. | Optimize reaction conditions (temperature, time, reagents). Use mild conditions, such as base-catalyzed alcoholysis for ester hydrolysis, to avoid degradation.[4] | |
| Chromatography: Irreversible adsorption on the column or sample degradation. | Use a less active stationary phase or deactivate the column. Ensure the sample is stable under the chromatographic conditions. |
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | cis-Isomer | trans-Isomer |
| Melting Point (°C) | 135 - 136[2] | Data not specified in search results |
Note: Data for the parent dicarboxylic acids is provided as a reference for confirming isomer identity after hydrolysis of the esters.
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
This protocol is a generalized procedure and may require optimization based on the specific esters being separated and the isomer ratio in the starting material.
-
Dissolution: In an Erlenmeyer flask, dissolve the mixture of cis- and trans-cyclobutane-1,3-dicarboxylic acid esters in the minimum amount of a suitable boiling solvent (e.g., ethyl acetate, ethanol, or a hexane/ethyl acetate mixture). Add the solvent portion-wise with heating and stirring until the solid is just dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. The less soluble isomer is expected to crystallize out first.[1]
-
Isolation of Crystals (First Crop): Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.[1] The filtrate (mother liquor) will be enriched in the more soluble isomer.
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Drying and Analysis: Dry the crystals in a desiccator or vacuum oven.[1] Analyze the purity of the crystals (e.g., by GC, NMR, or melting point).
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Recrystallization: If the purity is insufficient, recrystallize the obtained crystals from a minimal amount of fresh boiling solvent, repeating steps 3-5 until a constant, sharp melting point is achieved.[1]
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Isolation of the Second Isomer: Concentrate the mother liquor from the initial crystallization to induce crystallization of the more soluble isomer. This fraction may require further purification by recrystallization or chromatography.
Protocol 2: Separation by Column Chromatography
-
Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is common for normal-phase chromatography, while C18-functionalized silica is used for reverse-phase.
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) system using thin-layer chromatography (TLC). The goal is to find a solvent system that provides good separation (different Rf values) between the two isomers.
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Add the mobile phase continuously to the top of the column and collect fractions as the eluent flows through.
-
Fraction Analysis: Analyze the collected fractions by TLC, GC, or another suitable method to identify which fractions contain the pure isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the isolated products.
Visualizations
Caption: General workflow for separating cis/trans isomers.
Caption: Troubleshooting flowchart for poor isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 5. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Cyclobutane-1,3-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of cyclobutane-1,3-dicarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Historical Context and Isomer Specificity
A notable challenge in the synthesis of this compound is the historical misidentification of the compound. Many early synthetic reports from 1881 until 1950 erroneously claimed to have produced the 1,3-isomer, while in fact, other molecules were synthesized.[1] Therefore, relying on modern, validated protocols is crucial for successfully obtaining the desired cis or trans isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary modern methods for synthesizing cis-cyclobutane-1,3-dicarboxylic acid and its derivatives?
A scalable and diastereoselective method involves the Knoevenagel condensation of a ketone with Meldrum's acid, followed by a diastereoselective reduction of the resulting cyclobutylidene Meldrum's acid derivative.[2] This approach allows for the preferential formation of the cis isomer. Subsequent hydrolysis and decarboxylation yield the desired carboxylic acid. Another approach involves the photochemical [2+2] cycloaddition of derivatives of coumalic acid, followed by hydrogenation.
Q2: How can cis and trans isomers of this compound be effectively separated?
Fractional crystallization is a common and effective method for separating cis and trans isomers of dicarboxylic acids. This technique relies on the differential solubility of the isomers in a given solvent. For instance, the less soluble isomer will crystallize out of the solution first upon cooling. The purity of the separated isomers can be assessed by their distinct melting points. High-performance liquid chromatography (HPLC) and gas chromatography (GC) after derivatization to more volatile esters are also powerful analytical and preparative techniques for isomer separation.
Q3: What are the expected melting points for the cis and trans isomers?
The very pure cis-acid (containing less than 0.5% of the trans isomer) has a melting point of 135-136°C.[1] The distinct melting points of the isomers are a key indicator of successful separation.
Troubleshooting Guide for Low Yield
Low yields in the synthesis of this compound can arise from several factors, from side reactions to suboptimal reaction conditions and purification inefficiencies. The following sections address common problems and their potential solutions.
Issue 1: Low Diastereoselectivity (Incorrect cis/trans Ratio)
Problem: The final product contains an undesired ratio of cis and trans isomers, leading to a low yield of the target isomer.
Possible Causes & Solutions:
-
Suboptimal Reducing Agent or Conditions: In syntheses involving the reduction of a cyclobutanone or a related derivative, the choice of reducing agent and reaction conditions is critical for diastereoselectivity.
-
Solution: For the reduction of cyclobutylidene Meldrum's acid derivatives, sodium borohydride (NaBH₄) has been shown to favor the formation of the cis isomer.[2] Experiment with different hydride sources and reaction temperatures to optimize the diastereomeric ratio.
-
-
Equilibration of Isomers: Under certain conditions (e.g., prolonged exposure to acidic or basic conditions), the product may isomerize, leading to an equilibrium mixture.
-
Solution: Minimize reaction times and temperatures where possible. Analyze the diastereomeric ratio at different stages of the reaction to identify if and when isomerization is occurring.
-
Issue 2: Formation of Side Products
Problem: The reaction mixture contains significant amounts of byproducts, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
-
Self-Condensation of Starting Materials: In Knoevenagel-type condensations, self-aldol condensation of the ketone starting material can be a competing reaction.[2]
-
Solution: Carefully control the reaction conditions, such as temperature and the rate of addition of reagents. The use of a less reactive base or a different solvent system may also minimize self-condensation.
-
-
Polymerization: Some starting materials or intermediates may be prone to polymerization under the reaction conditions.
-
Solution: Adjust the concentration of the reactants and the reaction temperature. Ensure that the reaction is carried out under an inert atmosphere if the reagents are sensitive to air or moisture.
-
Issue 3: Inefficient Purification and Isomer Separation
Problem: Significant loss of product occurs during purification, particularly during the separation of cis and trans isomers.
Possible Causes & Solutions:
-
Presence of Acidic Impurities: Acidic impurities can interfere with the crystallization process, leading to poor recovery and low diastereomeric purity.[2]
-
Solution: Ensure that all acidic or basic reagents are thoroughly removed during the work-up procedure before attempting crystallization. A wash with a saturated sodium bicarbonate solution (for acidic impurities) or dilute acid (for basic impurities) can be effective.
-
-
"Oiling Out" During Crystallization: The product separates as an oil rather than a crystalline solid, making isolation difficult.
-
Solution: This can be due to supersaturation or the presence of impurities. Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.
-
-
Poor Separation by Fractional Crystallization: The solubilities of the cis and trans isomers are too similar in the chosen solvent.
-
Solution: Screen a variety of solvents or solvent mixtures to find a system where the solubility difference between the isomers is maximized. Multiple recrystallization steps may be necessary to achieve high purity.
-
Quantitative Data on Reaction Optimization
The following table summarizes the impact of reaction conditions on the yield of an intermediate in a modern synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid derivative. This data highlights the importance of optimizing reaction parameters.
| Entry | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | 2-Propanol | Room Temperature | 95 | High yield, but with residual starting material. |
| 2 | Methanol | Room Temperature | Comparable to Entry 1 | Change of solvent did not significantly impact yield. |
| 3 | 2-Propanol | 40 | 90 | Higher temperature led to a lower yield. |
| 4 | Methanol | Room Temperature, then 40 | 96 | Optimized procedure to maximize yield and minimize residual starting material. |
Data adapted from a study on the synthesis of a TAK-828F scaffold.[2]
Experimental Protocols
Protocol: Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold [2]
This synthesis involves three main stages: Knoevenagel condensation, diastereoselective reduction, and hydrolysis/decarboxylation.
-
Knoevenagel Condensation:
-
A ketone is reacted with Meldrum's acid in a suitable solvent (e.g., methanol) with a catalytic amount of a weak base (e.g., piperidine and acetic acid).
-
The reaction is typically run at room temperature.
-
Careful control of temperature is necessary to avoid side reactions such as self-aldol condensation of the ketone.
-
-
Diastereoselective Reduction:
-
The resulting cyclobutylidene Meldrum's acid derivative is reduced with a hydride source, such as sodium borohydride (NaBH₄), to favor the formation of the cis isomer.
-
The reaction is typically carried out in a protic solvent like methanol at a low temperature.
-
-
Hydrolysis and Decarboxylation:
-
The reduced intermediate is then hydrolyzed, typically under acidic or basic conditions, to open the Meldrum's acid ring and form a dicarboxylic acid intermediate.
-
Upon heating, this intermediate decarboxylates to yield the final substituted cyclobutane carboxylic acid.
-
-
Purification:
-
The final product is purified by recrystallization. The choice of solvent is critical for obtaining high diastereomeric purity. Controlling acidic impurities is crucial for successful crystallization.
-
Diagrams
Caption: Troubleshooting workflow for low yield.
Caption: A modern synthetic pathway.
References
Validation & Comparative
Distinguishing Diastereomers: A Comparative Guide to the Stereochemical Analysis of Cyclobutane-1,3-dicarboxylic Acid
For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a critical aspect of chemical analysis and drug design. This guide provides a comprehensive comparison of analytical techniques for differentiating the cis and trans isomers of cyclobutane-1,3-dicarboxylic acid, with a primary focus on ¹H NMR spectroscopy, alongside alternative methods such as X-ray crystallography and chiroptical techniques.
The spatial arrangement of the carboxylic acid groups on the cyclobutane ring in cis- and trans-cyclobutane-1,3-dicarboxylic acid gives rise to distinct physical and chemical properties. Accurate stereochemical assignment is therefore essential for understanding their biological activity and for their application as building blocks in medicinal chemistry and materials science.
¹H NMR Spectroscopy: A Powerful Tool for Stereochemical Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary and readily accessible method for distinguishing between the cis and trans isomers of this compound. The differentiation is based on the distinct chemical environments of the cyclobutane ring protons, which result in unique chemical shifts (δ) and coupling constants (J).
Key Differentiating Features in ¹H NMR:
The primary distinguishing features in the ¹H NMR spectra of cis- and trans-cyclobutane-1,3-dicarboxylic acid arise from the symmetry and conformational differences between the two isomers.
-
Chemical Shifts (δ): The methine protons (CH-COOH) and the methylene protons (CH₂) of the cyclobutane ring will exhibit different chemical shifts in the cis and trans isomers due to the varying anisotropic effects of the carboxylic acid groups. In the cis isomer, the two carboxylic acid groups are on the same side of the ring, leading to a different electronic environment for the ring protons compared to the trans isomer, where they are on opposite sides.
-
Symmetry: The symmetry of the isomers also influences the appearance of the NMR spectrum. The trans isomer possesses a center of inversion (C₂h symmetry if planar), which can lead to a simpler spectrum with fewer signals compared to the cis isomer (C₂v symmetry if planar), where the protons may be chemically non-equivalent.
Based on the analysis of related cyclobutane derivatives, the following table summarizes the expected differences in the ¹H NMR spectra of the two isomers.
| Parameter | cis-Cyclobutane-1,3-dicarboxylic acid | trans-Cyclobutane-1,3-dicarboxylic acid |
| Symmetry | C₂ᵥ (if planar) | C₂ₕ (if planar) |
| Chemical Shifts (δ) | Distinct signals for methine and methylene protons. | Potentially different chemical shifts for methine and methylene protons compared to the cis isomer due to different anisotropic effects. |
| Signal Multiplicity | Complex spin-spin coupling patterns are expected. | May exhibit a simpler spectrum due to higher symmetry. |
| Coupling Constants (J) | Specific J-values would differ from the trans isomer due to different dihedral angles. | Specific J-values would differ from the cis isomer. |
Alternative Methods for Stereochemical Determination
While ¹H NMR is a powerful tool, other analytical techniques can provide definitive stereochemical assignments.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is considered the gold standard for stereochemical assignment.
Published crystal structures for both cis- and trans-cyclobutane-1,3-dicarboxylic acid confirm their distinct stereoisomerism.[2][3][4] The crystal structure of the trans isomer reveals a planar cyclobutane ring, while the cis isomer adopts a puckered conformation.[3][4] This difference in solid-state conformation is a definitive distinguishing feature.
Chiroptical Methods
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are particularly useful for distinguishing enantiomers of chiral molecules. While cis- and trans-cyclobutane-1,3-dicarboxylic acid are diastereomers and the parent compounds are achiral, derivatization with a chiral auxiliary can induce chirality, allowing for analysis by CD spectroscopy. This method can be a powerful tool for determining the absolute configuration of chiral derivatives.
Logical Workflow for Stereochemical Determination
Caption: Workflow for the stereochemical determination of this compound isomers.
Experimental Protocols
¹H NMR Spectroscopy
A general protocol for obtaining a ¹H NMR spectrum suitable for stereochemical analysis is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (to improve signal-to-noise ratio), relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative proton ratios. Measure the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Determine the coupling constants (J) in Hertz (Hz) from the signal multiplicities. For more complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can be employed to establish proton-proton connectivity.
X-ray Crystallography
The following provides a general workflow for single-crystal X-ray diffraction:[5][6][7]
-
Crystallization: Grow single crystals of the purified this compound isomer. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The crystals should be of sufficient size (typically >0.1 mm in all dimensions) and quality.[6]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data.
-
Structure Analysis: The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, allowing for unambiguous determination of the stereochemistry.
Chiroptical Methods (Circular Dichroism)
A general procedure for using CD spectroscopy for stereochemical analysis of a dicarboxylic acid after derivatization is as follows:
-
Derivatization: React the this compound with a chiral resolving agent (e.g., a chiral amine or alcohol) to form diastereomeric derivatives.
-
Purification: Separate the diastereomeric derivatives using a suitable chromatographic technique (e.g., column chromatography or HPLC).
-
Sample Preparation: Prepare solutions of the purified diastereomers in a suitable solvent that is transparent in the wavelength range of interest. The concentration should be optimized to give a good signal-to-noise ratio without causing saturation of the detector.[8][9]
-
Data Acquisition: Record the CD spectrum of each diastereomer using a CD spectrometer. The spectrum is a plot of the difference in absorbance of left and right circularly polarized light versus wavelength.
-
Analysis: The sign and intensity of the Cotton effects in the CD spectra are characteristic of the absolute configuration of the chiral centers in the derivatives, which can then be related back to the relative stereochemistry of the original dicarboxylic acid.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. excillum.com [excillum.com]
- 8. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. creative-biostructure.com [creative-biostructure.com]
Comparative Thermal Stability of Polymers Derived from Cyclobutane-1,3-Dicarboxylic Acid versus Adipic Acid: A Guide for Researchers
A detailed analysis of the inherent thermal characteristics of polymers synthesized from cyclic versus linear aliphatic dicarboxylic acids is crucial for the development of novel materials with tailored properties. This guide provides a comparative overview of the thermal stability of polymers derived from cyclobutane-1,3-dicarboxylic acid and the widely used linear aliphatic adipic acid. The inclusion of the rigid cyclobutane ring in the polymer backbone is anticipated to significantly influence chain mobility and, consequently, the thermal properties of the resulting polyesters and polyamides.
While direct, comprehensive comparative studies are limited, this guide synthesizes available data to provide insights for researchers, scientists, and drug development professionals. The data presented is compiled from various sources, and it is important to note that thermal properties can be significantly influenced by factors such as molecular weight, isomer composition (cis/trans in the case of cyclobutane derivatives), and the specific diol or diamine used in polymerization.
Executive Summary of Thermal Properties
The introduction of a cycloaliphatic monomer like this compound into a polymer backbone generally leads to an increase in glass transition temperature (Tg) and potentially the decomposition temperature (Td) when compared to analogous polymers made from a linear aliphatic dicarboxylic acid such as adipic acid. This is attributed to the rigid and constrained nature of the cyclobutane ring, which restricts segmental motion of the polymer chains.
| Polymer Class | Dicarboxylic Acid | Co-monomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Polyester | Adipic Acid | 1,4-Butanediol | ~ -68 | 50 - 60 | > 300 |
| Polyester | trans-1,3-Cyclobutane dicarboxylic acid derivative (diol) | Various Diacids | 33 - 114 | Amorphous | 381 - 424 |
| Polyamide | Adipic Acid | Hexamethylenediamine (Nylon 6,6) | ~ 50 | ~ 265 | Activation Energy: 45 kcal/mol |
Logical Relationship in Thermal Stability
The structural difference between the linear adipic acid and the cyclic this compound directly impacts the resulting polymer's thermal stability. The enhanced rigidity of the cyclobutane ring is the primary factor leading to higher glass transition temperatures.
Caption: Influence of monomer structure on polymer chain flexibility and glass transition temperature.
Experimental Protocols
Detailed experimental procedures are essential for reproducible research. Below are generalized protocols for the synthesis and thermal analysis of the polymers discussed.
Synthesis of Polyesters via Melt Polycondensation
This method is commonly used for the synthesis of polyesters from a dicarboxylic acid and a diol.
Workflow for Polyester Synthesis
Caption: General workflow for two-stage melt polycondensation of polyesters.
Procedure:
-
Charging the Reactor: The dicarboxylic acid, a slight excess of the diol (e.g., 1.2:1 molar ratio), and a catalyst (e.g., antimony trioxide, titanium alkoxide) are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.
-
Esterification: The mixture is heated to a temperature of 180-220°C under a nitrogen atmosphere. The water formed during the esterification reaction is continuously removed by distillation. This stage is typically continued until the theoretical amount of water is collected.
-
Polycondensation: The temperature is then raised to 240-280°C, and a vacuum is gradually applied (typically below 1 Torr). The excess diol is removed, and the viscosity of the melt increases as the polymer chain grows. The reaction is continued until the desired melt viscosity or stirrer torque is achieved.
-
Product Recovery: The resulting polymer is then extruded from the reactor, cooled, and pelletized.
Synthesis of Polyamides via Solution Polymerization
Solution polymerization is a common laboratory method for preparing polyamides from a dicarboxylic acid and a diamine.
Procedure:
-
Dissolution: The diamine is dissolved in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)) containing a solubilizing agent like lithium chloride in a reaction flask under a nitrogen atmosphere.
-
Monomer Addition: The dicarboxylic acid is added to the solution, often along with a phosphorylation agent (e.g., triphenyl phosphite) and a base (e.g., pyridine).
-
Polymerization: The reaction mixture is heated to a temperature typically between 80-120°C for several hours.
-
Precipitation and Purification: The resulting polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly, and dried under vacuum.
Thermal Analysis Protocols
Standardized methods are crucial for obtaining comparable thermal analysis data.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of a polymer. A typical procedure follows ASTM E1131.[1][2][3][4][5]
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., from room temperature to 600-800°C).
-
Data Analysis: The weight loss of the sample as a function of temperature is recorded. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs (T5% or T10%).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature (Tg) and melting temperature (Tm) of a polymer. A typical procedure follows ASTM D3418.[6][7][8][9]
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
Instrument Setup: An empty sealed pan is used as a reference. The DSC cell is purged with an inert gas.
-
Heating and Cooling Program: A heat-cool-heat cycle is typically employed:
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) to a temperature above its expected melting point to erase its thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 or 20 °C/min).
-
Second Heating Scan: A second heating scan is performed at the same rate as the first.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (Tm) is determined from the peak of the endothermic melting transition.
Conclusion
The incorporation of this compound into polymer backbones presents a promising strategy for enhancing the thermal properties of aliphatic polyesters and polyamides. The inherent rigidity of the cyclobutane ring is expected to lead to a significant increase in the glass transition temperature compared to analogous polymers derived from linear adipic acid. However, a clear lack of published data on the thermal properties of polymers synthesized directly from unsubstituted this compound highlights a research gap. Further experimental investigation is necessary to fully quantify the thermal stability of these materials and to explore the influence of the cis and trans isomers of the cyclobutane monomer on the final polymer properties. The protocols outlined in this guide provide a foundation for conducting such comparative studies in a standardized and reproducible manner.
References
- 1. infinitalab.com [infinitalab.com]
- 2. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 3. matestlabs.com [matestlabs.com]
- 4. kalite.com [kalite.com]
- 5. apmtesting.com [apmtesting.com]
- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 7. store.astm.org [store.astm.org]
- 8. en.usb-lab.com [en.usb-lab.com]
- 9. store.astm.org [store.astm.org]
A Comparative Guide to Cyclobutane-1,3-dicarboxylic Acid and Terephthalic Acid as MOF Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural characteristics and, consequently, their functional properties. This guide provides a comprehensive comparison of two dicarboxylic acid linkers: the aliphatic, semi-rigid cyclobutane-1,3-dicarboxylic acid and the aromatic, rigid terephthalic acid. This analysis is supported by experimental data to inform the rational design of MOFs for applications in catalysis, gas storage, and drug delivery.
Structural and Property Comparison of Linkers
The fundamental differences in the geometry and flexibility of this compound and terephthalic acid give rise to MOFs with distinct properties. Terephthalic acid, a linear and rigid linker, is known for producing robust and highly porous frameworks such as the iconic MOF-5 and UiO-66. In contrast, the puckered, non-planar structure of this compound introduces a degree of flexibility and a different geometric disposition of the carboxylate groups, which can lead to novel network topologies.
dot
Caption: Structural differences between this compound and terephthalic acid.
Performance Data Comparison
The following tables summarize key performance metrics for MOFs synthesized with terephthalic acid and available data for MOFs with related aliphatic linkers, offering a comparative overview. It is important to note that direct, side-by-side comparative data for this compound under identical conditions to terephthalic acid-based MOFs is limited in the current literature.
Table 1: Porosity and Surface Area
| MOF Linker | Representative MOF | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Citation |
| Terephthalic Acid | MOF-5 | Zn₄O | 773 - 3297 | 0.99 - 1.03 | [1][2][3] |
| UiO-66 | Zr₆O₄(OH)₄ | 1050 - 1800 | 0.40 - 0.86 | [4][5][6] | |
| Cyclobutane-1,1-dicarboxylic Acid | Ln-MOFs | Lanthanides | Not Reported | Not Reported | |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | ZUL-C3 | Cu₂ | Not Reported | Not Reported | [7] |
Table 2: Thermal Stability
| MOF Linker | Representative MOF | Metal Node | Decomposition Temperature (°C) | Citation |
| Terephthalic Acid | MOF-5 | Zn₄O | ~400 - 500 | [8][9][10] |
| UiO-66 | Zr₆O₄(OH)₄ | ~350 | [11] | |
| 2,4-diphenylthis compound | Poly-α-truxillates | (Polymer) | Comparable to PET | [12] |
The thermal stability of MOFs is highly dependent on the metal node and the coordination environment. Aromatic linkers generally lead to higher thermal stability compared to their aliphatic counterparts.
Table 3: Catalytic Activity
| MOF Linker | Representative MOF | Reaction Type | Key Findings | Citation |
| Terephthalic Acid | UiO-66 | Lewis acid catalysis, Esterification, CO₂ cycloaddition | Active and stable catalyst for various organic transformations.[11][13][14][15] | [11][13][14][15] |
| MOF-5 | Hydrogenation, Methanol synthesis | Can serve as a support for catalytically active metal nanoparticles. | [16] | |
| Cyclobutane-based | Not specified | Not specified | Limited data available on the catalytic applications of MOFs with this compound linkers. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of MOFs. Below are representative solvothermal synthesis methods for the well-established terephthalic acid-based MOFs, MOF-5 and UiO-66.
dot
Caption: General workflow for the solvothermal synthesis and characterization of MOFs.
Synthesis of MOF-5 (Terephthalic Acid Linker)
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N'-Dimethylformamide (DMF)
Procedure:
-
In a typical synthesis, dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 105-120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, the resulting crystalline product is collected.
-
The product is then washed multiple times with fresh DMF to remove unreacted starting materials.
-
To activate the MOF, the DMF solvent within the pores is exchanged with a more volatile solvent (e.g., chloroform or methanol) followed by heating under vacuum to remove the solvent and open the porous network.
Synthesis of UiO-66 (Terephthalic Acid Linker)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N'-Dimethylformamide (DMF)
Procedure:
-
Dissolve zirconium(IV) chloride and terephthalic acid in DMF in a glass reactor.
-
Heat the mixture under reflux or in a sealed autoclave at a specific temperature (e.g., 120 °C) for a certain duration (e.g., 24 hours).
-
After cooling, the white crystalline powder is collected by filtration or centrifugation.
-
The product is washed repeatedly with DMF and then with a solvent like ethanol to remove impurities.
-
Activation is performed by heating the material under vacuum to remove the solvent molecules from the pores.
Discussion and Future Outlook
The comparison between terephthalic acid and this compound as MOF linkers highlights a fundamental trade-off between framework rigidity and flexibility.
-
Terephthalic acid consistently yields MOFs with high thermal and chemical stability and impressive porosity, making them suitable for a wide range of applications where robustness is paramount. The wealth of research on MOFs like MOF-5 and UiO-66 provides a solid foundation for their further development and application.
-
This compound , as a semi-rigid, non-planar linker, offers the potential for constructing novel MOF topologies that are not accessible with linear, rigid linkers. This could lead to materials with unique properties, such as dynamic frameworks that respond to external stimuli ("breathing" effects) or improved catalytic selectivity due to a more defined pocket-like active site. However, the current body of literature lacks extensive experimental data on the performance of MOFs derived from this specific linker.
Future research should focus on:
-
The systematic synthesis and characterization of MOFs using this compound with various metal nodes.
-
Direct, side-by-side comparative studies with analogous terephthalic acid-based MOFs to quantify the differences in porosity, stability, and catalytic performance.
-
Exploration of the unique structural features of cyclobutane-based MOFs and how they can be leveraged for specific applications in drug delivery, separations, and catalysis.
By filling these knowledge gaps, the scientific community can fully unlock the potential of this compound as a versatile building block for the next generation of functional metal-organic frameworks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. digital.csic.es [digital.csic.es]
- 12. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. bioengineer.org [bioengineer.org]
A Comparative Guide to Distinguishing Cis and Trans Isomers of Cyclobutane-1,3-Dicarboxylic Acid by Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric purity of molecules is a critical parameter in drug development and materials science. The distinct three-dimensional arrangement of atoms in cis and trans isomers can lead to significant differences in their biological activity, physical properties, and chemical reactivity. This guide provides a comparative analysis of spectroscopic methods for distinguishing between the cis and trans isomers of cyclobutane-1,3-dicarboxylic acid, offering a framework for their unambiguous identification.
Spectroscopic Comparison of this compound Isomers
The primary spectroscopic techniques for differentiating between the cis and trans isomers of this compound are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key distinctions arise from the different molecular symmetry of the two isomers. The cis isomer possesses a higher degree of symmetry, which simplifies its spectra compared to the less symmetric trans isomer.
Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a comparison based on established spectroscopic principles and predicted chemical shifts. These predictions are grounded in the analysis of molecular symmetry and typical chemical shift ranges for the functional groups present.
Table 1: Predicted Spectroscopic Data for Cis- and Trans-Cyclobutane-1,3-Dicarboxylic Acid
| Spectroscopic Technique | Parameter | Predicted Data for cis-Cyclobutane-1,3-Dicarboxylic Acid | Predicted Data for trans-Cyclobutane-1,3-Dicarboxylic Acid |
| ¹H NMR | Number of Signals | 3 | 3 |
| Chemical Shift (δ) | Carboxyl H (COOH): ~12 ppm (singlet, 2H)Methine H (CH-COOH): Distinct signal (multiplet, 2H)Methylene H (CH₂): Distinct signal (multiplet, 4H) | Carboxyl H (COOH): ~12 ppm (singlet, 2H)Methine H (CH-COOH): Distinct signal (multiplet, 2H)Methylene H (CH₂): Distinct signal (multiplet, 4H) | |
| ¹³C NMR | Number of Signals | 3 | 3 |
| Chemical Shift (δ) | Carboxyl C (COOH): ~175 ppmMethine C (CH-COOH): Distinct signalMethylene C (CH₂) | Carboxyl C (COOH): ~175 ppmMethine C (CH-COOH): Distinct signalMethylene C (CH₂) | |
| IR Spectroscopy | Key Vibrational Bands (cm⁻¹) | C=O stretch: ~1700 (strong, sharp)O-H stretch (H-bonded): ~3300-2500 (broad)C-O stretch: ~1300-1200Cyclobutane ring vibrations | C=O stretch: ~1700 (strong, sharp)O-H stretch (H-bonded): ~3300-2500 (broad)C-O stretch: ~1300-1200Cyclobutane ring vibrations |
Note: The predicted NMR data is based on the analysis of molecular symmetry. The chemical shifts are estimates based on typical values for similar functional groups.
Theoretical Basis for Spectroscopic Differentiation
The key to distinguishing the cis and trans isomers lies in the subtle differences in their molecular symmetry, which would be most definitively revealed through detailed 2D NMR experiments and potentially high-resolution IR spectroscopy.
In ¹H NMR spectroscopy , while both isomers are predicted to show three sets of signals, the coupling patterns (multiplicity) of the methine and methylene protons are expected to differ due to the different dihedral angles between adjacent protons in the cis and trans configurations. A detailed analysis of these coupling constants, often requiring 2D NMR techniques like COSY, would be the most reliable way to distinguish the isomers.
In ¹³C NMR spectroscopy , both isomers are expected to show three distinct signals corresponding to the carboxyl, methine, and methylene carbons. While the chemical shifts may be very similar, slight differences could be observed due to the different steric environments in the two isomers.
Infrared (IR) spectroscopy can also provide distinguishing features. The overall pattern of the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), is unique for each isomer. While the major functional group vibrations (C=O, O-H) will be in similar regions, the specific frequencies and shapes of the peaks related to the cyclobutane ring deformations and C-C stretching vibrations are expected to differ. The trans isomer, with its center of symmetry, may exhibit fewer IR-active bands compared to the cis isomer due to the spectroscopic selection rules.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher for better resolution.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters include a spectral width of 200-220 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
IR Spectrum Acquisition:
-
Record a background spectrum of the empty spectrometer (for ATR) or a pure KBr pellet.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Visualization of the Distinguishing Workflow
The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of this compound using the discussed spectroscopic methods.
Caption: Workflow for distinguishing cis and trans isomers.
Differentiating Cyclobutane Dicarboxylic Acid Isomers: A Guide to Mass Spectrometry Fragmentation Patterns
For researchers, scientists, and drug development professionals, the precise structural elucidation of small molecules is paramount. Cyclobutane dicarboxylic acids, with their varied isomers, present a unique analytical challenge. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of cyclobutane-1,3-dicarboxylic acid and its isomers, offering insights into their differentiation from alternative structures.
Due to the low volatility of dicarboxylic acids, analysis by gas chromatography-mass spectrometry (GC-MS) necessitates a derivatization step. The two most common methods, silylation and esterification, not only improve chromatographic performance but also yield characteristic fragmentation patterns that are instrumental in isomer identification. This guide will focus on the electron ionization (EI) mass spectrometry of the trimethylsilyl (TMS) derivatives of cyclobutane dicarboxylic acid isomers.
Comparative Fragmentation Patterns of Cyclobutane Dicarboxylic Acid Isomers
While publicly available mass spectra for this compound are scarce, we can infer its fragmentation behavior based on established principles and comparison with its 1,2-isomer counterparts. The proximity of the carboxylic acid groups in cis-isomers often leads to unique fragmentation pathways not observed in their trans counterparts.
Table 1: Key Fragmentation Ions of Trimethylsilylated Cyclobutane Dicarboxylic Acid Isomers
| Fragment Ion | Putative Structure/Origin | Expected Relative Abundance |
| This compound (TMS derivative) | ||
| [M]⁺• | Molecular Ion | Low to absent |
| [M-15]⁺ | Loss of a methyl group from a TMS group | Moderate to High |
| [M-117]⁺ | Loss of a COOTMS group | Moderate |
| m/z 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | High (characteristic of TMS ethers) |
| m/z 73 | [Si(CH₃)₃]⁺ | High (characteristic of TMS derivatives) |
| Cyclobutane-1,2-dicarboxylic acid (cis-isomer, TMS derivative) | ||
| [M]⁺• | Molecular Ion | Low to absent |
| [M-15]⁺ | Loss of a methyl group from a TMS group | Moderate |
| [M-18]⁺• | Loss of water (intramolecular interaction) | Possible, low abundance |
| [M-117]⁺ | Loss of a COOTMS group | Moderate |
| m/z 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | High |
| m/z 73 | [Si(CH₃)₃]⁺ | High |
| Cyclobutane-1,2-dicarboxylic acid (trans-isomer, TMS derivative) | ||
| [M]⁺• | Molecular Ion | Low to absent |
| [M-15]⁺ | Loss of a methyl group from a TMS group | High |
| [M-117]⁺ | Loss of a COOTMS group | Moderate |
| m/z 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | High |
| m/z 73 | [Si(CH₃)₃]⁺ | High |
Note: The molecular ion peak for dicarboxylic acids is often weak or absent in electron ionization (EI) mass spectrometry[1].
The key to differentiating the isomers lies in the subtle differences in their fragmentation pathways, particularly those influenced by the spatial arrangement of the carboxyl groups. For the cis-1,2-isomer, the proximity of the two bulky TMS-ester groups can facilitate unique intramolecular reactions upon ionization.
Experimental Protocols
Accurate and reproducible mass spectral data are contingent on meticulous experimental execution. The following are detailed protocols for the derivatization and GC-MS analysis of cyclobutane dicarboxylic acids.
Derivatization Protocol: Silylation
Silylation is a robust method for derivatizing carboxylic acids for GC-MS analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used reagent.
-
Sample Preparation: Accurately weigh 1-5 mg of the cyclobutane dicarboxylic acid isomer into a clean, dry reaction vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample.
-
Silylating Agent: Add 200 µL of BSTFA (with or without 1% TMCS as a catalyst).
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be optimized for the analysis of silylated dicarboxylic acids.
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Fragmentation Pathways and Differentiation Logic
The structural differences between the isomers of cyclobutane dicarboxylic acid directly influence their mass spectrometric fragmentation.
The cis-1,2-isomer, with its two carboxylic groups on the same face of the cyclobutane ring, can undergo intramolecular interactions upon ionization. This can lead to the loss of a water molecule ([M-18]⁺•), a fragmentation pathway that is sterically hindered and therefore less likely in the trans-1,2-isomer. The 1,3-isomers, with greater separation between the functional groups, are not expected to show significant intramolecular interactions, leading to cleaner spectra dominated by the common losses of a methyl group ([M-15]⁺) and a TMS-carboxyl group ([M-117]⁺). The relative intensities of these common fragment ions may also differ subtly between the cis- and trans-1,3-isomers due to differences in steric strain in the molecular ions.
References
A Comparative Spectroscopic Guide to Cyclobutane-1,3-Dicarboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the spectroscopic characteristics of cyclobutane-1,3-dicarboxylic acid derivatives. This document summarizes key experimental data to aid in the identification and characterization of these compounds, which are valuable building blocks in medicinal chemistry and materials science.
The rigid and defined stereochemistry of the cyclobutane ring makes its derivatives attractive scaffolds for constructing complex molecular architectures. Understanding their spectroscopic properties is crucial for confirming their synthesis and for detailed structural elucidation. This guide focuses on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cis- and trans-cyclobutane-1,3-dicarboxylic acid and related derivatives, offering a comparison with alternative cyclobutane structures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound isomers and a comparative derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| cis-Cyclobutane-1,3-dicarboxylic Acid | Data not available in searched literature. | |
| trans-Cyclobutane-1,3-dicarboxylic Acid | Data not available in searched literature. | |
| cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic Acid [1] | DMSO-d₆ | 12.46 (s, 2H, COOH), 6.99-7.09 (m, 10H, Ar-H), 4.22 (d, J = 4.5 Hz, 2H, CH), 3.81 (d, J = 4.5 Hz, 2H, CH) |
| Cyclobutane [2] | CDCl₃ | 1.96 (s, 8H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| cis-Cyclobutane-1,3-dicarboxylic Acid | Data not available in searched literature. | |
| trans-Cyclobutane-1,3-dicarboxylic Acid | Data not available in searched literature. | |
| cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic Acid [1] | DMSO-d₆ | 174.3 (C=O), 139.6 (Ar-C), 128.2 (Ar-C), 128.0 (Ar-C), 126.2 (Ar-C), 44.8 (CH), 42.9 (CH) |
| Cyclobutane [3] | CDCl₃ | 22.4 (CH₂) |
Infrared (IR) Spectroscopy
Table 3: Key FT-IR Absorption Frequencies
| Compound | Key Absorption Frequencies (cm⁻¹) | Functional Group Assignment |
| Carboxylic Acids (general) [4][5] | 2500-3300 (broad), 1700-1725 (strong) | O-H stretch, C=O stretch |
| cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic Acid | See reference for spectrum[1] | |
| Cyclobutane Derivatives [6] | ~2950 (C-H stretch) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation
| Compound | Ionization Mode | Key Fragment Ions (m/z) and Interpretation |
| Dicarboxylic Acids (general) [7] | Electron Impact (EI) | [M-17]⁺ (loss of OH), [M-45]⁺ (loss of COOH) |
| trans-Cyclobutane-1,2-dicarboxylic acid | Electron Impact (EI) | See reference for spectrum[8] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing spectroscopic data. Below are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the cyclobutane derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, the solvent signal can also be used as a reference. Data processing involves Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are typically recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples, or in a suitable solvent for liquid samples. The spectrum is an average of multiple scans over a wavenumber range of 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, with electron ionization (EI) being common for providing detailed fragmentation patterns. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized this compound derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of cyclobutane derivatives.
This guide highlights the available spectroscopic data for this compound derivatives and provides a framework for their characterization. Further research is needed to populate the data tables with specific values for the 1,3-isomers and their direct derivatives to facilitate a more direct comparison.
References
- 1. rsc.org [rsc.org]
- 2. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]
A Comparative Guide to the Thermal Properties of Polymers Derived from Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The selection of a polymer for a specific application, particularly in the demanding fields of research and drug development, hinges on a thorough understanding of its material properties. Among the most critical of these are the thermal characteristics, which dictate the material's processing window, stability at various temperatures, and overall performance. This guide provides a comparative analysis of the thermal properties of several classes of polymers derived from dicarboxylic acids, including polyesters, polyamides, and polyimides. The data presented herein, compiled from peer-reviewed literature, offers a quantitative basis for comparing these materials and understanding the structure-property relationships governed by the dicarboxylic acid monomer.
Comparative Thermal Analysis Data
The following tables summarize key thermal properties of various polymers, categorized by the dicarboxylic acid used in their synthesis. These properties include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), which are crucial indicators of a polymer's behavior under thermal stress.
Polyesters
Polyesters are a versatile class of polymers synthesized from the reaction of dicarboxylic acids with diols. Their thermal properties are highly dependent on the structure of both the diacid and diol monomers.
| Dicarboxylic Acid | Diol | Polymer Name | Tg (°C) | Tm (°C) | Td (°C, 5% weight loss) |
| Succinic Acid | 1,4-Butanediol | Poly(butylene succinate) (PBS) | -32 | 114 | ~350 |
| Adipic Acid | 1,4-Butanediol | Poly(butylene adipate) (PBA) | -60 | 57 | ~350 |
| Sebacic Acid | 1,4-Butanediol | Poly(butylene sebacate) (PBSe) | -47 | 78 | ~370 |
| Terephthalic Acid | 1,4-Butanediol | Poly(butylene terephthalate) (PBT) | 22-43 | 223 | ~350-400 |
| 2,5-Furandicarboxylic Acid | Ethylene Glycol | Poly(ethylene 2,5-furandicarboxylate) (PEF) | ~85-90 | ~210-220 | ~350-400 |
Polyamides
Polyamides, characterized by the amide linkage, are known for their high strength and thermal stability, largely due to strong intermolecular hydrogen bonding. The choice of dicarboxylic acid significantly influences these properties.
| Dicarboxylic Acid | Diamine | Polymer Name | Tg (°C) | Tm (°C) | Td (°C, 5% weight loss) |
| Adipic Acid | Hexamethylenediamine | Polyamide 6,6 (Nylon 6,6) | ~50 | ~265 | ~400-450 |
| Sebacic Acid | Hexamethylenediamine | Polyamide 6,10 (Nylon 6,10) | ~40 | ~220 | ~400-450 |
| Terephthalic Acid | Hexamethylenediamine | Poly(hexamethylene terephthalamide) | ~150 | ~350 | >450 |
| Isophthalic Acid | m-Phenylenediamine | Poly(m-phenylene isophthalamide) (Nomex) | ~270 | N/A (amorphous) | ~400-500 |
Polyimides
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace and electronics.
| Dicarboxylic Acid Dianhydride | Diamine | Tg (°C) | Td (°C, 10% weight loss) |
| Pyromellitic Dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | ~385 | >500 |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | 4,4'-Oxydianiline (ODA) | ~290 | >500 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | 4,4'-Oxydianiline (ODA) | ~320 | >500 |
Influence of Dicarboxylic Acid Structure on Thermal Properties
The structure of the dicarboxylic acid monomer plays a pivotal role in determining the thermal properties of the resulting polymer. Key structural features and their effects are outlined below.
Aliphatic vs. Aromatic Dicarboxylic Acids
The incorporation of aromatic dicarboxylic acids, such as terephthalic acid, into the polymer backbone generally leads to a significant increase in thermal stability compared to their aliphatic counterparts.[1][2] This is attributed to the rigidity of the aromatic rings, which restricts chain mobility and enhances intermolecular interactions.[2] This trend is clearly observable in the comparison tables, where polymers like PBT and poly(hexamethylene terephthalamide) exhibit substantially higher glass transition and melting temperatures than polyesters and polyamides derived from aliphatic dicarboxylic acids like adipic or sebacic acid.[1]
Chain Length of Aliphatic Dicarboxylic Acids
For polymers derived from a homologous series of aliphatic dicarboxylic acids, the chain length of the diacid influences the thermal properties. In aliphatic polyesters, increasing the number of methylene units in the dicarboxylic acid can lead to a decrease in melting point and an increase in flexibility, which is reflected in a lower glass transition temperature.[3] This is due to the increased conformational flexibility of the polymer chains.
Fluorinated Dicarboxylic Acids
The introduction of fluorine atoms into the dicarboxylic acid monomer can have a profound effect on the thermal properties of the resulting polymer.[4] The high bond energy of the C-F bond often leads to a significant increase in the thermal decomposition temperature.[4] Furthermore, the rigidity of fluorinated segments can restrict chain mobility, resulting in an elevated glass transition temperature, particularly in aromatic polyimides.[4]
Experimental Protocols
The data presented in this guide are primarily obtained through two key thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the glass transition temperature (Tg) and the melting temperature (Tm) of a polymer.
Typical Experimental Procedure:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is ramped at a controlled rate, commonly 10 °C/min, under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored relative to the reference.
-
The glass transition is observed as a step change in the baseline of the DSC thermogram, while melting is observed as an endothermic peak.
Thermogravimetric Analysis (TGA)
TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. It is used to determine the decomposition temperature (Td) of a polymer.
Typical Experimental Procedure:
-
A small sample of the polymer (typically 10-20 mg) is placed in a tared TGA pan.
-
The pan is placed on a sensitive microbalance within a furnace.
-
The furnace is heated at a constant rate, often 10 or 20 °C/min, in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously recorded as the temperature increases.
-
The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.
Visualization of Experimental Workflow
The logical flow of synthesizing and characterizing the thermal properties of polymers derived from dicarboxylic acids can be visualized as follows:
Caption: Workflow for the synthesis and thermal analysis of polymers.
This guide provides a foundational understanding of the thermal properties of polymers derived from dicarboxylic acids. For in-depth analysis and material selection for specific applications, it is recommended to consult the primary literature and conduct targeted experimental evaluations.
References
- 1. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
X-ray crystallography for absolute configuration of cyclobutane-1,3-dicarboxylic acid.
A Comparative Guide to Determining the Absolute Configuration of Cyclobutane-1,3-dicarboxylic Acid
The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical parameter in the fields of stereochemistry, materials science, and particularly in drug development, where different enantiomers can exhibit varied physiological effects. For a molecule such as this compound, which can exist in chiral forms, unambiguous determination of its absolute configuration is paramount for understanding its properties and interactions. This guide provides an objective comparison of X-ray crystallography with other prominent techniques for this purpose, supported by generalized experimental protocols and data presentation.
Comparison of Key Methods for Absolute Configuration Determination
The choice of method for determining the absolute configuration of a chiral molecule like an enantiomerically pure form of this compound depends on factors such as the physical state of the sample, the presence of chromophores, and the availability of instrumentation. While X-ray crystallography is often considered the "gold standard," other spectroscopic techniques offer viable alternatives, especially when suitable single crystals cannot be obtained.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Optical Rotatory Dispersion (ORD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects, particularly from heavier atoms, allow for the direct determination of the 3D structure and absolute configuration.[1][2][3][4][5] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7][8] The experimental spectrum is compared with a spectrum calculated for a known enantiomer. | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[9][10][11] The absolute configuration is determined by comparing the experimental and computationally predicted spectra. | Measures the change in the angle of plane-polarized light as a function of wavelength.[12][13][14][15] The resulting curve, particularly the Cotton effect, is characteristic of the stereochemistry. |
| Sample Requirement | High-quality single crystal. | Solution of the chiral molecule (typically a few milligrams).[6][16] | Solution of the chiral molecule containing a suitable chromophore. | Solution of the chiral molecule. |
| Advantages | - Provides the complete 3D structure. - Considered the definitive method for absolute configuration.[4][17][18] | - Applicable to a wide range of molecules in solution.[6] - Does not require crystallization.[6] - Sensitive to the entire molecular structure. | - Highly sensitive for molecules with strong chromophores. - Requires a smaller amount of sample compared to VCD. | - A well-established technique. - Can be used for molecules without strong chromophores in the UV-Vis region. |
| Limitations | - Requires a high-quality single crystal, which can be difficult to grow.[2][6] - For light-atom molecules (like this compound), the anomalous scattering effect can be weak, making the determination more challenging.[1][2][3] | - Requires quantum chemical calculations for interpretation.[6][7][16] - Can be less sensitive than ECD for certain molecules. | - Requires a chromophore near the stereocenter for reliable results.[9][10] - Interpretation relies on computational modeling.[9][19] | - Can be less sensitive and provide less structural information compared to CD methods. - Interpretation can be complex. |
| Data Output | - Atomic coordinates, bond lengths, bond angles. - Flack or Hooft parameter for absolute configuration.[20] | - VCD spectrum (ΔA vs. wavenumber). | - ECD spectrum (Δε vs. wavelength). | - ORD curve ([α] vs. wavelength). |
Experimental Protocols
X-ray Crystallography for Absolute Configuration
This protocol outlines the generalized steps for determining the absolute configuration of a chiral this compound enantiomer.
-
Crystallization : A high-quality single crystal of the enantiomerically pure this compound is grown. This is a critical and often challenging step. Various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution can be employed.
-
Data Collection : The crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray radiation (commonly Cu-Kα or Mo-Kα) is directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern, which consists of the positions and intensities of thousands of reflections.[21]
-
Structure Solution and Refinement : The diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. A model of the molecule is built into the electron density and refined by adjusting atomic positions, and thermal parameters to best fit the experimental data.
-
Absolute Configuration Determination : The key to determining the absolute configuration is the analysis of anomalous scattering.[1] This effect violates Friedel's law, leading to small but measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l).[3] The Flack parameter is calculated during the refinement process; a value close to 0 for one enantiomer and close to 1 for the other confirms the absolute configuration with high confidence.[20] For light-atom molecules, high-quality data and careful analysis are essential.[3]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation : A solution of the enantiomerically pure this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[6]
-
Spectral Measurement : The VCD and infrared (IR) spectra are recorded using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.[6]
-
Computational Modeling : The 3D structure of one enantiomer (e.g., the R-enantiomer) of this compound is modeled using computational chemistry software. A conformational search is performed, and the geometries of the low-energy conformers are optimized using density functional theory (DFT). The VCD and IR spectra for each conformer are then calculated.
-
Spectral Comparison and Assignment : A Boltzmann-averaged calculated VCD spectrum is generated. The experimental VCD spectrum is then compared to the calculated spectrum.[6][7] If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as the one used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is the opposite enantiomer.
Workflow for Absolute Configuration Determination by X-ray Crystallography
Caption: Workflow for determining the absolute configuration via X-ray crystallography.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. kud.ac.in [kud.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Opticalrotatory dispersion | PPT [slideshare.net]
- 15. Optical rotatory dispersion and absolute configuration. I. Alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. schrodinger.com [schrodinger.com]
- 17. purechemistry.org [purechemistry.org]
- 18. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Cyclobutane-1,3-Dicarboxylic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling cyclobutane-1,3-dicarboxylic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound and its isomers, based on available safety data.
Immediate Safety and Hazard Information
This compound and its isomers are classified with the following hazards:
-
May cause respiratory irritation[1]
It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood[4][5].
Personal Protective Equipment (PPE)
A summary of required PPE for handling this compound is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side protection; face shield | To protect against dust, splashes, and eye contact that can cause serious damage[3][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374 | To prevent skin contact which can cause irritation or burns[2][3][5]. |
| Body Protection | Protective clothing; lab coat | To prevent skin contact with the chemical[2][3][4][5]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded, if irritation occurs, or when generating dust[5]. |
Spill & Waste Disposal Workflow
The following diagram outlines the logical steps for handling spills and disposing of this compound waste.
Experimental Protocol: Disposal Procedure
The following protocol details the step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling the chemical, ensure you are wearing the appropriate PPE as specified in the table above.
- Designate a specific, well-ventilated area for waste collection, away from incompatible materials such as bases and strong oxidizing agents[5].
- Prepare a designated waste container that is clearly labeled "Hazardous Waste: this compound" and includes the appropriate hazard symbols. The container should be sealable and made of a material compatible with the chemical.
2. Spill Cleanup:
- For Dry Spills:
- Immediately evacuate and restrict access to the area.
- Avoid breathing in dust[2][3][5].
- Use dry clean-up methods to avoid generating dust[4]. Gently sweep or shovel the material into the labeled hazardous waste container.
- For Wet Spills:
- Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
- Carefully collect the absorbed material and place it into the labeled hazardous waste container.
- Decontamination:
- Wash the spill area thoroughly with large amounts of water[4].
- Prevent the runoff from entering drains or waterways[2][3][4][5]. If contamination of drains occurs, notify emergency services.
- Collect all contaminated cleaning materials and place them in the hazardous waste container.
3. Routine Waste Disposal:
- Place any unwanted this compound and contaminated disposable labware (e.g., weighing boats, gloves) directly into the designated and labeled hazardous waste container.
- Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place, away from incompatible materials[4][5].
- Store the waste container in a designated and secure area.
4. Final Disposal:
- Do not dispose of the chemical down the drain or in regular trash[5].
- Arrange for the collection of the hazardous waste container by an authorized waste disposal company, following all local, state, and federal regulations[4].
- Maintain records of the waste disposal as required by your institution and local regulations.
By adhering to these procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet (SDS) for the particular isomer you are working with for any additional handling and disposal information.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cyclobutane-1,3-dicarboxylic Acid
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling cyclobutane-1,3-dicarboxylic acid. Adherence to these protocols is critical to ensure personal safety and proper disposal.
This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin irritation and serious eye irritation.[1] Some forms of cyclobutane dicarboxylic acids are corrosive and can cause severe skin burns and eye damage.[2][3][4] Inhalation of dust may lead to respiratory tract irritation.[1][5] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.
Personal Protective Equipment (PPE) Summary
To ensure safety when handling this compound, the following personal protective equipment is required. This table summarizes the necessary gear based on safety data sheet recommendations.[3][4][6]
| Body Part | Required PPE | Specifications & Standards |
| Eyes/Face | Safety goggles with side shields, Face shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Skin | Chemical-resistant gloves, Lab coat/Protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7] |
| Respiratory | NIOSH/MSHA approved respirator | Use if ventilation is inadequate or if irritation is experienced. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[6] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound from preparation to disposal.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the chemical, put on all required PPE as detailed in the table above.
-
-
Handling the Chemical :
-
Storage :
Emergency First Aid Procedures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[2][7][8]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get immediate medical attention if symptoms occur.[2][7][8]
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. Get medical aid.[6]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste material in a suitable, labeled container for disposal.[8]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][8] Do not empty into drains or allow it to contaminate the ground water system.[7][9]
Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. cis-Cyclobutane-1,3-dicarboxylic acid | C6H8O4 | CID 137582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pipharm.com [pipharm.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
